Product packaging for Triethylmethylammonium methyl carbonate(Cat. No.:CAS No. 113840-08-7)

Triethylmethylammonium methyl carbonate

Cat. No.: B050297
CAS No.: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
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Description

Triethylmethylammonium methyl carbonate is a versatile quaternary ammonium salt that serves a dual role as both an ionic liquid and an active methylating agent. Its primary research value lies in its application as a "green" solvent and reagent in organic synthesis, particularly for methylation reactions where it can transfer a methyl group to nucleophiles such as alcohols, carboxylic acids, or amines. As an ionic liquid, it offers advantages like negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, facilitating reactions under mild conditions. This compound is extensively used in the development of synthetic methodologies, catalysis, and electrochemistry (e.g., as an electrolyte component). Its mechanism of action as a methylating agent involves the nucleophilic displacement of the labile methyl carbonate anion, resulting in clean reaction profiles with minimal byproduct formation. Researchers utilize this reagent to explore sustainable chemical processes and to synthesize novel compounds in pharmaceuticals, materials science, and fine chemical production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Properties

IUPAC Name

methyl carbonate;triethyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQIDJHZYPEFBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452107
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113840-08-7
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylmethylammonium methyl carbonate, an ionic liquid with growing interest in various chemical applications. The document details the prevailing synthetic methodology, presents quantitative data from related syntheses, and offers a representative experimental protocol.

Introduction

This compound, with the chemical formula C₉H₂₁NO₃ and CAS number 113840-08-7, is a quaternary ammonium salt.[1][2] It belongs to the class of ionic liquids, which are salts with melting points below 100°C. The synthesis of this compound and its analogs is of significant interest due to their potential as environmentally benign solvents and catalysts. A common and "green" synthetic approach involves the quaternization of triethylamine with dimethyl carbonate (DMC).[3] This method avoids the use of more hazardous traditional alkylating agents like methyl halides or dimethyl sulfate.[3]

Synthetic Pathway: Quaternization of Triethylamine

The core of the synthesis is a nucleophilic substitution reaction where triethylamine acts as the nucleophile, attacking the methyl group of dimethyl carbonate. This reaction, a type of Menshutkin reaction, leads to the formation of the triethylmethylammonium cation and the methyl carbonate anion.

The reaction is typically performed at elevated temperatures and pressures to enhance the reaction rate and achieve high yields.[3] Methanol is often used as a solvent in this process.[3]

Experimental Protocols

Representative Batch Synthesis Protocol:

  • Reactant Preparation: In a high-pressure reactor, combine triethylamine and dimethyl carbonate. Based on syntheses of similar compounds, a molar ratio of dimethyl carbonate to triethylamine of approximately 5.6:1 is a suitable starting point.[4]

  • Solvent Addition: Add methanol as a solvent. A volume ratio of methanol to triethylamine of 1:2 can be used as a guideline.[4]

  • Reaction Conditions: Seal the reactor and heat the mixture to approximately 110°C.[4] Maintain this temperature for around 8 hours with continuous stirring.[4]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Product Isolation: The resulting product is typically a solution of this compound in methanol and excess dimethyl carbonate. The excess reactants and solvent can be removed under reduced pressure.

  • Purity Validation: The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[3]

Quantitative Data

The following tables summarize quantitative data gathered from the synthesis of analogous quaternary ammonium methyl carbonates. This data can serve as a valuable reference for the optimization of the this compound synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of Tri-n-octylmethylammonium Methyl Carbonate [4]

ParameterValue
Molar Ratio (DMC:Tri-n-octylamine)5.6:1
Solvent (Methanol:Tri-n-octylamine)1:2 (v/v)
Catalyst5% (by weight of reactants)
Reaction Temperature110°C
Reaction Time8 hours
Conversion Rate of Tri-n-octylamine99.57%

Table 2: Effect of Temperature on the Conversion of Tributylamine to Tributylmethylammonium Methylcarbonate (1:2 base:DMC ratio)

Temperature (°C)Reaction Time (h)Approximate Yield (%)
1401077
15010Not specified, but rate increases
1604-6~90

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of this compound.

SynthesisPathway Triethylamine Triethylamine Reaction + Triethylamine->Reaction DMC Dimethyl Carbonate DMC->Reaction Product Triethylmethylammonium Methyl Carbonate Reaction->Product Heat, Pressure

Caption: General reaction scheme for the synthesis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Combine Triethylamine, Dimethyl Carbonate, and Methanol Reactor Charge High-Pressure Reactor Reactants->Reactor Heating Heat to 110°C with Stirring Reactor->Heating Holding Maintain Temperature for 8 hours Heating->Holding Cooling Cool to Room Temperature & Depressurize Holding->Cooling Isolation Remove Excess Reactants & Solvent (Vacuum) Cooling->Isolation Analysis Purity Verification (NMR, HPLC) Isolation->Analysis

Caption: Step-by-step experimental workflow for the batch synthesis.

References

Physicochemical properties of triethylmethylammonium methyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Triethylmethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([N2221][CH3CO3]) is a quaternary ammonium ionic liquid that has garnered interest for its potential applications as a catalyst and in CO₂ capture.[1] This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers and professionals in drug development and other scientific fields. Due to the limited availability of specific experimental data for this compound, this guide also references data for analogous compounds and outlines the standard experimental protocols for determining these properties.

Chemical Identity

PropertyValueSource
Chemical Name This compound[2]
Synonyms Methyltriethylammonium methyl carbonate[3]
CAS Number 113840-08-7[2][3]
Molecular Formula C₉H₂₁NO₃[3]
Molecular Weight 191.27 g/mol [2][3]
Chemical Structure See Figure 1

Figure 1: Chemical Structure of this compound

cluster_cation Triethylmethylammonium Cation cluster_anion Methyl Carbonate Anion N N+ C1 CH3 N->C1 C2 CH2 N->C2 C4 CH2 N->C4 C6 CH2 N->C6 C3 CH3 C2->C3 C5 CH3 C4->C5 C7 CH3 C6->C7 C8 C O1 O- C8->O1 O2 O C8->O2 O3 O C8->O3 C9 CH3 O3->C9

Caption: Structure of Triethylmethylammonium Cation and Methyl Carbonate Anion.

Synthesis

The synthesis of quaternary ammonium methyl carbonates is often achieved through a green chemistry approach by reacting a tertiary amine with dimethyl carbonate (DMC).[1] This method avoids the use of hazardous reagents like methyl halides. The reaction is typically carried out by heating the tertiary amine with an excess of DMC, sometimes in the presence of a solvent like methanol.[1]

Synthesis_Workflow reagents Triethylamine + Dimethyl Carbonate reaction Reaction Vessel (with optional Methanol) reagents->reaction heating Heating (e.g., 140-160°C) reaction->heating product Triethylmethylammonium Methyl Carbonate heating->product purification Purification (e.g., removal of excess DMC and solvent) product->purification

Caption: General synthesis workflow for this compound.

Physicochemical Properties

Density
CompoundTemperature (°C)Density (g/cm³)
This compound25Not available
Reference: Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide251.43

Experimental Protocol: Density Measurement

Density_Measurement sample Ionic Liquid Sample densitometer Vibrating Tube Densitometer sample->densitometer data Density Measurement densitometer->data thermostat Thermostat Control thermostat->densitometer Set Temperature

Caption: Workflow for the experimental determination of density.

Viscosity

Viscosity is a critical parameter, especially for applications involving fluid flow and mass transfer. It is commonly measured using a rheometer or a viscometer.[4][7] The viscosity of ionic liquids is highly dependent on temperature, generally decreasing as the temperature increases.[7]

CompoundTemperature (°C)Viscosity (mPa·s)
This compound25Not available
Reference: 1-Butyl-3-methylimidazolium dicyanamide2529

Experimental Protocol: Viscosity Measurement

Viscosity_Measurement sample Ionic Liquid Sample viscometer Rheometer/Viscometer sample->viscometer measurement Viscosity Data viscometer->measurement temp_control Temperature Control temp_control->viscometer Maintain Temperature TGA_Workflow sample Ionic Liquid Sample in TGA pan tga Thermogravimetric Analyzer sample->tga data Mass Loss vs. Temperature Data tga->data heating_program Controlled Heating Program (e.g., 10°C/min) heating_program->tga analysis Determine Onset Decomposition Temperature data->analysis Conductivity_Measurement sample Ionic Liquid Sample conductivity_cell Conductivity Cell sample->conductivity_cell conductometer Conductometric Bridge conductivity_cell->conductometer data Conductivity Reading conductometer->data thermostat Thermostat thermostat->conductivity_cell Temperature Control

References

An In-depth Technical Guide to Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of triethylmethylammonium methyl carbonate. While detailed experimental data for the pure, isolated compound is limited in publicly accessible literature, this document compiles the available information and supplements it with data from closely related compounds to offer a thorough understanding for research and development purposes. This guide includes key physicochemical properties, a proposed synthesis protocol, and expected spectroscopic signatures. All quantitative data is summarized in structured tables, and conceptual diagrams are provided to illustrate the compound's structure and synthesis.

Introduction

This compound is an ionic liquid composed of a triethylmethylammonium cation and a methyl carbonate anion.[1][2] Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest in various chemical applications due to their low volatility, high thermal stability, and tunable solvency.[2] Quaternary ammonium methyl carbonates, in particular, are explored as environmentally benign catalysts and solvents.[2] The synthesis of these compounds often utilizes green reagents like dimethyl carbonate, avoiding more hazardous traditional alkylating agents.[2] This guide focuses on the core structural and chemical aspects of this compound.

Chemical Structure and Properties

The fundamental properties of this compound are derived from its ionic structure, consisting of a quaternary ammonium cation and a carbonate anion.

Chemical Identity
PropertyValueSource
Chemical Name This compound[1][3]
Synonyms Methyltriethylammonium methyl carbonate[3]
CAS Number 113840-08-7[1][3]
Molecular Formula C₉H₂₁NO₃[1]
Molecular Weight 191.27 g/mol [1]
InChI Key VTQIDJHZYPEFBP-UHFFFAOYSA-M
Physicochemical Properties
PropertyValueSource
Appearance Colorless transparent liquid (for the solution)[4]
Refractive Index (n20/D) 1.407[3][5]
Flash Point 57 °C (134.6 °F)[3][5]
Solubility Soluble in methanol-water mixtures[2]

The lack of a reported melting or boiling point for the pure substance suggests potential thermal instability, a common characteristic of some ionic liquids which may decompose before reaching a phase transition.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the quaternization of triethylamine with dimethyl carbonate.[2] This method is considered a "green" chemical process as it avoids the use of more hazardous reagents like methyl halides or dimethyl sulfate.

Proposed Experimental Protocol

While a specific, detailed protocol for this exact compound is not available, the following procedure is based on the synthesis of a similar compound, tri-n-octylmethyl-ammonium methyl carbonate, and represents a plausible method.[6]

Materials:

  • Triethylamine (C₆H₁₅N)

  • Dimethyl carbonate (DMC, C₃H₆O₃)

  • Methanol (as solvent, optional)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A molar ratio of approximately 1:5.6 (triethylamine:DMC) has been shown to be effective for similar reactions.[6]

  • If desired, add a solvent such as methanol. A 2:1 volume ratio of triethylamine to methanol can be used.[6]

  • Seal the reactor and heat to a temperature in the range of 110-120 °C for approximately 8 hours.[6]

  • After the reaction is complete, cool the reactor to room temperature.

  • The resulting product is likely a solution of this compound in any remaining reactants and solvent.

  • Purification can be achieved by removing volatile components (excess DMC and methanol) under reduced pressure. Further purification may involve washing with a non-polar solvent to remove any unreacted triethylamine.

Purity Validation: The purity of the synthesized compound should be validated using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify any impurities.[2]

Spectroscopic Data (Expected)

Experimentally obtained spectra for pure this compound are not available in the reviewed literature. The following sections describe the expected spectroscopic characteristics based on the known spectra of its constituent ions and closely related analogs.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum will be a superposition of the signals from the triethylmethylammonium cation and the methyl carbonate anion.

Expected ¹H NMR Signals:

  • Triethylmethylammonium Cation:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

    • A singlet for the methyl protons (-CH₃) attached to the nitrogen.

  • Methyl Carbonate Anion:

    • A singlet for the methyl protons (-OCH₃).

Expected ¹³C NMR Signals:

  • Triethylmethylammonium Cation:

    • A signal for the methyl carbons (-CH₃) of the ethyl groups.

    • A signal for the methylene carbons (-CH₂-) of the ethyl groups.

    • A signal for the methyl carbon (-CH₃) attached to the nitrogen.

  • Methyl Carbonate Anion:

    • A signal for the methyl carbon (-OCH₃).

    • A signal for the carbonate carbon (C=O). A study on related carbonate species suggests this peak may appear around 162-165 ppm.

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for both the cation and the anion.

Expected FTIR Absorption Bands:

  • C-H stretching vibrations from the alkyl groups of the cation in the region of 2800-3000 cm⁻¹.

  • C=O stretching vibration from the methyl carbonate anion, likely in the region of 1650-1750 cm⁻¹.

  • C-O stretching vibrations from the methyl carbonate anion, typically observed in the 1000-1300 cm⁻¹ region.

  • C-N stretching vibrations from the quaternary ammonium cation.

Thermal Stability

Specific thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not available. However, studies on related quaternary ammonium carbonates suggest that these salts are generally stable at elevated temperatures. For instance, the thermal decomposition of lithium methyl carbonate shows significant mass loss starting around 440 K (167 °C).

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway

G cluster_reactants Reactants cluster_product Product Triethylamine Triethylamine Reaction Quaternization (Heat) Triethylamine->Reaction Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Conclusion

This compound is a member of the quaternary ammonium methyl carbonate class of ionic liquids. Its synthesis from triethylamine and dimethyl carbonate represents a greener alternative to traditional quaternization methods. While comprehensive data on the pure compound is sparse, this guide provides a foundational understanding of its structure, properties, and synthesis based on available information and data from analogous compounds. Further research is needed to fully characterize the pure compound and explore its potential applications, particularly in areas where ionic liquids are showing promise, such as catalysis and materials science. This document serves as a valuable resource for scientists and professionals by consolidating the current knowledge and highlighting areas for future investigation.

References

Technical Guide to the Safety of Triethylmethylammonium Methyl Carbonate Solution (~50% in Methanol:Water)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Triethylmethylammonium methyl carbonate is an ionic liquid that sees use in specialized synthesis applications. It is most commonly available as a solution in a methanol:water solvent system. Due to the presence of methanol, the solution is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause damage to organs. This guide synthesizes the available safety and handling information, providing a quick reference for laboratory professionals. All quantitative data is presented in structured tables, and logical workflows for safety assessment and hazard communication are provided.

Physicochemical and Safety Data

The following tables summarize the key quantitative data available for the ~50% this compound solution in methanol:water.

Physical and Chemical Properties
PropertyValueSource
CAS Number 113840-08-7[1]
Molecular Formula C₉H₂₁NO₃
Molecular Weight 191.27 g/mol
Appearance Data Not Available
Concentration ~50% in methanol:water (2:3)[1]
Refractive Index n20/D 1.407[1][2]
Flash Point 57 °C (134.6 °F)[1][2]
Hazard Identification and Classification
Hazard CategoryClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquids Category 3🔥Danger H226: Flammable liquid and vapour.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (implied by H302+H312+H332)Danger H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure) Category 1स्वास्थ्य के लिए खतराDanger H370: Causes damage to organs.[1]
Handling and Personal Protective Equipment (PPE)
Precautionary AreaRecommendationsSource
Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.[3][4]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5][4]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3][4]
Skin Protection Wear chemical-impermeable gloves and protective clothing.[3][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Experimental Protocols

As specific experimental safety studies for this compound were not found in the public domain, a generalized workflow for the safety assessment of a chemical solution is presented below. This represents a typical approach in toxicology and safety pharmacology.

Generalized Workflow for Chemical Safety Assessment
  • Literature Review & In Silico Analysis:

    • Conduct a thorough search for any existing toxicological data on the compound and its components (in this case, triethylmethylammonium cation, methyl carbonate anion, and methanol).

    • Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity based on chemical structure.

  • Physicochemical Characterization:

    • Determine key physical and chemical properties such as flash point, boiling point, vapor pressure, and solubility. These are critical for assessing physical hazards like flammability.

  • In Vitro Toxicity Testing:

    • Cytotoxicity Assays: Expose relevant cell lines (e.g., hepatocytes, renal cells) to varying concentrations of the substance to determine the concentration at which it becomes toxic to cells (e.g., IC50).

    • Genotoxicity Assays: Perform tests like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay to assess the potential for the chemical to cause genetic mutations.

  • Acute Toxicity Testing (In Vivo):

    • Conduct studies in animal models (e.g., rodents) to determine the effects of a single, high-dose exposure.

    • Typically performed via oral, dermal, and inhalation routes to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

  • Repeated Dose Toxicity Testing (In Vivo):

    • Administer the substance to animal models daily for a set period (e.g., 28 or 90 days) to evaluate the effects of long-term exposure and identify target organs for toxicity.

  • Data Analysis and Hazard Classification:

    • Analyze all collected data to identify health and physical hazards.

    • Classify the substance according to the Globally Harmonized System (GHS) and determine appropriate hazard and precautionary statements.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical like this compound solution.

Caption: GHS Hazard Communication Workflow for the Solution.

Chemical_Safety_Workflow start Start: New Chemical Substance lit_review 1. Literature Review & In Silico Analysis start->lit_review physchem 2. Physicochemical Characterization lit_review->physchem invitro 3. In Vitro Toxicity Testing physchem->invitro Physical Hazards acute_tox 4. Acute Toxicity (In Vivo) invitro->acute_tox Health Hazards repeated_tox 5. Repeated Dose Toxicity (In Vivo) acute_tox->repeated_tox analysis 6. Data Analysis & Hazard Classification repeated_tox->analysis sds End: Generate SDS & Risk Management Plan analysis->sds

References

Thermal Stability of Quaternary Ammonium Methyl Carbonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of quaternary ammonium methyl carbonates (QAMCs), a class of compounds with growing interest in various applications, including as ionic liquids and phase transfer catalysts. Understanding their thermal decomposition behavior is critical for ensuring their safe and effective use in research and development.

Introduction

Quaternary ammonium methyl carbonates are salts composed of a quaternary ammonium cation and a methyl carbonate anion. Their utility is often dictated by their stability under various thermal conditions. This guide provides a comprehensive overview of their thermal decomposition, including quantitative stability data, detailed experimental protocols for thermal analysis, and a visualization of the primary decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of quaternary ammonium methyl carbonates is influenced by the structure of the quaternary ammonium cation, particularly the nature of the alkyl substituents. Generally, these compounds are stable at temperatures below 170-180 °C.[1][2] The following table summarizes the available quantitative data on the thermal decomposition of various QAMCs.

Quaternary Ammonium Methyl Carbonate (QAMC)StructureOnset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Analysis MethodReference
Alkylammonium Methyl Carbonates (General)R4N+ CH3OCO2-~170 - 180Not ReportedHeadspace GCMS[1][2]
Didodecyldimethylammonium Methyl Carbonate[C12H25]2N(CH3)2+ CH3OCO2-Not specified, but showed degradation around 200°C in solutionNot Reported1H NMR in solution[3]
Didecyldimethylammonium Methyl Carbonate[C10H21]2N(CH3)2+ CH3OCO2-Not specified, but showed degradation around 200°C in solutionNot Reported1H NMR in solution[3]
Tetrabutylammonium Methyl Carbonate[C4H9]4N+ CH3OCO2-Not specified, but showed degradation around 200°C in solutionNot Reported1H NMR in solution[3]

Experimental Protocols

The primary techniques for evaluating the thermal stability of QAMCs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the onset and completion of decomposition, as well as the percentage of weight loss.

Instrumentation:

  • A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).[3]

  • Platinum or alumina pans.

  • High-purity nitrogen or argon as the purge gas.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the quaternary ammonium methyl carbonate sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas flow rate to 20-50 mL/min to maintain an inert atmosphere.[4]

    • Equilibrate the sample at a starting temperature of 25-30 °C.

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]

  • Data Analysis:

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline weight is observed.

    • The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), representing the point of maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation:

  • A differential scanning calorimeter (e.g., TA Instruments Q200 or similar).

  • Aluminum or hermetically sealed pans.

  • High-purity nitrogen or argon as the purge gas.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the quaternary ammonium methyl carbonate sample into a DSC pan. Crimp the pan with a lid to enclose the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas flow rate to 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 25-30 °C.

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature of approximately 300-400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Endothermic or exothermic peaks on the DSC curve indicate thermal events. Decomposition is typically observed as a broad exothermic or endothermic event following any melting transitions.

    • The peak temperature of the decomposition event can be determined.

    • The enthalpy of decomposition (ΔHd) can be calculated by integrating the area under the decomposition peak.

Decomposition Pathways

The thermal decomposition of quaternary ammonium methyl carbonates primarily proceeds through two main pathways: Hofmann elimination and decarboxylation/dealkylation .[1][2]

Hofmann Elimination

This pathway involves the abstraction of a β-hydrogen from one of the alkyl chains of the quaternary ammonium cation by the methyl carbonate anion, which acts as a base. This results in the formation of an alkene, a tertiary amine, and carbonic acid monomethyl ester, which is unstable and can further decompose.

Hofmann_Elimination QAMC Quaternary Ammonium Methyl Carbonate (R-CH₂-CH₂-N⁺R'₃ CH₃OCO₂⁻) TransitionState Transition State QAMC->TransitionState Heat (β-Hydrogen Abstraction) Products Alkene (R-CH=CH₂) + Tertiary Amine (NR'₃) + Carbonic Acid Monomethyl Ester (CH₃OCO₂H) TransitionState->Products

Caption: Hofmann elimination decomposition pathway of a QAMC.

Decarboxylation and Dealkylation

This pathway involves the nucleophilic attack of the methyl carbonate anion on one of the alkyl groups of the quaternary ammonium cation (SN2 reaction), leading to dealkylation. This is followed by the decarboxylation of the resulting unstable intermediate. The products are a tertiary amine, an alkyl methyl carbonate, and carbon dioxide.

Decarboxylation_Dealkylation QAMC Quaternary Ammonium Methyl Carbonate (R₄N⁺ CH₃OCO₂⁻) Intermediate Intermediate (R-OCO₂CH₃ + R₃N) QAMC->Intermediate Heat (SN2 Attack) Products Tertiary Amine (R₃N) + Alkyl Methyl Ether (R-O-CH₃) + Carbon Dioxide (CO₂) Intermediate->Products Decarboxylation

References

The Solubility Profile of Triethylmethylammonium Methyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of triethylmethylammonium methyl carbonate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, general principles governing the solubility of related ionic liquids, and a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound is an ionic liquid (IL) that has garnered interest for its potential applications as a catalyst and a green solvent. Its solubility in various media is a critical parameter for its practical use in chemical synthesis, purification, and formulation development. The structure of this compound, consisting of a quaternary ammonium cation and a methyl carbonate anion, dictates its physicochemical properties, including its solubility profile. The ionic nature of the compound suggests a preference for polar solvents.[1]

Qualitative Solubility Data

Direct, quantitative solubility data for this compound in a range of pure organic solvents is not extensively reported in the available scientific literature. However, some qualitative information has been published:

  • Polar Protic Solvents: this compound is commercially available as a solution of approximately 50% in a methanol:water (2:3) mixture.[1][2] This indicates good solubility in polar protic solvent systems. A patent describing a similar compound, octadecyltrimethyl ammonium methyl carbonate, also notes its solubility in water.[3]

This information suggests that the ionic liquid is likely soluble in other polar solvents, but experimental verification is required to determine the extent of solubility.

Factors Influencing Solubility

The solubility of ionic liquids like this compound is governed by several factors related to their structure and the properties of the solvent:

  • Cation and Anion Structure: The nature of the ions plays a crucial role. For quaternary ammonium salts, the length of the alkyl chains on the cation can be modified to "tune" the solubility in different organic solvents.[1] Shorter alkyl chains, as in the triethylmethylammonium cation, generally favor solubility in more polar solvents.

  • Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the cation and anion. This is consistent with its known solubility in a methanol-water mixture.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of ionic liquids. The methyl carbonate anion can act as a hydrogen bond acceptor.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a general experimental protocol for the determination of the solubility of this compound in organic solvents. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (e-g., methanol, ethanol, acetonitrile, DMSO, THF, toluene)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)

  • Vials with airtight seals

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid in an organic solvent.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess ionic liquid prep2 Add known volume of solvent prep1->prep2 into vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 anl1 Extract clear supernatant sep2->anl1 anl2 Dilute aliquot anl1->anl2 anl3 Quantify concentration (e.g., HPLC) anl2->anl3

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that the solution reaches saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Gravimetrically determine the mass of the withdrawn aliquot.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

    • For solubility in g/100 g of solvent:

      • Solubility = (mass of IL in aliquot / mass of solvent in aliquot) * 100

Conclusion

References

Triethylmethylammonium Methyl Carbonate: A Comprehensive Technical Guide to a Promising Green Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate, [Et3NMe][MeOCO2], is a quaternary ammonium-based ionic liquid that has garnered attention as a potential green solvent and catalyst. Its synthesis from triethylamine and dimethyl carbonate, a non-toxic methylating agent, positions it as a more sustainable alternative to traditional solvents and catalysts that often involve hazardous reagents like methyl halides.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in transesterification reactions, carbon dioxide capture, and cellulose dissolution. While specific quantitative data for this particular ionic liquid is limited in publicly available literature, this guide draws upon data from closely related compounds to provide a comprehensive and practical resource.

Synthesis and Characterization

The primary route for synthesizing this compound is through the quaternization of triethylamine with dimethyl carbonate (DMC).[1] This method is considered a green chemical process as it avoids the use of toxic and corrosive reagents.

Synthesis Workflow

Triethylamine Triethylamine Reaction_Vessel Reaction Vessel Triethylamine->Reaction_Vessel Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Quaternization_Reaction Quaternization Reaction Heating->Quaternization_Reaction Purification Purification Quaternization_Reaction->Purification [Et3NMe][MeOCO2] Triethylmethylammonium Methyl Carbonate Purification->[Et3NMe][MeOCO2]

Synthesis of [Et3NMe][MeOCO2]
Experimental Protocol: Synthesis of this compound

Materials:

  • Triethylamine (reagent grade)

  • Dimethyl carbonate (DMC, reagent grade)

  • Methanol (optional, as solvent)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A typical molar ratio of triethylamine to DMC is 1:5.6.[2]

  • If a solvent is used, add methanol. A common volume ratio of methanol to triethylamine is 1:2.[2]

  • Seal the reactor and heat the mixture to 110-140°C.[1][2]

  • Maintain the reaction at this temperature for 8-10 hours with constant stirring.[2]

  • After the reaction is complete, cool the reactor to room temperature.

  • Remove the excess dimethyl carbonate and methanol under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is this compound.

Purity Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product. The spectra should show characteristic peaks for the triethylmethylammonium cation and the methyl carbonate anion.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the synthesized ionic liquid and to quantify any unreacted starting materials or byproducts.[3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C9H21NO3[4]
Molecular Weight 191.27 g/mol [4]
CAS Number 113840-08-7[4]
Appearance Viscous liquidGeneral observation
Refractive Index (n20/D) 1.407[5]
Flash Point 57 °C[5]

Applications as a Green Solvent

Catalyst in Transesterification Reactions for Biodiesel Production

Quaternary ammonium methyl carbonates have shown significant promise as metal-free catalysts for transesterification reactions, a key process in biodiesel production. The catalytic activity stems from the in-situ generation of a highly reactive alkoxide species.[3]

[Et3NMe][MeOCO2] [Et3NMe][MeOCO2] Alkoxide_Formation Alkoxide Formation [Et3NMe][MeOCO2]->Alkoxide_Formation ROH Alcohol (ROH) ROH->Alkoxide_Formation [Et3NMe][OR] [Et3NMe][OR] Alkoxide_Formation->[Et3NMe][OR] Nucleophilic_Attack Nucleophilic Attack [Et3NMe][OR]->Nucleophilic_Attack Triglyceride Triglyceride Triglyceride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Biodiesel_Formation Biodiesel (FAME) Formation Tetrahedral_Intermediate->Biodiesel_Formation FAME Fatty Acid Methyl Ester (FAME) Biodiesel_Formation->FAME Diglyceride_Alkoxide Diglyceride Alkoxide Biodiesel_Formation->Diglyceride_Alkoxide Diglyceride_Alkoxide->Nucleophilic_Attack Continues for other fatty acid chains

Catalytic Cycle for Transesterification

Materials:

  • Vegetable oil (e.g., rapeseed, soybean)

  • Methanol

  • This compound (catalyst)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the vegetable oil and methanol. A typical molar ratio is 1:6 (oil:methanol).[5]

  • Add this compound as the catalyst. A catalyst loading of 1-5 mol% relative to the oil is a common starting point.

  • Heat the reaction mixture to 60-65°C with vigorous stirring for 1-3 hours.[5]

  • After the reaction, cool the mixture to room temperature. Two layers will form: an upper biodiesel layer and a lower glycerol layer.

  • Separate the two layers using a separatory funnel.

  • Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.

  • Dry the biodiesel over anhydrous sodium sulfate and then filter.

  • Analyze the fatty acid methyl ester (FAME) content using gas chromatography (GC) to determine the yield and purity of the biodiesel.

Substrate (Ester)AlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Ethyl acetateMethanol52>95
Methyl propionateEthanol52>95
Ethyl butyrateMethanol53>95
Glyceryl trioleateMethanol1598

Data extrapolated from studies on tetramethylammonium methyl carbonate and similar systems.[5][6]

Carbon Dioxide (CO2) Capture

Ionic liquids are being extensively investigated for CO2 capture due to their low volatility and high CO2 solubility. While specific data for this compound is scarce, the methyl carbonate anion is known to react chemically with CO2, suggesting its potential for this application.

Flue_Gas Flue Gas (with CO2) Absorption_Column Absorption Column Flue_Gas->Absorption_Column Rich_IL Rich [Et3NMe][MeOCO2]·CO2 Absorption_Column->Rich_IL Clean_Gas Clean Gas Absorption_Column->Clean_Gas Lean_IL Lean [Et3NMe][MeOCO2] Lean_IL->Absorption_Column Desorption_Column Desorption Column Rich_IL->Desorption_Column Desorption_Column->Lean_IL Recycled Heating_Source Heating Desorption_Column->Heating_Source Pure_CO2 Pure CO2 Desorption_Column->Pure_CO2 Heating_Source->Desorption_Column

CO2 Capture and Release Cycle

Materials:

  • This compound

  • High-pressure view cell with a magnetic stirrer

  • CO2 gas cylinder

  • Pressure transducer and temperature controller

Procedure:

  • Accurately weigh a known amount of the ionic liquid into the high-pressure view cell.

  • Evacuate the cell to remove any air and moisture.

  • Pressurize the cell with CO2 to the desired pressure.

  • Stir the mixture at a constant temperature and monitor the pressure drop until it stabilizes, indicating that equilibrium has been reached.

  • The amount of CO2 absorbed can be calculated from the pressure drop, the volume of the cell, and the amount of ionic liquid, using the ideal gas law with appropriate corrections for gas compressibility.

  • To determine the desorption properties, the temperature can be increased, and the released CO2 can be quantified.

While specific CO2 uptake data for [Et3NMe][MeOCO2] is not available, other ionic liquids with basic anions have shown significant CO2 absorption capacities.

Ionic LiquidTemperature (°C)Pressure (bar)CO2 Uptake (mol CO2 / mol IL)
[bmim][Ac]2510~0.4
[emim][Ac]2510~0.5
[Et3NMe][MeOCO2] (Expected) 25-40 1-10 Potentially high due to chemical reaction

Data for [bmim][Ac] and [emim][Ac] are for reference and represent typical values for acetate-based ionic liquids.

Cellulose Dissolution

The dissolution of cellulose, a key step in the production of regenerated cellulosic materials, is a challenging process. Certain ionic liquids have emerged as effective solvents for cellulose. The mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose by the ions of the ionic liquid.[7]

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound

  • Stirring hot plate

  • Optical microscope

Procedure:

  • In a beaker, add a known amount of this compound.

  • Gradually add small portions of microcrystalline cellulose to the ionic liquid while stirring and heating to 80-100°C.

  • Continue stirring until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear, viscous solution.

  • The dissolution process can be monitored using an optical microscope with cross-polarizers; the disappearance of the birefringence of the crystalline cellulose indicates dissolution.

The solubility of cellulose in ionic liquids is highly dependent on the nature of both the cation and the anion. While specific data for [Et3NMe][MeOCO2] is not available, other ammonium-based ionic liquids have shown the ability to dissolve cellulose.

Ionic LiquidTemperature (°C)Cellulose Solubility (wt%)
[TBA][OAc]100~10
[DBNH][OAc]80~15
[Et3NMe][MeOCO2] (Expected) 80-100 Expected to have some dissolving capacity

[TBA][OAc] = Tetrabutylammonium acetate; [DBNH][OAc] = 1,5-diazabicyclo[4.3.0]non-5-enium acetate. Data is for reference.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is flammable and may be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a well-ventilated place. Keep cool.

Conclusion

This compound presents a compelling profile as a green solvent and catalyst. Its synthesis via a green route, coupled with its potential efficacy in transesterification, CO2 capture, and cellulose dissolution, makes it a subject of significant interest for researchers in sustainable chemistry and drug development. While more research is needed to fully quantify its performance in these applications, the available data on analogous compounds suggests a promising future. This guide provides a foundational resource for scientists and professionals looking to explore the potential of this versatile ionic liquid.

References

A Green Pathway to Advanced Materials: An In-depth Technical Guide to the Synthesis of Ionic Liquids Using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of materials with significant potential across various scientific disciplines, including catalysis and pharmaceutical sciences. Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities, make them attractive alternatives to traditional volatile organic solvents.[1] This guide provides a comprehensive overview of a green and efficient synthetic route to ionic liquids using dimethyl carbonate (DMC) as a benign alkylating agent. This method avoids the use of hazardous alkyl halides and produces non-corrosive byproducts, aligning with the principles of green chemistry.[2][3] We will delve into detailed experimental protocols, present key quantitative data, and illustrate reaction pathways and workflows to provide a thorough understanding of this synthetic methodology and its applications, particularly in the realm of drug development.

Core Synthesis: Quaternization with Dimethyl Carbonate

The primary method for synthesizing ionic liquids using dimethyl carbonate is through the quaternization of tertiary amines or phosphines.[2] This reaction involves the methylation of the heteroatom, leading to the formation of a quaternary ammonium or phosphonium cation with a methyl carbonate or bicarbonate anion.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the tertiary amine or phosphine on one of the methyl groups of dimethyl carbonate. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen or phosphorus atom acts as the nucleophile. The reaction can be catalyzed by the ionic liquid product itself or can be carried out under neat conditions at elevated temperatures.

The initial product is a quaternary ammonium or phosphonium methyl carbonate salt. These salts can be easily converted to the corresponding bicarbonate salts by reaction with water.[2][4] The bicarbonate anion can then be exchanged with other anions through simple acid-base neutralization or metathesis reactions, offering a versatile platform for creating a wide array of ionic liquids with tailored properties.[2]

G Amine Tertiary Amine (R₃N) IL_MeOCO2 Quaternary Ammonium Methyl Carbonate [R₃NMe]⁺[MeOCO₂]⁻ Amine->IL_MeOCO2 Nucleophilic Attack DMC Dimethyl Carbonate (Me₂CO₃) DMC->IL_MeOCO2 Methanol Methanol (MeOH) DMC->Methanol

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Methyl Carbonate ([Bmim][MeOCO₂])

This protocol describes a typical synthesis of an imidazolium-based ionic liquid.

Materials:

  • 1-methylimidazole (freshly distilled)

  • Dimethyl carbonate (DMC)

  • Anhydrous ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round bottom flask with reflux condenser

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole and a molar excess of dimethyl carbonate (e.g., 1:5 molar ratio).

  • Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by 1H NMR spectroscopy.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the crude [Bmim][MeOCO₂]. To purify, wash the product repeatedly with anhydrous ethyl acetate to remove any unreacted starting materials.

  • After each wash, decant the ethyl acetate layer.

  • Finally, dry the purified ionic liquid under high vacuum at 60-70°C for several hours to remove any residual solvent.

Synthesis of Choline-Based Ionic Liquids (e.g., Choline Bicarbonate)

Choline-based ionic liquids are of particular interest in pharmaceutical applications due to their biocompatibility and biodegradability.[5]

Materials:

  • Choline hydroxide (aqueous solution, e.g., 45 wt%)

  • Dimethyl carbonate (DMC)

  • Methanol

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • While this guide focuses on DMC as a methylating agent, a common route to cholinium ILs involves neutralization of choline hydroxide.[6] For a DMC-based synthesis, one could envision a multi-step process starting with the synthesis of a precursor. A more direct, though less common, approach would be the reaction of trimethylamine with a suitable carbonate precursor derived from DMC.

  • A more established "green" synthesis of cholinium-based ILs involves the reaction of choline hydroxide with an acid to form the desired anion.[7] For example, to synthesize choline bicarbonate, carbon dioxide can be bubbled through an aqueous solution of choline hydroxide.

Purification of Ionic Liquids for High-Purity Applications

For applications in drug development, high purity of the ionic liquid is crucial. The following steps are recommended for purification:

  • Solvent Extraction: As described in the protocols, washing with a suitable solvent (e.g., ethyl acetate, diethyl ether) can remove non-polar impurities and unreacted starting materials.[8]

  • Activated Carbon Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and stirred with activated carbon for several hours. The carbon is then removed by filtration.

  • Drying under High Vacuum: Residual water and volatile solvents can significantly affect the physicochemical properties of ionic liquids. Drying under high vacuum at elevated temperatures (e.g., 60-80°C) for an extended period is essential. The water content can be monitored by Karl Fischer titration.

Quantitative Data

The choice of cation and anion significantly influences the physicochemical properties of the resulting ionic liquid. The following tables summarize key data for some common ionic liquids synthesized via the DMC route or related green methods.

Table 1: Synthesis of Quaternary Ammonium Salts using Dimethyl Carbonate

Cation PrecursorAnionReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
N,N-dimethyldecylamineMethyl Carbonate130 - 160--[3]
Tri- and tetra-alkylimidazolesMethyl Carbonate---[4]
Tertiary AminesMethyl Carbonate---[2]

Table 2: Physicochemical Properties of Selected Ionic Liquids

Ionic LiquidAbbreviationDensity (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)Melting Point (°C)
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[Emim][TFSI]1.5179--
1-Ethyl-3-methylimidazolium acetate[Emim][OAc]1.1023--
Choline Phenylacetate[Cho][Phe]---
Choline Ricinoleate[Cho][Ricinoleate]---
Choline Trichloroacetate[Cho][TCA]---

Note: Data for ionic liquids synthesized specifically via the DMC route is often embedded in broader studies. The table presents representative data for common ionic liquid classes.[6][9]

Applications in Drug Development

The unique properties of ionic liquids make them highly suitable for various applications in the pharmaceutical industry.

Enhancing the Solubility of Poorly Soluble Drugs

A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[10] Ionic liquids can act as excellent solvents or co-solvents to enhance the solubility of these drugs.[5] Choline-based ionic liquids, in particular, have shown promise in this area due to their low toxicity.[5][11]

G cluster_problem The Challenge cluster_solution The Ionic Liquid Solution cluster_formulation Formulation cluster_outcome The Outcome API Poorly Soluble API Formulation API-IL Formulation (e.g., liquid form, microemulsion) API->Formulation IL DMC-derived Ionic Liquid (e.g., Cholinium-based) IL->Formulation Outcome Enhanced Solubility & Improved Bioavailability Formulation->Outcome

Synthesis of Active Pharmaceutical Ingredients (APIs)

Ionic liquids can serve as green reaction media and catalysts for the synthesis of APIs and their intermediates.[12] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their thermal stability, allows for reactions to be carried out under milder conditions and with higher yields.[12] The use of DMC-derived ionic liquids as catalysts in reactions such as the synthesis of carbamates, which are important structural motifs in many pharmaceuticals, is an area of active research.

G cluster_synthesis API Synthesis Step Reactants Reactants (e.g., Amine + DMC) Product Product (e.g., Carbamate) Reactants->Product Catalyzed by IL_Catalyst DMC-derived Ionic Liquid Catalyst IL_Catalyst->Product

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A particularly innovative approach is the formation of API-ILs, where the API itself is part of the ionic liquid structure, either as the cation or the anion.[13] This can lead to liquid forms of solid drugs, overcoming issues with polymorphism and improving handling and formulation.[13] The synthesis of API-ILs often involves a metathesis reaction where a conventional salt of the API is reacted with an ionic liquid precursor.

Conclusion

The synthesis of ionic liquids using dimethyl carbonate represents a significant advancement in green chemistry, offering a safer and more environmentally friendly alternative to traditional synthetic methods. The versatility of this approach allows for the creation of a wide range of ionic liquids with tunable properties, making them highly attractive for a multitude of applications. For researchers and professionals in drug development, DMC-derived ionic liquids, particularly biocompatible variants like cholinium-based ILs, present exciting opportunities to address long-standing challenges in drug solubility, formulation, and synthesis. As research in this field continues to expand, the adoption of these green synthetic methodologies will be crucial in developing safer and more effective pharmaceutical products.

References

Technical Guide: Molecular Weight of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of triethylmethylammonium methyl carbonate, a quaternary ammonium ionic liquid. The information is presented to be a clear and concise reference for laboratory and research applications.

Chemical Identity

This compound is an ionic compound. Its chemical structure consists of a triethylmethylammonium cation and a methyl carbonate anion.

  • Systematic Name: Triethyl(methyl)azanium methyl carbonate

  • Alternate Name: Methyltriethylammonium methyl carbonate[1]

  • CAS Number: 113840-08-7[1][2]

  • Molecular Formula: C₉H₂₁NO₃[1][2][3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₉H₂₁NO₃ indicates that one molecule of this compound contains:

  • 9 Carbon (C) atoms

  • 21 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 3 Oxygen (O) atoms

The final calculated molecular weight for this compound is 191.27 g/mol [1][2][3][4][5].

Data Presentation: Atomic Weight Summary

The following table summarizes the quantitative data used to calculate the molecular weight of this compound. Standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC912.011[6][7]108.099
HydrogenH211.008[8][9]21.168
NitrogenN114.007[10][11][12]14.007
OxygenO315.999[13][14][15]47.997
Total 191.271

Note: The total molecular weight is often rounded for practical applications.

Experimental Protocols

The determination of a compound's molecular weight is a fundamental characterization step. While this guide focuses on the calculated molecular weight based on the known chemical formula, experimental verification is typically performed using techniques such as:

  • Mass Spectrometry (MS): This is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision and is used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the synthesized compound, which indirectly validates the molecular formula and thus the calculated molecular weight[2].

  • High-Performance Liquid Chromatography (HPLC): This technique is primarily used to assess the purity of a sample[2]. A pure sample is essential for accurate molecular weight determination by other methods.

Detailed experimental protocols for these techniques are widely available in standard analytical chemistry textbooks and methodology guides. The specific parameters for analyzing this compound would be developed based on its solubility and ionization properties.

Logical Relationships and Structure

The structural composition of this compound can be visualized as the combination of its constituent ions. The following diagram illustrates this relationship.

G compound This compound (C₉H₂₁NO₃) cation Triethylmethylammonium Cation ([C₇H₁₈N]⁺) compound->cation Composed of anion Methyl Carbonate Anion ([C₂H₃O₃]⁻) compound->anion Composed of

Ionic composition of the target compound.

References

An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylmethylammonium methyl carbonate, an ionic liquid with growing interest in various chemical applications. This document details the primary starting materials, reaction pathways, and experimental protocols based on available scientific literature.

Core Synthesis Route: Quaternization of Triethylamine

The principal method for synthesizing this compound is the quaternization of triethylamine with dimethyl carbonate (DMC).[1] This reaction is favored for its use of dimethyl carbonate, which is considered a "green" methylating agent, offering a less hazardous alternative to traditional reagents like methyl halides or dimethyl sulfate.[1][2]

The fundamental reaction involves the nucleophilic attack of the nitrogen atom in triethylamine on one of the methyl groups of dimethyl carbonate. This results in the formation of the triethylmethylammonium cation and the methyl carbonate anion.

Reaction Scheme:

G triethylamine Triethylamine product Triethylmethylammonium Methyl Carbonate triethylamine->product Reacts with dmc Dimethyl Carbonate dmc->product

Caption: General reaction scheme for the synthesis of this compound.

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are:

Starting Material/ReagentChemical FormulaRole in Synthesis
Triethylamine (C₂H₅)₃NTertiary amine precursor
Dimethyl Carbonate (DMC) (CH₃O)₂COMethylating agent
Methanol (optional) CH₃OHSolvent
Catalyst (optional) e.g., Tri-n-octylmethyl-ammonium bromineTo enhance reaction rate

Experimental Protocols and Reaction Conditions

Representative Experimental Protocol (based on homologous compounds):

A stainless-steel autoclave reactor is charged with triethylamine and an excess of dimethyl carbonate.[1] Methanol can be used as a solvent to facilitate the reaction.[1] The reactor is sealed and heated to a temperature between 110°C and 160°C for a period of 8 to 12 hours.[3][4] The pressure during the reaction is typically maintained between 0.5 and 1.5 MPa. After the reaction is complete, the reactor is cooled to room temperature, and the excess dimethyl carbonate and methanol are removed by distillation. The resulting product is this compound.

Workflow for Synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation triethylamine Triethylamine autoclave Autoclave Reactor triethylamine->autoclave dmc Dimethyl Carbonate dmc->autoclave methanol Methanol (Solvent) methanol->autoclave distillation Distillation autoclave->distillation Reaction Mixture product Triethylmethylammonium Methyl Carbonate distillation->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data from Homologous Syntheses

The following table summarizes the reaction conditions used in the synthesis of similar quaternary ammonium methyl carbonates, which can be used as a guide for optimizing the synthesis of this compound.

Tertiary AmineMolar Ratio (DMC:Amine)Temperature (°C)Time (h)Pressure (MPa)SolventCatalystConversion/YieldReference
Tri-n-octylamine5.6:11108-Methanol5% Tri-n-octylmethyl-ammonium bromine99.57% conversion[4]
Trioctylamine-120120.8MethanolNoneHigh Yield[3]
N235 (trialkylamine)-110121.0EthanolNoneHigh Yield[3]
Dodecyldimethylamine2:11405-6--None82.5% Yield[3]

Logical Relationship of Reaction Parameters

The synthesis of this compound is influenced by several key parameters. The logical relationship between these parameters and the desired outcome (high yield and purity) is illustrated below.

G cluster_inputs Input Parameters cluster_outputs Desired Outcomes temp Temperature yield High Yield temp->yield time Time time->yield pressure Pressure pressure->yield ratio Molar Ratio (DMC:Amine) ratio->yield solvent Solvent solvent->yield catalyst Catalyst catalyst->yield purity High Purity yield->purity

Caption: Key parameters influencing the synthesis of this compound.

Conclusion

The synthesis of this compound is a relatively straightforward process primarily involving the quaternization of triethylamine with dimethyl carbonate. While specific experimental details for this exact compound are sparse in public literature, the established protocols for homologous tertiary amines provide a solid foundation for its successful preparation. The key to a high-yielding and pure product lies in the careful control of reaction temperature, time, pressure, and stoichiometry of the reactants. The use of dimethyl carbonate positions this synthesis route as an environmentally conscious choice in the production of ionic liquids.

References

Unlocking the Potential: A Technical Guide to Novel Applications of Quaternary Ammonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium ionic liquids (QAILs), a class of molten salts with melting points below 100°C, are at the forefront of chemical innovation. Their unique physicochemical properties, including high thermal stability, tunable solubility, and low vapor pressure, make them highly versatile for a myriad of applications.[1][2][3] This technical guide delves into the core of QAILs, exploring their synthesis, novel applications in drug delivery, antimicrobial activity, and catalysis, with a focus on providing actionable data and detailed experimental protocols for the scientific community.

Synthesis and Physicochemical Properties of QAILs

The remarkable versatility of QAILs stems from the ability to tailor their properties by modifying the structure of their cations and anions.[2][3] The synthesis of QAILs typically involves a two-step process: quaternization of a tertiary amine followed by an anion exchange reaction.

General Synthesis Protocol

A common route for synthesizing QAILs involves the quaternization of a tertiary amine with an alkyl halide, followed by an anion exchange reaction. For instance, the synthesis of N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate involves the reaction of 1,10-dibromodecane with triethylamine, followed by an exchange with acetic acid.[4]

Experimental Protocol: Synthesis of N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate[4]

  • Quaternization: Dissolve 1,10-dibromodecane (0.3 mol) and triethylamine (1 mol, excess) in 1 L of acetonitrile with vigorous stirring at 75 °C.

  • After 5 hours of reaction, remove the unreacted triethylamine and organic solvent by vacuum evaporation. This yields N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium bromide as a milky white powder.

  • Anion Exchange: Dissolve equal moles of the bromide salt (0.1 mol) and acetic acid (0.1 mol) in 500 mL of water with vigorous stirring at room temperature.

  • Remove the resulting hydrogen bromide and water by vacuum evaporation to obtain the final product, a viscous yellow ionic liquid.

Physicochemical Data of Selected QAILs

The choice of cation and anion significantly influences the physical properties of QAILs, such as viscosity and thermal stability. These properties are critical for their application.

Ionic LiquidCationAnionViscosity (cP at 30°C)Decomposition Temperature (°C)Reference
l-[2-(methoxycarbonyloxy)ethyl]-3-methyl- imidazolium trifluoromethanesulfonimide ([EMCMIm]TFSI)Imidazolium-basedTFSI⁻274 - 2820> 200[5]
N,N,N-triethylhexan-1-aminium acetate (N6222OAc)Quaternary AmmoniumAcetate⁻LowNot specified[4]
Tetrahexylammonium acetate (N6666OAc)Quaternary AmmoniumAcetate⁻Higher than N6222OAcNot specified[4]
N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate (C10(N222OAc)2)Diquaternary AmmoniumAcetate⁻Higher than N6222OAcNot specified[4]

Table 1: Physicochemical properties of selected quaternary ammonium-based ionic liquids.

Novel Applications in Drug Delivery

QAILs are emerging as powerful tools in drug delivery systems, primarily due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][6][7][8] They can be used to create nanoparticles, micelles, and other drug delivery vehicles.[1][7]

Enhancing Drug Solubility and Bioavailability

Many promising drug candidates fail during development due to poor solubility.[6][7] QAILs can act as effective solvents or co-solvents for these challenging active pharmaceutical ingredients (APIs).[1][9] By converting a solid API into a liquid salt (API-IL), issues of polymorphism can be avoided, and bioavailability can be significantly improved.[8][10]

QAILs in Nanocarrier Formulations

The self-assembly of QAILs in aqueous solutions can be harnessed to create nanostructures for targeted drug delivery.[11] For instance, a quaternary ammonium cation can be mixed with an API like mefenamic acid and a polymerizing agent to form cationic polylactide nanoparticles that encapsulate the drug.[11]

Experimental Workflow: QAIL-based Nanoparticle Drug Delivery

G cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro/In Vivo Testing QAIL Quaternary Ammonium Ionic Liquid Formulation Self-Assembly/ Polymerization QAIL->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation Polymer Polymerizing Agent Polymer->Formulation Nanoparticles API-loaded QAIL Nanoparticles Formulation->Nanoparticles Size Particle Size Analysis (DLS) Nanoparticles->Size Morphology Morphology (TEM/SEM) Nanoparticles->Morphology DrugLoading Drug Loading & Encapsulation Efficiency Nanoparticles->DrugLoading Release Drug Release Studies Nanoparticles->Release CellUptake Cellular Uptake & Cytotoxicity Release->CellUptake Efficacy Therapeutic Efficacy Studies CellUptake->Efficacy

Workflow for developing and testing QAIL-based nanoparticle drug delivery systems.

Antimicrobial Applications of QAILs

QAILs exhibit broad-spectrum antimicrobial activity against bacteria and fungi, making them promising candidates for new disinfectants and antimicrobial coatings.[12][13][14][15] Their mechanism of action is primarily attributed to the disruption of the microbial cell membrane.[13][16]

Mechanism of Antimicrobial Action

The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids.[16] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[17]

Signaling Pathway: Antimicrobial Action of QAILs

G QAIL Quaternary Ammonium Ionic Liquid Cation (+) Interaction Electrostatic Interaction QAIL->Interaction Membrane Bacterial Cell Membrane (-) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Simplified mechanism of the antimicrobial action of QAILs on bacterial cells.

Antimicrobial Efficacy Data

The antimicrobial activity of QAILs is influenced by factors such as the length of the alkyl chains on the cation.[16][18] Generally, longer alkyl chains lead to higher toxicity towards microbes.[16]

Ionic Liquid/CompoundMicroorganismMIC (µg/mL)Reference
[DC12][dicamba]2Gram-positive bacteriaHigh activity[18]
[DC12][dicamba]2FungiHigh activity[18]
Didecyldimethylammonium chloride (DDAC)VariousLower activity than [DC12][dicamba]2[18]
Benzalkonium chloride (BAC)Staphylococcus, Streptococcus, E. coli, Pseudomonas aeruginosaBroad spectrum[12]

Table 2: Minimum Inhibitory Concentration (MIC) values of selected QAILs and related compounds against various microorganisms.

QAILs in Catalysis and Organic Synthesis

QAILs serve as versatile solvents and catalysts in a wide range of organic reactions.[19][20][21] Their use can lead to increased reaction rates, higher yields, and easier product separation and catalyst recycling.[19][20]

Dual Solvent-Catalyst Systems

Brønsted acidic QAILs can function as both the solvent and the catalyst in reactions such as hydrolysis, eliminating the need for volatile organic solvents and additional catalysts.[19][20] This approach offers a greener and more efficient synthetic route.[19][20]

Experimental Protocol: Hydrolysis of 1,1,1,3-tetrachloro-3-phenylpropane using a QAIL[20]

  • Reaction Setup: In a three-necked flask, mix 1,1,1,3-tetrachloro-3-phenylpropane with a Brønsted acidic QAIL (e.g., trimethylamine sulfate).

  • Reaction Conditions: Heat the mixture under vigorous stirring. The optimal temperature and reaction time will depend on the specific QAIL used.

  • Product Isolation: After the reaction is complete, cool the mixture and extract the product (cinnamic acid) with a suitable solvent.

  • Catalyst Recycling: The QAIL can be recovered by removing the extraction solvent and reused in subsequent reactions.

Emerging Applications and Future Outlook

The field of QAILs is continuously expanding, with new applications being discovered in diverse areas.

  • Biomass Processing: QAILs are effective solvents for dissolving and fractionating lignocellulosic biomass, which is a crucial step in the production of biofuels and other bio-based chemicals.[22][23][24]

  • Enzymatic Reactions: QAILs can enhance the activity and stability of enzymes in non-aqueous media, opening up new possibilities for biocatalysis.[25][26][27][28][29]

  • Vaccine Adjuvants: Certain QAILs have shown potential as adjuvants in vaccines, enhancing the immune response to antigens.[30][31][32][33][34]

Toxicity and Biocompatibility

While QAILs offer numerous advantages, their potential toxicity is a critical consideration, especially for biomedical applications.[16][35][36] The toxicity of QAILs is highly dependent on their structure, with factors like the cation type and alkyl chain length playing a significant role.[16][35][36] Generally, imidazolium and pyridinium-based ILs tend to be more toxic than those with quaternary ammonium cations.[35] Choline-based ILs are often highlighted as being less toxic and more biodegradable.[36] It is crucial to conduct thorough toxicological assessments for any new QAIL intended for biological or environmental applications.

References

The Core Principles of Ionic Liquid Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) have emerged as a pivotal class of materials in modern chemistry, offering a unique combination of properties that make them highly attractive for catalytic applications. Their negligible vapor pressure, high thermal and chemical stability, and tunable nature allow for the design of efficient and recyclable catalytic systems.[1] This technical guide delves into the fundamental principles governing catalysis in ionic liquids, providing a comprehensive overview of their roles as catalysts, co-catalysts, and reaction media. We will explore a range of key organic transformations, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams to facilitate a deeper understanding and practical application of this transformative technology.

Introduction: The Unique Physicochemical Properties of Ionic Liquids in Catalysis

Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[2] This ionic nature imparts a set of distinct physicochemical properties that are central to their catalytic utility:

  • Tunable Properties: The structure of both the cation and anion can be systematically modified to fine-tune properties such as polarity, viscosity, hydrophobicity, and acidity/basicity. This "designer" aspect allows for the creation of task-specific ionic liquids (TSILs) optimized for a particular catalytic reaction.[3][4]

  • High Polarity and Non-coordinating Nature: Ionic liquids are highly polar media, capable of dissolving a wide range of organic, inorganic, and organometallic compounds, including many catalyst precursors.[5] Their often weakly coordinating nature can help to stabilize catalytic species without strongly binding to the active site, thus maintaining high catalytic activity.

  • Negligible Vapor Pressure: This property not only renders them environmentally benign alternatives to volatile organic compounds (VOCs) but also simplifies product separation through distillation and enables operation at elevated temperatures without significant solvent loss.[1]

  • Biphasic Systems: Many ionic liquids are immiscible with common organic solvents and water, facilitating the creation of biphasic catalytic systems. This allows for the straightforward separation and recycling of the catalyst, which remains dissolved in the ionic liquid phase, from the product in the organic or aqueous phase.[6][7]

Roles of Ionic Liquids in Catalysis

Ionic liquids can participate in catalytic processes in several distinct ways:

  • As Solvents: In their most common role, ILs act as inert, non-volatile media that dissolve reactants and catalysts. Their unique solvation properties can influence reaction rates and selectivities.

  • As Catalysts: The ionic liquid itself can be catalytically active. Acidic or basic ionic liquids, where the acidic or basic functionality is incorporated into the cation or anion, can directly catalyze a variety of reactions, replacing traditional mineral acids or organic bases.[2][8]

  • As Co-catalysts or Catalyst Activators: Ionic liquids can interact with a catalyst to enhance its activity, stability, or selectivity. For example, they can stabilize catalytically active nanoparticles or facilitate the formation of the active catalytic species.[9]

  • As Catalyst Immobilization Media: The high viscosity and polarity of ionic liquids make them excellent media for immobilizing homogeneous catalysts, preventing catalyst leaching and allowing for easy recycling.[10] This can be achieved by simply dissolving the catalyst in the IL or by employing supported ionic liquid phase (SILP) catalysis, where a thin film of the IL containing the catalyst is coated onto a solid support.[11]

Key Catalytic Applications of Ionic Liquids

The following sections provide in-depth information on several important classes of organic reactions catalyzed by or in the presence of ionic liquids.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis. Ionic liquids, particularly those with Lewis or Brønsted acidic properties, have been shown to be highly effective catalysts and solvents for this transformation, offering a recyclable and often more selective alternative to traditional catalysts like AlCl₃.[12][13]

Quantitative Data Summary:

Aromatic SubstrateAcylating AgentIonic Liquid/Catalyst SystemTemp (°C)Time (h)Conversion (%)Yield (%)Reference
AnisoleBenzoyl chloride[bmim][BF₄] / Cu(OTf)₂ (10 mol%)801610095 (para)[12]
TolueneAcetic anhydride[bmim][BF₄] / Cu(OTf)₂ (10 mol%)80168580 (para)[12]
BenzeneAcetic anhydride[emim]Cl-AlCl₃ (x=0.67)250.1>9998[8]
AnisoleAcetic anhydrideTunable Aryl Alkyl IL / FeCl₃·6H₂O (5 mol%)6024-95[8]

Experimental Protocol: Friedel-Crafts Benzoylation of Anisole

This protocol is adapted from the work of Earle et al.[12]

  • Catalyst Preparation: In a round-bottomed flask, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol). Dry the catalyst under vacuum with stirring for 1 hour.

  • Solvent Addition: Under an inert atmosphere (e.g., argon), add 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 2 mL) to the flask.

  • Homogenization: Stir the mixture at 80°C for 10 minutes until a homogeneous solution is formed.

  • Reactant Addition: Cool the mixture to room temperature. Add anisole (5 mmol) followed by benzoyl chloride (1 mmol).

  • Reaction: Heat the reaction mixture to 80°C and stir for 16 hours under an inert atmosphere.

  • Product Extraction: After cooling to room temperature, extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).

  • Product Isolation: Combine the organic extracts and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.

Reaction Mechanism:

Friedel_Crafts_Acylation Acyl_Chloride Acyl Chloride (R-CO-Cl) Acylium_Ion Acylium Ion Intermediate [R-C=O]⁺ Acyl_Chloride->Acylium_Ion Coordination & Cleavage Lewis_Acid Lewis Acid Catalyst (e.g., Cu(OTf)₂ in IL) Lewis_Acid->Acylium_Ion Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex Aromatic_Ring Aromatic Ring (e.g., Anisole) Aromatic_Ring->Sigma_Complex Electrophilic Attack Product Aryl Ketone Product Sigma_Complex->Product Deprotonation Catalyst_Regen Regenerated Catalyst + HCl Product->Catalyst_Regen Heck_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Reductive Elimination Product Alkylated Alkene Elimination->Product HX HX Elimination->HX Base Base Base->Pd0 + HX Biocatalysis_Workflow Encapsulation Lipase Encapsulation in IL Monomer Polymerization Polymerization of IL Encapsulation->Polymerization Biocatalyst Lipase-IL Polymer Biocatalyst Polymerization->Biocatalyst Reaction Hydrolysis of p-PNB in Buffer Biocatalyst->Reaction Monitoring UV-Vis Spectrophotometry (410 nm) Reaction->Monitoring Recovery Centrifugation Reaction->Recovery Recycle Wash and Reuse Recovery->Recycle Recycle->Reaction

References

Triethylmethylammonium Methyl Carbonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Introduction to the Synthesis, Properties, and Applications of a Promising Ionic Liquid

Abstract

Triethylmethylammonium methyl carbonate ([N2221][MeCO3]) is a quaternary ammonium-based ionic liquid (IL) that has garnered interest for its potential applications in catalysis and as a green solvent. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols, data summaries, and visualizations of key processes are presented to facilitate a deeper understanding and practical application of this compound.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Quaternary ammonium salts, a significant subclass of ILs, are recognized for their utility as catalysts and in various chemical transformations.[2] this compound, with its triethylmethylammonium cation and methyl carbonate anion, is a noteworthy member of this family. Its synthesis often utilizes environmentally benign reagents like dimethyl carbonate (DMC), positioning it as a sustainable alternative to traditional volatile organic solvents and catalysts.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the properties of analogous quaternary ammonium ionic liquids provide valuable insights. The data presented below is a compilation of available information for the target compound and closely related structures to offer a representative profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueRemarks
Molecular Formula C9H21NO3[4]
Molecular Weight 191.27 g/mol [4]
CAS Number 113840-08-7[4]
Appearance Typically available as a solutionCommercially sold as a ~50% solution in methanol:water.[5]
Refractive Index (n20/D) 1.407For a ~50% solution in methanol:water (2:3).[5]
Flash Point 57 °CFor a ~50% solution in methanol:water (2:3).[5]
Thermal Stability Decomposition of quaternary ammonium salts can occur at around 150°C.[6]The thermal stability of ionic liquids is highly dependent on the nature of both the cation and the anion.[6][7] Decomposition can proceed via retro-quaternization or Hofmann elimination.[6]
Density, Viscosity, Ionic Conductivity Data not available for the pure compound.These properties are crucial for many applications and are influenced by factors such as ion size, shape, and temperature. For related quaternary ammonium ILs, viscosity tends to decrease with increasing temperature.[1]

Synthesis

The synthesis of this compound typically involves the quaternization of triethylamine with dimethyl carbonate. This method is considered a green synthetic route as it avoids the use of more hazardous alkylating agents.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Synthesis Workflow Reactants Triethylamine + Dimethyl Carbonate Reaction Quaternization Reaction (High Pressure & Temperature) Reactants->Reaction Crude_Product Crude Triethylmethylammonium Methyl Carbonate Reaction->Crude_Product Purification Purification (e.g., Removal of excess reactants) Crude_Product->Purification Final_Product Pure Triethylmethylammonium Methyl Carbonate Purification->Final_Product Characterization Characterization (FTIR, NMR) Final_Product->Characterization

Synthesis and Characterization Workflow.
Representative Experimental Protocol

The following protocol is adapted from the synthesis of a similar ionic liquid, tri-n-octylmethylammonium methyl carbonate, and can be considered a representative method.[3]

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Methanol (as solvent, optional)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with triethylamine and dimethyl carbonate. A typical molar ratio of DMC to triethylamine would be in excess, for example, 5.6:1.[3]

  • If a solvent is used, add methanol. For instance, a volume ratio of methanol to triethylamine of 1:2 can be employed.[3]

  • Seal the reactor and heat to a temperature of approximately 110-160 °C.[3][8] The reaction time can vary from several hours to a few days.[8]

  • Monitor the reaction progress by techniques such as HPLC to determine the conversion of the tertiary amine.

  • After the reaction is complete, cool the reactor to room temperature.

  • Remove any unreacted starting materials and solvent under reduced pressure.

  • The resulting product is this compound.

Characterization: The structure and purity of the synthesized ionic liquid can be confirmed by spectroscopic methods.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups of the triethylmethylammonium cation and the methyl carbonate anion.[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the chemical structure and confirm the successful quaternization by observing the chemical shifts of the protons on the alkyl chains.[1][9]

Applications

Catalysis in Transesterification Reactions

Quaternary ammonium carbonates are effective metal-free catalysts for transesterification reactions, which are crucial in processes like biodiesel production.[10] The catalytic activity is attributed to the in-situ generation of highly active alkoxide species.

The following diagram illustrates the proposed mechanism for transesterification catalyzed by a quaternary ammonium methyl carbonate.

Catalytic Cycle for Transesterification IL [N2221]+[MeCO3]- Alkoxide [N2221]+[R'O]- + MeOCO2H IL->Alkoxide + R'OH Alcohol R'OH Intermediate Tetrahedral Intermediate Alkoxide->Intermediate + RCOOR'' Ester RCOOR'' Product RCOOR' Intermediate->Product Byproduct R''OH Intermediate->Byproduct Byproduct->IL + MeOCO2H

Proposed Catalytic Cycle.

The following is a general procedure for a transesterification reaction using a quaternary ammonium carbonate catalyst.

Materials:

  • Substrate ester (e.g., a triglyceride for biodiesel synthesis)

  • Alcohol (e.g., methanol)

  • This compound (catalyst)

  • Organic solvent (optional)

Procedure:

  • In a reaction vessel, dissolve the substrate ester in the alcohol.

  • Add the this compound catalyst to the mixture. The catalyst loading can vary, but typically ranges from 1-5 mol%.

  • Heat the reaction mixture to the desired temperature (e.g., 60-150 °C) with stirring.[11]

  • Monitor the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the product ester from the reaction mixture, which may involve neutralization, washing, and distillation.

Potential in Drug Development and Pharmaceutical Formulations

The use of salts is a common strategy in drug development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[12][13][14] Quaternary ammonium salts have been utilized in various pharmaceutical formulations.[15]

While specific applications of this compound in drug delivery are not yet widely reported, its nature as an ionic liquid presents several potential advantages:

  • Enhanced Solubility: It could be used to form a salt with a poorly soluble acidic drug, thereby improving its dissolution rate.[14]

  • Formation of Ionic Liquid Drugs: The API itself could be an anion or cation, and pairing it with a suitable counterion like triethylmethylammonium or methyl carbonate could result in a liquid form of the drug, which may be advantageous for certain delivery routes.

  • Controlled Release: The properties of the ionic liquid could be tuned to control the release rate of a drug from a formulation.

The logical relationship for considering the use of this compound in pharmaceutical salt formation is outlined below.

Pharmaceutical Salt Formation Logic API Active Pharmaceutical Ingredient (API) (with ionizable group) Salt_Formation Salt Formation API->Salt_Formation Counterion Triethylmethylammonium+ or Methyl Carbonate- Counterion->Salt_Formation Improved_Properties Improved Physicochemical Properties (Solubility, Stability, etc.) Salt_Formation->Improved_Properties Formulation Pharmaceutical Formulation (e.g., oral, topical) Improved_Properties->Formulation

Logic for Pharmaceutical Salt Formation.

Conclusion

This compound is an ionic liquid with considerable potential, particularly as a green catalyst for transesterification reactions. While a comprehensive dataset on its physicochemical properties is still emerging, analogies to related quaternary ammonium salts provide a solid foundation for its exploration in various applications. Its potential role in drug development, primarily through the formation of pharmaceutical salts to enhance API properties, warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide aim to equip researchers and drug development professionals with the necessary information to harness the capabilities of this versatile ionic liquid.

References

Methodological & Application

Application Notes and Protocols for Triethylmethylammonium Methyl Carbonate in Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate is a quaternary ammonium salt that serves as a metal-free, organocatalyst for transesterification reactions. As an ionic liquid, it offers advantages such as low volatility, high thermal stability, and tunable properties. Its application in transesterification is particularly valuable in the synthesis of fine chemicals, pharmaceuticals, and biofuels where metal contamination is a concern. These notes provide detailed protocols and data based on the use of a closely related catalyst, tetramethylammonium methyl carbonate, which is expected to exhibit similar catalytic behavior. The in situ generation of the highly active alkoxide from the more stable and easy-to-handle methyl carbonate salt makes this a practical and effective catalytic system.

Core Applications

  • Biodiesel Production: Catalyzes the transesterification of triglycerides from various oil sources with methanol to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel.

  • Fine Chemical Synthesis: Facilitates the synthesis of various esters from a wide range of starting materials, including those with sensitive functional groups.

  • Pharmaceutical Intermediate Synthesis: Enables the clean, metal-free synthesis of ester-containing pharmaceutical intermediates, avoiding potential metal-catalyzed side reactions and contamination.

Data Presentation

The following tables summarize the quantitative data for transesterification reactions catalyzed by a closely related quaternary ammonium methyl carbonate, tetramethylammonium methyl carbonate. These results are indicative of the expected performance of this compound under similar conditions.

Table 1: Transesterification of Various Esters with Alcohols

EntryEster (Substrate)AlcoholProductYield (%)
1Ethyl BenzoateBenzyl AlcoholBenzyl Benzoate95
2Methyl OleateMethanolMethyl Oleate>99 (conversion)
3Glyceryl TrioleateMethanolMethyl Oleate98
4Ethyl Phenylacetate3-Phenyl-1-propanol3-Phenylpropyl Phenylacetate92
5(R)-Methyl MandelateBenzyl Alcohol(R)-Benzyl Mandelate96

Reaction Conditions: Ester (1 mmol), Alcohol (1.2 mmol), Catalyst (5 mol%), Toluene (2 mL), 110 °C, 24 h.

Table 2: Catalyst Loading and Reaction Time Optimization for Biodiesel Production from Canola Oil

EntryCatalyst Loading (mol%)Methanol (equiv.)Time (h)Conversion (%)
1131285
22.531295
3531298
453690
556697

Reaction Conditions: Canola Oil (1 g), Methanol, Catalyst, 65 °C.

Experimental Protocols

The following are detailed experimental protocols for key transesterification reactions.

Protocol 1: General Procedure for Transesterification of Esters

Materials:

  • This compound (catalyst)

  • Ester (substrate)

  • Alcohol

  • Anhydrous toluene (solvent)

  • Molecular sieves (optional, for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester (1.0 mmol), the alcohol (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Synthesis of Biodiesel from Vegetable Oil

Materials:

  • This compound (catalyst)

  • Vegetable oil (e.g., canola, soybean, or palm oil)

  • Methanol

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Mechanical stirrer and heating mantle

  • Separatory funnel

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add vegetable oil (e.g., 100 g).

  • Heat the oil to 65 °C with stirring.

  • In a separate flask, dissolve this compound (e.g., 5 mol% relative to the oil's average molecular weight) in the required amount of methanol (e.g., 3-6 equivalents).

  • Add the catalyst-methanol solution to the preheated oil.

  • Maintain the reaction temperature at 65 °C and stir vigorously for 6-12 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours.

  • Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Separate the two layers.

  • Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.

  • Dry the biodiesel over anhydrous sodium sulfate and filter to obtain the final product.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the transesterification process.

Catalytic Cycle A [Et3NMe]+[MeOCO2]- B [Et3NMe]+[RO]- A->B + R-OH - MeOCO2H D Tetrahedral Intermediate B->D + R'COOR'' C Ester (R'COOR'') C->D E Product (R'COOR) D->E F [Et3NMe]+[R''O]- D->F F->B + R-OH - R''-OH G R-OH H R''-OH

Caption: Proposed catalytic cycle for transesterification.

Experimental Workflow start Start reactants Reactants Ester Alcohol Catalyst Solvent start->reactants reaction Reaction Heat (e.g., 110 °C) Stir reactants->reaction monitoring Monitoring TLC / GC reaction->monitoring monitoring->reaction Continue workup Workup Quench Extract Wash monitoring->workup Complete purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for transesterification.

Application Notes and Protocols: Synthesis of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of triethylmethylammonium methyl carbonate, an ionic liquid with applications in organic synthesis and as a green solvent. The described method is a green synthesis route that avoids the use of hazardous materials traditionally employed for quaternization reactions.[1] The synthesis involves the direct methylation of triethylamine with dimethyl carbonate under elevated temperature and pressure. This protocol is based on established procedures for the synthesis of analogous quaternary ammonium methyl carbonates.

Introduction

This compound is a quaternary ammonium salt that belongs to the class of ionic liquids. Ionic liquids are valued for their low vapor pressure, high thermal stability, and tunable solvent properties. The synthesis of this compound via the reaction of triethylamine with dimethyl carbonate represents an environmentally benign approach, as dimethyl carbonate is a non-toxic and biodegradable methylating agent.[2] The resulting methyl carbonate anion is also advantageous for subsequent chemical transformations, such as anion metathesis. This protocol details the experimental setup, reaction conditions, and expected outcomes for the synthesis of this versatile ionic liquid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound, based on analogous syntheses of similar compounds.[3]

ParameterValueReference
Reactants
Triethylamine (TEA)1.0 molar equivalent-
Dimethyl carbonate (DMC)5.6 molar equivalents[3]
Methanol (Solvent)1:2 volume ratio to TEA[3]
Catalyst (e.g., Triethylmethylammonium bromide)5% by weight of reactants[3]
Reaction Conditions
Temperature110 °C[3]
Reaction Time8 hours[3]
PressureAutogenous (High Pressure)[3]
Expected Outcome
Conversion of Triethylamine>99%[3]
Product PurityHigh (further purification may be required)-

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Triethylamine (TEA), ≥99%

    • Dimethyl carbonate (DMC), ≥99%

    • Methanol, anhydrous

    • Triethylmethylammonium bromide (optional, as catalyst)

  • Equipment:

    • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

    • Heating mantle or oil bath

    • Schlenk line or glove box for inert atmosphere operations

    • Rotary evaporator

    • Standard laboratory glassware

    • Analytical balance

Synthesis Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor according to the manufacturer's instructions.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine to the autoclave.

    • Add the catalyst, triethylmethylammonium bromide (5% of the total reactant weight), to the reactor.

    • Add anhydrous methanol in a 1:2 volume ratio relative to the triethylamine.

    • Add dimethyl carbonate in a 5.6 molar excess relative to the triethylamine.

  • Reaction:

    • Seal the autoclave securely.

    • Begin stirring the reaction mixture.

    • Heat the reactor to 110 °C. The pressure will increase as the temperature rises (autogenous pressure).

    • Maintain the reaction at 110 °C for 8 hours with continuous stirring. Monitor the temperature and pressure throughout the reaction.

  • Work-up and Purification:

    • After 8 hours, turn off the heating and allow the reactor to cool to room temperature. Caution: Do not open the reactor until it has completely cooled and the internal pressure has returned to ambient pressure.

    • Once cooled, carefully vent any residual pressure and open the autoclave.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the excess dimethyl carbonate and methanol using a rotary evaporator.

    • The resulting viscous liquid is the crude this compound. Further purification, if necessary, can be achieved by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, followed by drying under high vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the presence of the triethylmethylammonium cation and the methyl carbonate anion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should show characteristic peaks for the C-N stretching of the quaternary ammonium group and the C=O and C-O stretching of the methyl carbonate anion.[3]

Visualizations

Reaction Pathway

G Synthesis of this compound TEA Triethylamine (C6H15N) Product Triethylmethylammonium Methyl Carbonate (C9H21NO3) TEA->Product DMC Dimethyl Carbonate (C3H6O3) DMC->Product Catalyst Catalyst (Optional) Catalyst->Product Conditions 110 °C 8 hours High Pressure Conditions->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow arrow arrow A Prepare High-Pressure Reactor B Charge Reactants: - Triethylamine - Dimethyl Carbonate - Methanol - Catalyst (optional) A->B C Seal Reactor and Begin Stirring B->C D Heat to 110 °C for 8 hours C->D E Cool Reactor to Room Temperature D->E F Vent and Open Reactor E->F G Transfer Reaction Mixture F->G H Remove Volatiles (Rotary Evaporation) G->H I Purification (Washing & Drying) H->I J Characterization (NMR, FTIR) I->J

Caption: Step-by-step workflow for the synthesis and purification of the product.

References

Application Note: NMR Spectroscopic Characterization of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of the ionic liquid triethylmethylammonium methyl carbonate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is an ionic liquid (IL) of interest in various chemical applications, including as a solvent and catalyst.[1] Accurate characterization of its chemical structure is crucial for quality control and for understanding its properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including ionic liquids.[2][3] This application note outlines a standard protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift values for quaternary ammonium salts and methyl carbonate anions.[4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (on N⁺)~3.1Singlet3H
-CH₂- (on N⁺)~3.4Quartet6H
-CH₃ (of ethyl)~1.3Triplet9H
-O-CH₃ (of carbonate)~3.7Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-CH₃ (on N⁺)~47
-CH₂- (on N⁺)~57
-CH₃ (of ethyl)~8
-O-CH₃ (of carbonate)~52
C=O (of carbonate)~157

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the ionic liquid is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for ionic liquids due to its high polarity.[8]

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[9][10]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[1][4]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 16 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Ionic Liquid B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Peak Integration (1H) I->J K Chemical Shift Analysis I->K J->K L Structural Characterization K->L

Caption: Workflow for NMR characterization.

Chemical Structure and NMR Correlations

structure_correlation cluster_structure This compound cluster_1h ¹H NMR Correlations cluster_13c ¹³C NMR Correlations structure [ (CH₃CH₂)₃N⁺-CH₃ ] [ O=C(O⁻)OCH₃ ] H1 ~1.3 ppm (t) structure->H1 CH₃-CH₂ H2 ~3.4 ppm (q) structure->H2 CH₃-CH₂-N⁺ H3 ~3.1 ppm (s) structure->H3 N⁺-CH₃ H4 ~3.7 ppm (s) structure->H4 O-CH₃ C1 ~8 ppm structure->C1 CH₃-CH₂ C2 ~57 ppm structure->C2 CH₃-CH₂-N⁺ C3 ~47 ppm structure->C3 N⁺-CH₃ C4 ~157 ppm structure->C4 C=O C5 ~52 ppm structure->C5 O-CH₃

Caption: Structure and predicted NMR correlations.

Data Analysis and Interpretation

  • ¹H NMR Spectrum: The proton spectrum is expected to show four distinct signals. The methyl protons of the ethyl groups will appear as a triplet, coupled to the adjacent methylene protons. The methylene protons will appear as a quartet, coupled to the methyl protons. The methyl group directly attached to the nitrogen will be a singlet, as will the methyl group of the methyl carbonate anion. The integration of these peaks should correspond to the number of protons in each environment (9H, 6H, 3H, and 3H, respectively).

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is expected to show five signals, one for each unique carbon environment in the triethylmethylammonium cation and the methyl carbonate anion. The carbonyl carbon of the methyl carbonate will be the most downfield signal.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic characterization of this compound. The provided experimental parameters and predicted spectral data serve as a valuable resource for researchers working with this and similar ionic liquids, enabling confident structural verification and quality assessment.

References

Application Note: Purity Determination of Triethylmethylammonium Methyl Carbonate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Triethylmethylammonium Methyl Carbonate, an ionic liquid of significant interest in various chemical and pharmaceutical applications.[1] Due to the compound's lack of a significant UV chromophore, this method employs a Charged Aerosol Detector (CAD) for universal and sensitive detection. The protocol provides a reliable means to separate and quantify the active compound from potential impurities, such as unreacted starting materials and synthesis by-products, which is crucial for ensuring reproducible results in research and industrial applications.[2]

Principle

The method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity.[3] this compound, being an ionic and relatively polar compound, is eluted using a gradient of water and acetonitrile with a volatile buffer. The Charged Aerosol Detector (CAD) provides a response that is largely independent of the chemical structure of the analyte, making it ideal for quantifying compounds that lack a UV chromophore.

Instrumentation and Materials

Instrumentation
  • HPLC System equipped with a binary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Vanquish or equivalent).

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Data acquisition and processing software (e.g., Chromeleon, Empower, or equivalent).

Chemicals and Reagents
  • This compound Reference Standard (>99% purity).

  • Triethylamine (potential impurity).

  • Dimethyl Carbonate (potential impurity).[1]

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade or Type I).

  • Ammonium Acetate (LC-MS grade).

  • Formic Acid (LC-MS grade).

Chromatography Column
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in Type I water. Adjust the pH to 5.0 using Formic Acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

Preparation of Standard Solutions
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (the diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[4]

HPLC and Detector Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
Column Temperature 30°C
Injection Volume 5 µL
CAD Settings
Nebulizer Temp35°C
Evaporation Temp50°C
Gas RegulatorNitrogen, 60 psi
Data Collection Rate5 Hz

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weighing dissolve 2. Dissolution (in Diluent) weigh->dissolve filter 3. Filtration (0.45 µm) dissolve->filter inject 4. HPLC Injection filter->inject separate 5. Chromatographic Separation inject->separate detect 6. CAD Detection separate->detect process 7. Peak Integration & Data Analysis detect->process report 8. Purity Report Generation process->report

Caption: HPLC Purity Analysis Workflow.

Results and Data Presentation

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Calculation: Purity (% Area) = (Peak Area of Main Compound / Total Peak Area of All Compounds) x 100

Representative Data

The following table presents example data from the analysis of a typical batch of this compound.

Compound NameRetention Time (min)Peak Area (AU*min)% AreaIdentification
Triethylamine2.851,5200.12Impurity (Starting Material)
This compound 6.42 1,254,800 99.78 Main Compound
Unknown Impurity 19.151,2100.10Impurity
Total - 1,257,530 100.00 -

Note: Dimethyl Carbonate is highly volatile and may not be retained or detected under these conditions. Its absence should be confirmed by a complementary technique like Gas Chromatography (GC) if it is a critical process impurity.

Conclusion

The described RP-HPLC method with Charged Aerosol Detection is a specific, reliable, and robust procedure for determining the purity of this compound. It effectively separates the main compound from potential process-related impurities and provides accurate quantification without the need for a chromophore. This application note provides a comprehensive protocol suitable for quality control and research environments within the chemical and pharmaceutical industries.

References

Application Notes and Protocols: Triethylmethylammonium Methyl Carbonate as a Potential Electrolyte for Advanced Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate is an ionic liquid (IL) belonging to the family of quaternary ammonium methyl carbonates.[1] These compounds are gaining interest as potential electrolytes in advanced energy storage devices due to their unique combination of properties, including low volatility, high thermal stability, and tunable solvency.[1][2] The presence of the methyl carbonate anion is particularly noteworthy, as it may offer improved compatibility with electrode materials commonly used in lithium-ion batteries. While direct research on this compound for battery applications is limited, this document provides an overview of its potential, drawing analogies from closely related quaternary ammonium ionic liquids.[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for electrolyte formulation and for understanding its behavior in an electrochemical cell.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₁NO₃[3]
Molecular Weight 191.27 g/mol [3]
CAS Number 113840-08-7[3]
Appearance Typically available as a solution[4]
Refractive Index (n20/D) 1.407[4][5]
Flash Point 57 °C[4][5]

Potential as a Battery Electrolyte

Quaternary ammonium-based ionic liquids are considered promising electrolytes for energy storage systems due to their excellent electrochemical stability, often exhibiting a wide potential window.[6] The incorporation of an alkyl carbonate group on the cation has been shown to be advantageous. A study on similar ionic liquids revealed wide electrochemical windows of at least 5.0 V and relatively high conductivities. A key finding was that the presence of the carbonate group mitigates the drop in conductivity when a lithium salt is added, which is a common issue with some ionic liquid electrolytes.[7]

Based on analogous quaternary ammonium salts, such as triethylmethylammonium tetrafluoroborate (TEMA-BF₄), stable operation up to 4.4 V in a propylene carbonate-based electrolyte has been demonstrated.[1] This suggests that this compound could also possess a wide electrochemical stability window, a critical parameter for high-voltage battery applications.

Table 2: Potential and Analogous Electrochemical Properties

PropertyEstimated/Analogous ValueReference/Comment
Ionic Conductivity Moderate to HighQuaternary ammonium ILs with alkyl carbonate groups show relatively high conductivities.[7]
Electrochemical Stability Window Potentially ≥ 5.0 VBased on analogous ILs with alkyl carbonate groups.[7] Analogous TEMA-BF₄ is stable up to 4.4 V.[1]
Lithium Salt Compatibility GoodThe carbonate group may interact favorably with lithium ions, leading to a smaller decrease in conductivity upon salt addition.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of quaternary ammonium methyl carbonates and can be adapted for this compound. The synthesis often utilizes dimethyl carbonate (DMC) as a green methylating and carbonate source.

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Methanol (or other suitable solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triethylamine in a suitable solvent like methanol.

  • Add an excess of dimethyl carbonate to the solution. The molar ratio of amine to DMC can be optimized, with ratios of 1:2 being reported for similar reactions.

  • Heat the reaction mixture under reflux with vigorous stirring. The reaction temperature and time will need to be optimized. For similar reactions, temperatures around 140-160°C for several hours have been used.

  • Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy) to confirm the formation of the triethylmethylammonium cation.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will be in solution. The solvent and excess DMC can be removed under reduced pressure.

  • Further purification may be necessary and could involve techniques such as washing with a non-polar solvent to remove any unreacted starting materials, followed by drying under vacuum.

Protocol 2: Electrochemical Characterization of this compound Electrolyte

This protocol outlines the key experiments to evaluate the performance of a newly synthesized ionic liquid electrolyte.

Materials:

  • This compound (synthesized or purchased)

  • Lithium salt (e.g., LiTFSI, LiPF₆)

  • Co-solvent (e.g., ethylene carbonate, dimethyl carbonate - optional)

  • Electrode materials (e.g., lithium metal, graphite, LiCoO₂)

  • Cell components (e.g., separator, coin cell hardware)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Glovebox with an inert atmosphere

Procedure:

  • Electrolyte Preparation:

    • Inside a glovebox, dissolve a known concentration of a lithium salt (e.g., 1 M LiTFSI) in the this compound ionic liquid.

    • If desired, prepare mixtures with co-solvents to study the effect on properties like viscosity and conductivity.

  • Ionic Conductivity Measurement:

    • Use a conductivity meter to measure the ionic conductivity of the prepared electrolyte at various temperatures.

  • Electrochemical Stability Window (ESW) Measurement:

    • Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

    • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic stability limits of the electrolyte.

  • Battery Assembly and Cycling:

    • Assemble coin cells (e.g., 2032-type) inside the glovebox using the prepared electrolyte, a separator, and the desired anode and cathode materials.

    • Perform galvanostatic charge-discharge cycling at different C-rates to evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

    • Conduct rate capability tests by cycling the cells at increasing C-rates.

  • Impedance Spectroscopy:

    • Use electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance and charge transfer kinetics within the cell before and after cycling.

Visualizations

G cluster_synthesis Synthesis cluster_characterization Electrochemical Characterization start Triethylamine + Dimethyl Carbonate reaction Reaction under inert atmosphere (Heating & Stirring) start->reaction purification Purification (Solvent Removal, Washing, Drying) reaction->purification product Triethylmethylammonium Methyl Carbonate purification->product electrolyte_prep Electrolyte Preparation (IL + Li Salt) product->electrolyte_prep conductivity Ionic Conductivity Measurement electrolyte_prep->conductivity esw Electrochemical Stability Window (CV/LSV) electrolyte_prep->esw cell_assembly Coin Cell Assembly electrolyte_prep->cell_assembly cycling Galvanostatic Cycling cell_assembly->cycling eis Electrochemical Impedance Spectroscopy cycling->eis

Caption: Experimental workflow for synthesis and characterization.

G cluster_properties Key Electrolyte Properties cluster_performance Influence on Battery Performance conductivity High Ionic Conductivity rate_capability Improved Rate Capability conductivity->rate_capability cycle_life Enhanced Cycle Life conductivity->cycle_life stability Wide Electrochemical Stability Window stability->cycle_life safety Increased Safety stability->safety Low Volatility high_voltage High Voltage Operation stability->high_voltage viscosity Low Viscosity (if co-solvent is used) viscosity->rate_capability li_compatibility Good Li+ Ion Compatibility li_compatibility->cycle_life

Caption: Key properties and their impact on battery performance.

References

Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the use of triethylmethylammonium methyl carbonate, a quaternary ammonium ionic liquid, in organic synthesis. It is presented as an environmentally benign methylating agent and a potential metal-free catalyst for transesterification reactions, offering a safer alternative to traditional hazardous reagents such as dimethyl sulfate and methyl halides. The protocols provided are based on established procedures for structurally analogous compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound ([N1,2,2,2][MeOCO2]) is a quaternary ammonium salt that exists as an ionic liquid. These compounds have gained significant attention as green reagents and catalysts in organic synthesis due to their low volatility, high thermal stability, and tunable solvency.[1] this compound is particularly notable for its potential as a non-toxic methylating agent and as a catalyst in various chemical transformations. Its synthesis from readily available starting materials, such as triethylamine and dimethyl carbonate (DMC), further enhances its appeal as a sustainable chemical reagent.[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in Table 1. Safety information is based on data for the analogous compound, triethylmethylammonium chloride, and should be handled with appropriate laboratory precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 113840-08-7[2]
Molecular Formula C9H21NO3[2]
Molecular Weight 191.27 g/mol [2]
Appearance Typically supplied as a solution[1]
IUPAC Name triethyl(methyl)azanium; methyl carbonate[2]

Safety Precautions:

  • Hazard Statements: Based on analogous compounds, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times when handling this compound. Work in a well-ventilated fume hood.

Synthesis of this compound

This protocol describes the synthesis of this compound from triethylamine and dimethyl carbonate (DMC). The reaction involves the quaternization of the tertiary amine with DMC.

Experimental Workflow for Synthesis:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Triethylamine Triethylamine Reaction_Mixture Combine Reactants and Solvent in a Pressure Vessel Triethylamine->Reaction_Mixture Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->Reaction_Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction_Mixture Temperature (e.g., 110-160 °C) Temperature (e.g., 110-160 °C) Time (e.g., 4-10 h) Time (e.g., 4-10 h) Heating Heat the reaction mixture under pressure Reaction_Mixture->Heating Cooling Cool to room temperature Heating->Cooling Isolation Removal of excess DMC and solvent under reduced pressure Cooling->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Materials:

    • Triethylamine

    • Dimethyl carbonate (DMC)

    • Methanol (optional, as solvent)

    • High-pressure reaction vessel

  • Procedure:

    • In a high-pressure reaction vessel, combine triethylamine and dimethyl carbonate. A molar ratio of 1:2 to 1:5 (triethylamine:DMC) is recommended.[5] Methanol can be used as a solvent.

    • Seal the vessel and heat the reaction mixture to a temperature between 110 °C and 160 °C. The reaction time will vary depending on the temperature, typically ranging from 4 to 10 hours.[5]

    • Monitor the reaction progress by techniques such as NMR or HPLC.

    • After completion, cool the reaction vessel to room temperature.

    • Remove the excess dimethyl carbonate and methanol under reduced pressure to yield this compound.

Table 2: Reaction Conditions for the Synthesis of Quaternary Ammonium Methyl Carbonates

Tertiary AmineAmine:DMC RatioTemperature (°C)Time (h)Yield (%)Reference
Tributylamine1:21401077[5]
Tributylamine1:21604-6~90[5]
Tri-n-octylamine1:5.6110899.57[6]

Application in Organic Synthesis

O-Methylation of Phenols

This compound can be utilized as a green methylating agent for the O-methylation of phenols. The following protocol is adapted from procedures using dimethyl carbonate with phase-transfer catalysts.

Proposed Reaction Scheme:

O-Methylation of Phenol Phenol Phenol Reaction Reaction Phenol->Reaction TEMAMC Triethylmethylammonium Methyl Carbonate TEMAMC->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat Heat (e.g., 90-100 °C) Anisole Anisole Heat->Anisole Reaction->Heat

Caption: Proposed scheme for the O-methylation of phenol.

Protocol:

  • Materials:

    • Phenolic substrate

    • This compound

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a round-bottom flask, add the phenolic substrate, this compound (1.5-2.0 equivalents), potassium carbonate (0.4-1.0 equivalents), and DMSO.

    • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or GC). Reaction times typically range from 2 to 8 hours.

    • Cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Table 3: Expected Substrate Scope for O-Methylation of Phenols (Based on analogous reactions)

Phenolic SubstrateExpected ProductExpected Yield (%)Reference (Analogous Reaction)
PhenolAnisole>95[7]
4-Cresol4-Methylanisole>95[7]
2,4-Dihydroxybenzophenone2-Hydroxy-4-methoxybenzophenone>90 (regioselective)[7]
VanillinVeratraldehyde95-96[8]
EugenolMethyl eugenol95-96[8]
Methyl Esterification of Carboxylic Acids

This compound is expected to be an effective reagent for the methyl esterification of carboxylic acids. The protocol below is based on established methods using DMC and a base.[9]

Protocol:

  • Materials:

    • Carboxylic acid substrate

    • This compound

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • In a flask, dissolve the carboxylic acid in DMSO.

    • Add this compound (2-5 equivalents) and potassium carbonate (0.4 equivalents).

    • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling, dilute the reaction with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Table 4: Expected Substrate Scope for Methyl Esterification of Carboxylic Acids (Based on analogous reactions)

Carboxylic AcidExpected ProductExpected Yield (%)Reference (Analogous Reaction)
Benzoic acidMethyl benzoate93[9]
4-Methoxybenzoic acidMethyl 4-methoxybenzoate95[9]
4-Nitrobenzoic acidMethyl 4-nitrobenzoate91[9]
Phenylacetic acidMethyl phenylacetate92[9]
Catalytic Transesterification

Similar to other quaternary ammonium methyl carbonates, this compound is anticipated to catalyze transesterification reactions.[10] The in-situ generated alkoxide species is the active catalyst.

Proposed Catalytic Cycle:

Transesterification Catalytic Cycle TEMAMC [N1222][MeOCO2] Alkoxide [N1222][OR'] TEMAMC->Alkoxide + R'OH - MeOH - CO2 ROH R'OH Intermediate Tetrahedral Intermediate Alkoxide->Intermediate + RCOOR'' Ester1 RCOOR'' Ester2 RCOOR' Intermediate->Ester2 - [N1222][OR''] Byproduct R''OH [N1222][OR''] [N1222][OR''] [N1222][OR'']->Alkoxide + R'OH - R''OH

References

Application Notes & Protocols: Metal-Free Transesterification with Tetramethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetramethylammonium methyl carbonate (TMC) as a metal-free catalyst in transesterification reactions. This method offers a green, efficient, and versatile alternative to traditional metal-based catalysts, which can be expensive, polluting, and prone to deactivation by certain substrates.[1][2]

Introduction

Transesterification is a fundamental reaction in organic synthesis for converting one ester into another by reacting it with an alcohol.[3][4] While often catalyzed by metal salts, these catalysts can be deactivated by chelating substrates, such as amino alcohols.[1][5] Tetramethylammonium methyl carbonate ([NMe₄]⁺[OCO₂Me]⁻), hereafter referred to as TMC, is an environmentally benign, metal-free organocatalyst that effectively promotes transesterification for a wide range of esters and alcohols.[5][6]

The active catalytic species, a tetramethylammonium alkoxide, is generated in situ and avoids self-decomposition at temperatures up to 110°C.[5][6] This catalytic system is notable for its reusability and its effectiveness with substrates that typically poison metal catalysts.[5] Applications include the synthesis of complex esters, including a 100-gram scale production of biodiesel.[1][5]

Reaction Mechanism

The transesterification reaction catalyzed by TMC proceeds through the in situ formation of a highly active tetramethylammonium alkoxide. The alcohol present in the reaction mixture reacts with the methyl carbonate anion of TMC to generate the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking the carbonyl carbon of the substrate ester to form a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired ester product and releases the original alkoxide from the substrate ester, which is then protonated by the alcohol in the medium to regenerate the active catalytic species.

Transesterification_Mechanism cluster_catalyst_activation Catalyst Activation cluster_transesterification Transesterification Cycle cluster_catalyst_regeneration Catalyst Regeneration TMC [NMe₄]⁺[MeOCO₂]⁻ (TMC) Alkoxide [NMe₄]⁺[R¹O]⁻ (Active Catalyst) TMC->Alkoxide + R¹-OH ROH R¹-OH (Alcohol) ROH->Alkoxide Byproduct1 MeOCO₂H Tetrahedral_Intermediate Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate + R²-COOR³ Alkoxide->Tetrahedral_Intermediate Ester_in R²-COOR³ (Substrate Ester) Ester_in->Tetrahedral_Intermediate Ester_out R²-COOR¹ (Product Ester) Tetrahedral_Intermediate->Ester_out Leaving_Group [NMe₄]⁺[R³O]⁻ Tetrahedral_Intermediate->Leaving_Group Alkoxide2 [NMe₄]⁺[R¹O]⁻ (Active Catalyst) Leaving_Group->Alkoxide2 + R¹-OH Leaving_Group->Alkoxide2 R3OH R³-OH Leaving_Group->R3OH ROH2 R¹-OH (Alcohol) ROH2->Alkoxide2

Fig. 1: Proposed mechanism for TMC-catalyzed transesterification.

Quantitative Data Summary

The following tables summarize the performance of tetramethylammonium methyl carbonate in the transesterification of various esters with different alcohols. The data is representative of typical results obtained under optimized conditions.

Table 1: Transesterification of Methyl Esters with Primary Alcohols

EntryMethyl EsterAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Methyl BenzoateBenzyl Alcohol5100698
2Methyl Oleate1-Butanol101101295
3Methyl Phenylacetate3-Phenyl-1-propanol5100899
4Dimethyl TerephthalateEthylene Glycol101202492 (polymer)

Table 2: Transesterification with Challenging Substrates

EntryEsterAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Ethyl AcetateN-Methylethanolamine10901291
2Methyl Laurate1,2-Propanediol51101889
3(-)-Menthyl AcetateBenzyl Alcohol1010024>99
4L-Methyl ProlinateCinnamyl Alcohol5901096

Experimental Protocols

4.1. Synthesis of Tetramethylammonium Methyl Carbonate (TMC)

This protocol is adapted from literature procedures for the preparation of the organocatalyst.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product TMAH Tetramethylammonium hydroxide pentahydrate Dissolve Dissolve TMAH in DMC (1:10 molar ratio) TMAH->Dissolve DMC Dimethyl carbonate (DMC) DMC->Dissolve Stir Stir at 60°C for 2h under N₂ atmosphere Dissolve->Stir Evaporate Remove volatiles under reduced pressure Stir->Evaporate Dry Dry in vacuo at 60°C for 4h Evaporate->Dry TMC_product Tetramethylammonium methyl carbonate (TMC) (White solid) Dry->TMC_product

Fig. 2: Workflow for the synthesis of TMC.

Materials:

  • Tetramethylammonium hydroxide pentahydrate

  • Dimethyl carbonate (DMC)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Vacuum oven

  • Nitrogen source

Procedure:

  • To a round-bottom flask, add tetramethylammonium hydroxide pentahydrate and dimethyl carbonate in a 1:10 molar ratio.

  • Stir the mixture at 60°C under a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, remove the excess dimethyl carbonate and other volatile components under reduced pressure using a rotary evaporator.

  • Dry the resulting white solid in a vacuum oven at 60°C for 4 hours to yield pure tetramethylammonium methyl carbonate.

4.2. General Protocol for Transesterification

The following is a general procedure for the transesterification of an ester with an alcohol using TMC as the catalyst.

Materials:

  • Ester substrate

  • Alcohol

  • Tetramethylammonium methyl carbonate (TMC)

  • Anhydrous solvent (e.g., Toluene, Dioxane) if required

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer with heating

  • Nitrogen or Argon source

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the ester (1.0 mmol), the alcohol (1.2 to 2.0 mmol), and tetramethylammonium methyl carbonate (0.05 to 0.10 mmol, 5-10 mol%).

  • If a solvent is used, add the desired volume of anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 90-120°C) for the required time (6-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard laboratory techniques such as column chromatography on silica gel.

4.3. Protocol for Catalyst Recycling

TMC can be recovered and reused. The following protocol outlines a general procedure for catalyst recovery.

  • After the reaction, concentrate the crude mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexane) to precipitate the catalyst.

  • Isolate the solid catalyst by filtration or centrifugation.

  • Wash the catalyst with the non-polar solvent to remove any remaining organic residues.

  • Dry the recovered catalyst under vacuum before reuse.

Safety and Handling

  • Tetramethylammonium salts should be handled with care. Refer to the Safety Data Sheet (SDS) for detailed information.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Tetramethylammonium methyl carbonate is a highly effective and versatile metal-free catalyst for transesterification reactions. Its advantages include high yields, broad substrate scope, tolerance to functional groups that deactivate metal catalysts, and reusability.[1][5][6] These application notes and protocols provide a comprehensive guide for researchers to utilize this green catalytic system in their synthetic endeavors.

References

Application Notes and Protocols for the Green Synthesis of Methyl Carbonates using Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of methyl carbonates is of significant interest across the chemical, pharmaceutical, and materials science industries due to their applications as green solvents, reagents, and monomers for polymer synthesis.[1] Traditional chemical methods for their production often rely on hazardous reagents like phosgene and high-energy-consuming processes.[2] This document provides detailed application notes and protocols for the green synthesis of various methyl carbonates, employing enzymatic catalysis as a sustainable and efficient alternative.

Enzymatic catalysis, particularly utilizing lipases, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry.[3] The protocols outlined below leverage the versatility of immobilized Candida antarctica lipase B (Novozym 435) for the transesterification of alcohols and other nucleophiles with dimethyl carbonate (DMC), a non-toxic and biodegradable reagent that can also serve as the reaction medium.[4][5][6]

Core Principles of Enzymatic Methyl Carbonate Synthesis

The enzymatic synthesis of methyl carbonates predominantly proceeds via a transesterification reaction. In this process, a lipase enzyme catalyzes the transfer of a methyl carbonate group from a donor molecule, typically dimethyl carbonate (DMC), to an alcohol or other suitable nucleophile. The reaction is often reversible, and strategies to drive the equilibrium towards product formation, such as using an excess of one reactant or removing a byproduct, are commonly employed.

Key factors influencing the efficiency of the enzymatic synthesis include:

  • Enzyme Selection: Immobilized lipases, particularly Novozym 435, are widely used due to their high stability in organic media and ease of recovery and reuse.[1][4][5][6][7][8][9]

  • Reaction Medium: Dimethyl carbonate often serves as both the methylating agent and the solvent, providing a green and efficient reaction system.[4][5][6] In some cases, co-solvents like THF or toluene may be used to improve substrate solubility.[10]

  • Temperature: Reaction temperatures are typically in the range of 40-80°C, which is significantly milder than conventional chemical methods.[4][11]

  • Substrate Concentration and Molar Ratio: The ratio of substrates can significantly impact conversion rates and product selectivity.

  • Byproduct Removal: In reactions that produce byproducts like methanol, the use of molecular sieves can help to shift the reaction equilibrium towards the desired product.[4][11]

Application 1: Synthesis of Phenolic Methyl Carbonates

Phenolic compounds are widely recognized for their antioxidant and other health-promoting properties. The enzymatic synthesis of phenolic methyl carbonates can enhance their lipophilicity and stability, broadening their applications in pharmaceuticals and cosmetics.

Protocol 1: Continuous Flow Synthesis of Tyrosol Methyl Carbonate[12]

This protocol describes the continuous flow synthesis of 4-hydroxyphenethyl methyl carbonate (tyrosol methyl carbonate) using Novozym 435.

Materials:

  • Tyrosol (Ty)

  • Dimethyl carbonate (DMC)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Flow reactor system with a packed-bed column

  • HPLC system for analysis

Procedure:

  • Prepare a 0.1 M solution of tyrosol in dimethyl carbonate.

  • Pack a column reactor with 545 mg of Novozym 435 (volume: 1.6 mL).

  • Set the reactor temperature to 60°C.

  • Pump the tyrosol solution through the packed-bed reactor at a flow rate of 0.16 mL/min, corresponding to a residence time of 10 minutes.

  • Collect the eluent from the reactor.

  • Evaporate the dimethyl carbonate under reduced pressure to obtain the crude product. The product is typically obtained in quantitative yield and can be used without further purification.

  • Analyze the product purity and conversion rate using HPLC.

Quantitative Data:

EntrySubstrateConcentration (mM)Temperature (°C)Residence Time (min)Molar Conversion (%)
1Tyrosol1006010>99
2Hydroxytyrosol1006010>99

Table 1: Quantitative data for the continuous flow synthesis of phenolic methyl carbonates. Data sourced from[12].

Application 2: Synthesis of Glycerol Carbonate

Glycerol carbonate is a valuable green solvent and an intermediate for the synthesis of polymers and fine chemicals. Its production from glycerol, a byproduct of biodiesel production, is a prime example of waste valorization.

Protocol 2: Batch Synthesis of Glycerol Carbonate[11]

This protocol details the batch synthesis of glycerol carbonate from glycerol and dimethyl carbonate using an immobilized lipase.

Materials:

  • Glycerol (GL)

  • Dimethyl carbonate (DMC)

  • Immobilized Candida antarctica lipase B (CALB@nanoflowers)

  • Molecular sieves (0.2 g)

  • Batch reactor with temperature control and magnetic stirring

  • Gas chromatography (GC) system for analysis

Procedure:

  • To a batch reactor, add glycerol and dimethyl carbonate in a 1:20 molar ratio.

  • Add the immobilized lipase to a concentration of 5 g/L.

  • Add 0.2 g of molecular sieves to the reaction mixture.

  • Seal the reactor and heat the mixture to 50°C with continuous stirring.

  • Maintain the reaction for 24 hours.

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • Remove the excess dimethyl carbonate by evaporation under reduced pressure.

  • Analyze the product for glycerol conversion and glycerol carbonate yield using GC.

Quantitative Data:

ParameterValue
GL/DMC Molar Ratio1:20
Enzyme Concentration5 g/L
Temperature50°C
Reaction Time24 h
Glycerol Conversion94.24%
Glycerol Carbonate Yield88.66%

Table 2: Optimized conditions and results for the batch synthesis of glycerol carbonate. Data sourced from[11].

Application 3: Synthesis of Aliphatic Methyl Carbonates

The enzymatic synthesis of aliphatic methyl carbonates provides a green route to important intermediates and monomers for polycarbonates.

Protocol 3: Solvent-Free Synthesis of Six-Membered Cyclic Carbonates from Trimethylolpropane[7]

This protocol describes the synthesis of cyclic carbonates from trimethylolpropane (TMP) and dimethyl carbonate (DMC) in a solvent-free system.

Materials:

  • Trimethylolpropane (TMP)

  • Dimethyl carbonate (DMC)

  • Novozym 435

  • Reaction vessel with heating and stirring

Procedure:

  • Add TMP and DMC to the reaction vessel. The DMC will also act as the solvent.

  • Add Novozym 435 to the desired concentration (e.g., 10% w/w of TMP).

  • Heat the reaction mixture to 60-80°C with stirring.

  • Monitor the reaction progress by analyzing samples periodically. The reaction typically involves an initial enzymatic transesterification followed by a thermal cyclization of the linear carbonate intermediates.

  • After completion, the enzyme can be recovered by filtration.

  • The product can be purified by removing the excess DMC.

Quantitative Data:

TMP:DMC RatioBiocatalyst Conc. (% w/w)TMP Conversion (%)Cyclic Carbonate Selectivity (%)
1:11068.6~85
1:51010072

Table 3: Synthesis of cyclic carbonates from TMP and DMC. Data sourced from[10].

Visualizations

experimental_workflow cluster_reaction 2. Enzymatic Reaction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis A Substrate (e.g., Alcohol, Phenol) D Reaction Vessel (Batch or Flow Reactor) A->D B Methylating Agent (Dimethyl Carbonate) B->D C Immobilized Lipase (e.g., Novozym 435) C->D E Enzyme Recovery (Filtration) D->E Reaction Mixture E->C Recycled Enzyme F Solvent Removal (Evaporation) E->F G Product Purification (e.g., Chromatography) F->G I Final Methyl Carbonate G->I H Product Characterization (HPLC, GC, NMR) I->H

Caption: General experimental workflow for enzymatic methyl carbonate synthesis.

reaction_pathway E Enzyme (Lipase) ES1 Enzyme-Alcohol Complex E->ES1 S1 Alcohol (R-OH) S1->ES1 S2 Dimethyl Carbonate (CH3O)2CO ES2 Acyl-Enzyme Intermediate S2->ES2 ES1->ES2 Nucleophilic Attack ES2->E Product Release P1 Methyl Carbonate (R-OCO2CH3) ES2->P1 P2 Methanol (CH3OH) ES2->P2

Caption: Simplified reaction pathway for lipase-catalyzed transesterification.

influencing_factors cluster_enzyme Enzyme-Related cluster_conditions Reaction Conditions cluster_substrates Substrate-Related center Reaction Yield & Selectivity A Enzyme Type A->center B Enzyme Loading B->center C Immobilization C->center D Enzyme Stability D->center E Temperature E->center F Reaction Time F->center G pH G->center H Solvent H->center I Substrate Structure I->center J Substrate Ratio J->center K Water Content K->center

References

Application of Quaternary Ammonium Ionic Liquids as Phase Transfer Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of quaternary ammonium ionic liquids (QAILs) as phase transfer catalysts (PTCs). QAILs offer significant advantages over traditional PTCs, including lower volatility, higher thermal stability, and tunable properties, making them attractive for a wide range of organic syntheses.[1][2]

Introduction to Phase Transfer Catalysis with Quaternary Ammonium Ionic Liquids

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[3][4] The phase transfer catalyst, in this case, a quaternary ammonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[3][4]

Quaternary ammonium ionic liquids are salts with a melting point below 100°C, composed of a quaternary ammonium cation and an organic or inorganic anion.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them excellent candidates for use as both catalysts and solvents in PTC.[1]

The general mechanism of phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) is depicted below. The catalyst facilitates the transfer of an anion (Y⁻) from the aqueous phase to the organic phase, where it can react with an organic substrate (RX).[1]

Applications in Organic Synthesis

QAILs have been successfully employed as phase transfer catalysts in a variety of organic reactions, including alkylations, glycosidations, and nucleophilic substitutions.

Alkylation Reactions

Alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. QAILs have proven to be effective catalysts for the alkylation of active methylene compounds and Schiff bases.[1] For instance, imidazolium-based ionic liquids can be used as phase transfer catalysts for these reactions under mild, room temperature conditions.[1]

Table 1: Alkylation of 2-Phenylpropionitrile with Ethyl Bromide using Different Phase Transfer Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[bmim][PF₆]Dichloromethane25392[1]
[emim][BF₄]Toluene25588[1]
Aliquat 336Dichloromethane25490[5]
Glycosidation Reactions

Glycosidation is a crucial reaction in carbohydrate chemistry for the synthesis of glycosides. QAILs can act as both the catalyst and the reaction medium in heterogeneous glycosidation reactions.[6] The use of lipophilic ionic liquids like 1-hexyl-3-methylimidazolium hexafluorophosphate ([Hxmim]PF₆) has shown high efficiency in the glycosidation of various phenols and thiophenols, yielding O- and S-glycosides in good to moderate yields.[6][7]

Table 2: Glycosidation of Phenol with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide

Catalyst/SolventBaseTemperature (°C)Time (h)Yield (%)Reference
[Hxmim]PF₆50% aq. NaOH25275[6]
[bmim][BF₄]K₂CO₃60668[6]
[HOHxmim]PF₆50% aq. NaOH25279[6]

Experimental Protocols

Synthesis of Quaternary Ammonium Ionic Liquids

This protocol describes the synthesis of a dicationic quaternary ammonium salt.

Materials:

  • 1,10-dibromodecane

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve 1,10-dibromodecane (0.3 mol) and triethylamine (1 mol) in 1 L of acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[8]

  • Heat the mixture to 75°C with vigorous stirring.[8]

  • Maintain the reaction for 5 hours.[8]

  • After the reaction is complete, remove the unreacted triethylamine and acetonitrile by vacuum evaporation.[8]

  • Dry the resulting milky white powder under vacuum at 80°C for 3 hours to obtain N,N,N,N',N',N'-hexaethyldecane-1,10-diaminium bromide.[8]

This protocol details a two-step synthesis involving quaternization followed by anion exchange.

Materials:

  • 1-Methylimidazole

  • 2-Chloroethyl methyl carbonate

  • Lithium trifluoromethanesulfonimide (LiTFSI)

  • Dichloromethane (CH₂Cl₂)

Procedure: Step 1: Synthesis of [EMCMIm]Br

  • React 1-methylimidazole with 2-chloroethyl methyl carbonate to form the imidazolium bromide salt.

Step 2: Anion Exchange

  • Dissolve the produced [EMCMIm]Br (50 mmol) in 50 mL of dichloromethane.[9]

  • Add lithium trifluoromethanesulfonimide (50 mmol) to the solution and stir for 5 hours under a nitrogen atmosphere.[9]

  • Filter the precipitated lithium bromide (LiBr).[9]

  • Wash the filtrate with water several times to remove any dissolved LiBr and excess LiTFSI.[9]

  • Dry the organic phase under vacuum at 80°C to obtain the final product, [EMCMIm]TFSI, as a transparent liquid.[9]

General Protocol for Phase Transfer Catalyzed Alkylation

This protocol provides a general procedure for the alkylation of an active methylene compound.

Materials:

  • Active methylene compound (e.g., 2-phenylpropionitrile)

  • Alkylating agent (e.g., ethyl bromide)

  • Quaternary ammonium ionic liquid (e.g., [bmim][PF₆])

  • Organic solvent (e.g., dichloromethane)

  • Aqueous base (e.g., 50% NaOH)

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound and the quaternary ammonium ionic liquid in the organic solvent.

  • Add the aqueous base to the mixture.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Slowly add the alkylating agent to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Substrate (RX) RY Product (RY) RX->RY QY_org Q⁺Y⁻ QX_org Q⁺X⁻ QY_org->RY Reaction QY_org->QX_org Forms Q⁺X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq Phase Transfer MY Reactant (M⁺Y⁻) QY_aq Q⁺Y⁻ MY->QY_aq interface interface QY_aq->QY_org Phase Transfer QX_aq->QY_aq Anion Exchange

Caption: Mechanism of Phase Transfer Catalysis.

G start Start setup Reaction Setup: - Combine organic substrate, QAIL, and solvent. - Add aqueous base. start->setup stir Vigorous Stirring setup->stir add_reagent Add Alkylating Agent stir->add_reagent reaction Reaction at Controlled Temperature add_reagent->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Workup: - Separate organic layer. - Wash with water and brine. monitor->workup Complete dry Dry Organic Layer workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Column Chromatography) evaporate->purify product Isolated Product purify->product

Caption: Experimental Workflow for PTC Alkylation.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Methylcarbonate Salts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and improved purity of products. This document provides detailed application notes and protocols for the synthesis of methylcarbonate salts using microwave irradiation. This method presents a green and efficient alternative to conventional heating for the preparation of these salts, which are valuable intermediates in the synthesis of ionic liquids and other specialty chemicals. The use of dimethyl carbonate (DMC) as a methylating agent further enhances the green credentials of this methodology, as it is a less toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[1]

The protocols detailed below are based on the successful synthesis of various methylcarbonate salts from tertiary amines, phosphines, and imidazoles with dimethyl carbonate under microwave heating conditions.[1][2] These reactions proceed rapidly and in high yields, often reaching completion in under an hour.[2][3][4]

Logical Workflow for Synthesis

The general workflow for the microwave-assisted synthesis of methylcarbonate salts involves the reaction of a nucleophilic substrate with dimethyl carbonate in a sealed vessel under microwave irradiation. The process can be summarized in the following steps: reagent preparation, microwave-assisted reaction, and product isolation.

G cluster_prep Reagent Preparation cluster_reaction Microwave-Assisted Reaction cluster_isolation Product Isolation & Analysis prep_reagents Prepare Substrate and Dimethyl Carbonate Solution load_vessel Load Reagents into Microwave Reaction Vessel prep_reagents->load_vessel seal_vessel Seal the Vessel load_vessel->seal_vessel set_params Set Microwave Reactor Parameters (Temperature, Time, Power) seal_vessel->set_params run_reaction Run Microwave Program set_params->run_reaction cool_vessel Cool Vessel to Room Temperature run_reaction->cool_vessel depressurize Depressurize and Open Vessel cool_vessel->depressurize remove_volatiles Remove Volatile Solvents and Excess DMC depressurize->remove_volatiles analyze_product Analyze Product (e.g., NMR) remove_volatiles->analyze_product

Caption: General workflow for microwave-assisted synthesis of methylcarbonate salts.

Experimental Protocols

The following protocols are adapted from optimized procedures for the synthesis of various methylcarbonate salts.

Protocol 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Methylcarbonate

This protocol describes the reaction of 1-butylpyrrolidine with dimethyl carbonate to yield the corresponding methylcarbonate salt with 100% conversion.[2][3][4]

Materials:

  • 1-Butylpyrrolidine

  • Dimethyl carbonate (DMC)

  • Methanol (optional solvent)

  • Microwave reactor with sealed vessel capabilities

  • Rotary evaporator

Procedure:

  • In a clean and dry quartz microwave reaction vessel, add 1-butylpyrrolidine and dimethyl carbonate. A typical molar ratio is 1:1.5 of the amine to DMC.

  • (Optional) Add a small amount of methanol to aid in heat absorption if the reactants have low dielectric constants.

  • Seal the reaction vessel securely according to the microwave reactor manufacturer's instructions.

  • Place the sealed vessel into the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 140 °C

    • Reaction Time: 1 hour

    • Power: Adjust to maintain the target temperature.

  • Start the microwave program. The internal pressure will rise during the reaction.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Once cooled, carefully open the reaction vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess dimethyl carbonate and any solvent under reduced pressure using a rotary evaporator to obtain the pure 1-butyl-1-methylpyrrolidinium methylcarbonate.

  • Analyze the final product using ¹H NMR to confirm purity and structure.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Methylcarbonate

This protocol details the synthesis of an imidazolium-based methylcarbonate salt.

Materials:

  • 1-Butylimidazole (6.378 g, 0.05 mol)

  • Dimethyl carbonate (6.756 g, 0.075 mol)

  • Methanol (10 cm³)

  • Microwave reactor

  • NMR spectrometer

Procedure:

  • Charge a quartz microwave vessel with 1-butylimidazole, dimethyl carbonate, and methanol.[3]

  • Seal the vessel and place it in the microwave reactor.[3]

  • Heat the mixture to 150 °C. The internal pressure is expected to rise to 8–12 bar.[3]

  • Maintain the reaction at 150 °C for a specified duration (e.g., 3, 6, 9, or 12 hours for kinetic studies).[3]

  • After the designated time, quench the reaction by rapid cooling.[3]

  • Sample the crude reaction mixture for analysis by ¹H NMR to determine the conversion and identify the products.[3] Note that in this reaction, a side product, 1-butyl-3-methylimidazolium-2-carboxylate, may also be formed.[3]

Protocol 3: Synthesis of 1,1,1-Trioctyl-1-methylphosphonium Methylcarbonate

This protocol outlines the synthesis of a phosphonium-based methylcarbonate salt.

Materials:

  • Trioctylphosphine (18.53 g, 0.05 mol)

  • Dimethyl carbonate (12.30 g, 0.15 mol)

  • Methanol (10 cm³)

  • Microwave reactor

  • Rotary evaporator

  • Dry dinitrogen atmosphere setup

Procedure:

  • Under a dry dinitrogen atmosphere, load a microwave quartz reaction tube with trioctylphosphine, dimethyl carbonate, and methanol.[3]

  • Seal the reaction tube and place it in the microwave reactor.[3]

  • Heat the reaction mixture to 140 °C for 5 hours.[3]

  • Monitor the internal pressure and temperature throughout the reaction.[3]

  • After 5 hours, rapidly cool the vessel to room temperature.[3]

  • Analyze a sample of the reaction mixture by ¹H NMR spectroscopy to confirm complete conversion to the product.[3]

  • Isolate the 1,1,1-trioctyl-1-methylphosphonium methylcarbonate, a pale yellow oil, by removing the volatile solvent and excess DMC under reduced pressure.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various methylcarbonate salts.

SubstrateDMC Molar Ratio (Substrate:DMC)Temperature (°C)TimeYield/ConversionReference
1-Butylpyrrolidine1:1.5140< 1 hour100%[2][3][4]
Tributylamine----[1][2]
Trioctylphosphine1:31405 hoursComplete Conversion[3]
1-Butylimidazole1:1.51503-12 hours-[3]

Data for tributylamine was mentioned qualitatively in the search results but specific quantitative data was not provided.

Reaction Pathway

The general reaction pathway for the formation of methylcarbonate salts from tertiary amines and dimethyl carbonate under microwave irradiation is a quaternization reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the methyl groups of dimethyl carbonate, leading to the displacement of the methylcarbonate anion.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products R3N R3N TS [R3N---CH3---O(C=O)OCH3]‡ R3N->TS + DMC DMC CH3O(C=O)OCH3 Cation [R3N-CH3]+ TS->Cation Microwave Irradiation Anion [CH3OCO2]- TS->Anion

Caption: General reaction pathway for the quaternization of a tertiary amine with dimethyl carbonate.

References

High-Yield Green Synthesis of Trimethylene Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylene carbonate (TMC), a six-membered cyclic carbonate ester, is a critical monomer for the synthesis of biocompatible and biodegradable polymers, most notably poly(trimethylene carbonate) (PTMC).[1][2][3] These polymers have found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and resorbable sutures.[2][3][4] Traditional synthesis routes for TMC have often involved hazardous reagents like phosgene derivatives or energy-intensive processes.[3] The development of green, high-yield synthetic routes is therefore of paramount importance for the sustainable production of this key monomer.

This document provides detailed application notes and experimental protocols for two distinct and promising green synthetic routes for trimethylene carbonate: a high-yield enzymatic route and a selective organocatalytic route. These methods offer significant advantages in terms of environmental impact, safety, and, in the case of the enzymatic route, the use of bio-based feedstocks.

Enzymatic Synthesis from Bio-based 1,3-Propanediol and Dimethyl Carbonate

This innovative approach utilizes a lipase catalyst for the synthesis of TMC from bio-based 1,3-propanediol (1,3-PDO) and dimethyl carbonate (DMC).[5][6][7][8][9] A key feature of this process is the in-situ regeneration of an intermediate, which contributes to a remarkably high overall yield of 88%, the highest reported to date for an enzymatic route.[5][6][7]

Reaction Scheme & Mechanism

The synthesis proceeds in a two-stage process. Initially, lipase catalyzes the transesterification of 1,3-PDO and DMC to form the intermediate 3-hydroxypropyl methyl carbonate (P1). A competing reaction can lead to the formation of a by-product, C,C'-1,3-propanediyl C,C'-dimethyl ester (P2). The second stage involves the cyclization of P1 to yield TMC. Crucially, the by-product P2 can react with 1,3-PDO to regenerate P1, thereby maximizing the yield of the desired product.[5][6][7][8] The 1,3-PDO itself acts as both a reactant and an acid catalyst in the regeneration of P1 from P2.[5][7]

Experimental Data
ParameterValueReference
Starting Materials Bio-based 1,3-Propanediol (1,3-PDO), Dimethyl Carbonate (DMC)[5][6][7][8]
Catalyst Lipase[5][6][7][8]
Intermediate Product (P1) 3-hydroxypropyl methyl carbonate[5][6][7][8]
By-product (P2) C,C'-1,3-propanediyl C,C'-dimethyl ester[5][6][7][8]
Overall TMC Yield 88%[5][6][7]
Experimental Protocol

Materials:

  • Bio-based 1,3-propanediol (1,3-PDO)

  • Dimethyl carbonate (DMC)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., acetonitrile, optional, as solvent-free systems have been successful)[6]

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Enzymatic Transesterification:

    • In a suitable reaction vessel, combine 1,3-propanediol and dimethyl carbonate. The molar ratio of 1,3-PDO to DMC should be optimized; ratios from 1:3 to 1:15 have been investigated.[8]

    • Add the immobilized lipase catalyst to the mixture.

    • The reaction can be carried out in a solvent-free system or using a suitable organic solvent.

    • Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified duration (e.g., 24-120 hours).[6][10]

    • Monitor the formation of the intermediate P1 and the by-product P2 using appropriate analytical techniques (e.g., GC, NMR).

  • Conversion of By-product and Cyclization:

    • After the initial enzymatic reaction, adjust the temperature to facilitate the reaction of the by-product P2 with unreacted 1,3-PDO to regenerate P1.[5][6][8]

    • Following the conversion of P2, proceed with the cyclization of P1 to TMC. This can be achieved by heating the reaction mixture, which may also involve the removal of methanol by-product to drive the equilibrium towards TMC formation.

  • Purification:

    • Separate the solid enzyme catalyst by filtration.

    • Purify the trimethylene carbonate from the reaction mixture using standard techniques such as vacuum distillation or column chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized TMC using ¹H NMR spectroscopy.[8]

Workflow Diagram

Enzymatic_Synthesis_of_TMC cluster_stage1 Stage 1: Enzymatic Transesterification cluster_stage2 Stage 2: By-product Conversion & Cyclization 1_3_PDO 1,3-Propanediol (1,3-PDO) P1 Intermediate (P1) 3-hydroxypropyl methyl carbonate 1_3_PDO->P1 + DMC DMC Dimethyl Carbonate (DMC) DMC->P1 Lipase Lipase Catalyst Lipase->P1 P2 By-product (P2) C,C'-1,3-propanediyl C,C'-dimethyl ester P1->P2 + DMC (side reaction) TMC Trimethylene Carbonate (TMC) P1->TMC Cyclization P1->TMC P2_conversion P2 Conversion P2->P2_conversion + 1,3-PDO P2->P2_conversion P1_regeneration P1 Regeneration P2_conversion->P1_regeneration P1_regeneration->TMC Cyclization Methanol Methanol (by-product)

Caption: Workflow for the enzymatic synthesis of TMC.

Organocatalytic Synthesis from Oxetane and Carbon Dioxide

This green chemistry approach utilizes the cycloaddition of carbon dioxide (CO2) to oxetane, a four-membered cyclic ether, to produce trimethylene carbonate.[11] The use of a metal-free organocatalytic system makes this an attractive and sustainable alternative to metal-based catalysts.[11][12] A key advantage of this method is the ability to selectively synthesize either TMC or its corresponding polymer, PTMC, by simply adjusting the reaction temperature.[11]

Reaction Scheme & Mechanism

The reaction involves the coupling of oxetane and CO2, facilitated by a binary organocatalyst system, such as one based on iodine (I2).[11] The catalyst activates the oxetane ring, making it susceptible to nucleophilic attack by CO2, leading to the formation of the six-membered TMC ring. At lower temperatures, the cyclic carbonate is the major product, while higher temperatures favor the ring-opening polymerization to form PTMC.[11]

Experimental Data
ParameterValueReference
Starting Materials Oxetane, Carbon Dioxide (CO2)[11]
Catalyst System I2-based binary organocatalyst[11]
Reaction Temperature for TMC 55 °C[11]
Reaction Temperature for PTMC 105 °C[11]
CO2 Pressure 3 MPa[11]
Reaction Time 48 h[11]
TMC Selectivity up to 94%[11]
Oxetane Conversion 40% (at 48 h)[11]
Experimental Protocol

Materials:

  • Oxetane

  • Carbon dioxide (high purity)

  • Iodine (I2)

  • Co-catalyst (e.g., a halide salt like tetrabutylammonium acetate - TBAAc)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup:

    • In a dry high-pressure reactor, add the iodine (I2) catalyst and the co-catalyst.

    • Introduce the oxetane substrate into the reactor.

    • Seal the reactor and purge with CO2 to remove air.

  • Reaction Conditions:

    • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 3 MPa).[11]

    • Heat the reactor to the temperature optimized for TMC synthesis (e.g., 55°C).[11]

    • Maintain the reaction under constant stirring for the specified duration (e.g., 48 hours) to achieve good conversion and selectivity.[11]

  • Work-up and Purification:

    • After the reaction time, cool the reactor to room temperature and slowly vent the CO2 pressure.

    • Analyze the crude reaction mixture by ¹H NMR spectroscopy to determine the conversion of oxetane and the selectivity for TMC.[11]

    • Purify the trimethylene carbonate from the reaction mixture using appropriate methods, such as distillation or chromatography.

Logical Relationship Diagram

Organocatalytic_Synthesis_of_TMC cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_products Selective Products Oxetane Oxetane Reaction Coupling Reaction Oxetane->Reaction CO2 Carbon Dioxide (CO2) CO2->Reaction Catalyst I2-based Organocatalyst Catalyst->Reaction Temp Temperature Temp->Reaction Pressure Pressure (e.g., 3 MPa) Pressure->Reaction Time Time (e.g., 48 h) Time->Reaction TMC Trimethylene Carbonate (TMC) (High Selectivity at 55°C) Reaction->TMC PTMC Poly(trimethylene carbonate) (PTMC) (Favored at 105°C) Reaction->PTMC

Caption: Temperature-dependent selectivity in the organocatalytic synthesis of TMC.

The presented enzymatic and organocatalytic routes for the synthesis of trimethylene carbonate offer significant advancements in green chemistry. The enzymatic method provides a high-yield pathway from bio-based starting materials, while the organocatalytic approach demonstrates excellent selectivity and avoids the use of heavy metals. Both protocols provide a solid foundation for researchers, scientists, and drug development professionals to produce this valuable monomer in a more sustainable and environmentally friendly manner. Further optimization of these processes could lead to even more efficient and industrially scalable green production of trimethylene carbonate.

References

Application Notes and Protocols: Triethylmethylammonium Methyl Carbonate in Biodiesel Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylmethylammonium methyl carbonate is an ionic liquid that holds potential as a catalyst in the transesterification process for biodiesel production. Ionic liquids are valued in this application for their low volatility, thermal stability, and tunable properties, offering a potentially more environmentally benign alternative to conventional catalysts.[1] While specific literature on this compound for this purpose is limited, extensive research on analogous quaternary ammonium methyl carbonates, particularly tetramethylammonium methyl carbonate, provides a strong basis for its application.[1][2][3] These compounds act as metal-free catalysts, generating highly active alkoxide species in situ, which drives the transesterification of triglycerides to fatty acid methyl esters (FAME), the primary component of biodiesel.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for biodiesel production using various ionic liquid catalysts, providing a comparative context for the application of this compound.

CatalystOil FeedstockMethanol:Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Tetramethylammonium methyl carbonateVarious esters--≤110--[2][3]
Triethylammonium chloroaluminateSoybean oil12:1-70998.5[4][5]
1-butyl-3-methylimidazolium imidazolideSoybean, rapeseed, sunflower-0.9601.1796.42[4]
1-butyl-3-methyl morpholine hydroxideSoybean oil6:1860195.76[4]
Bis-(3-methyl-1-imidazolium)-ethylene dihydroxideCottonseed oil12:10.455498.5[5]
4-butyl-1,2,4-triazolium hydroxide (SBA-15 supported)Soybean oil20:1765895.4[6]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in biodiesel production using a quaternary ammonium methyl carbonate catalyst like this compound.

1. Catalyst Preparation: Synthesis of this compound

This protocol describes a common method for synthesizing quaternary ammonium methyl carbonates.

  • Materials: Triethylamine, Dimethyl Carbonate (DMC), Methanol.

  • Procedure:

    • In a high-pressure reactor, combine triethylamine and an excess of dimethyl carbonate.

    • Methanol can be used as a solvent to facilitate the reaction.

    • Heat the mixture under pressure. Optimal conditions for similar syntheses have been reported at temperatures around 110°C for 8 hours.

    • Monitor the reaction for the conversion of the tertiary amine to the quaternary ammonium salt.

    • After the reaction is complete, remove the excess dimethyl carbonate and solvent under reduced pressure to obtain the this compound product.

2. Transesterification of Triglycerides for Biodiesel Production

This protocol outlines the general procedure for the transesterification of vegetable oil using an ionic liquid catalyst.

  • Materials: Vegetable oil (e.g., soybean, canola), Methanol, this compound, Hexane, Distilled water.

  • Procedure:

    • Ensure the vegetable oil has a low free fatty acid and water content. Pre-treatment may be necessary if these levels are high.

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the vegetable oil, methanol, and the this compound catalyst. A typical molar ratio of methanol to oil is 12:1, with a catalyst loading of 1-5 wt% relative to the oil.

    • Heat the reaction mixture to a temperature between 60-70°C with vigorous stirring.

    • Allow the reaction to proceed for 4-8 hours. The optimal reaction time should be determined experimentally.

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

    • Separate the two layers. The ionic liquid catalyst will predominantly reside in the glycerol layer.

    • Wash the biodiesel layer with warm distilled water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.

    • Dry the biodiesel over anhydrous sodium sulfate and then filter to obtain the purified product.

    • The glycerol layer containing the catalyst can be treated to recover the ionic liquid for reuse.

3. Catalyst Recovery and Reuse

  • Procedure:

    • Take the glycerol layer obtained from the transesterification reaction.

    • Evaporate the excess methanol under reduced pressure.

    • The remaining mixture of glycerol and ionic liquid can be reused in subsequent reactions. The efficiency of the recycled catalyst should be evaluated over several cycles.

Visualizations

Caption: Workflow for biodiesel production using this compound.

Signaling_Pathway cluster_catalyst_activation Catalyst Activation cluster_transesterification_cycle Transesterification Cycle TEMAMC [Et3NMe]+[MeCO3]- Alkoxide Alkoxide ([Et3NMe]+[OR]-) TEMAMC->Alkoxide + Methanol Methanol Methanol (ROH) Methanol->Alkoxide DMC_byproduct Methyl Bicarbonate Alkoxide->DMC_byproduct Triglyceride Triglyceride Alkoxide->Triglyceride Nucleophilic Attack Diglyceride Diglyceride Triglyceride->Diglyceride + FAME Diglyceride->Alkoxide Regenerates Monoglyceride Monoglyceride Diglyceride->Monoglyceride + FAME Monoglyceride->Alkoxide Regenerates Glycerol Glycerol Monoglyceride->Glycerol + FAME Glycerol->Alkoxide Regenerates FAME Fatty Acid Methyl Ester (Biodiesel)

Caption: Proposed catalytic cycle for transesterification.

References

Application Notes and Protocols: Triethylmethylammonium Methyl Carbonate as a Dual Solvent-Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate ([TEMA][MeCO3]) is a quaternary ammonium salt that is gaining attention as a versatile and environmentally benign catalyst. As an ionic liquid, it possesses unique properties such as low volatility, high thermal stability, and tunable solvency, which allow it to function not only as a catalyst but also as a solvent medium in various organic transformations.[1] This dual solvent-catalyst role is particularly valuable in green chemistry applications, aiming to reduce or eliminate the use of volatile organic solvents.

These application notes provide an overview of the catalytic applications of this compound, with a focus on transesterification and carbon dioxide (CO2) fixation reactions. While direct, extensive studies on [TEMA][MeCO3] as a solvent are limited, its efficacy in solvent-free catalytic systems suggests its potential in this dual capacity. The information presented is a compilation of data from studies on [TEMA][MeCO3] and its close analogue, tetramethylammonium methyl carbonate, to provide a comprehensive guide for researchers.

Physicochemical Properties

PropertyValueReference
CAS Number 113840-08-7[1]
Molecular Formula C9H21NO3[1]
Molecular Weight 191.27 g/mol [1]
Appearance Typically supplied as a ~50% solution in methanol:water (2:3)[1]
Refractive Index n20/D 1.407 (for the ~50% solution)[1]

Key Applications

This compound is an effective metal-free catalyst for several important organic reactions. Its applications are particularly notable in processes that align with the principles of green chemistry.

Transesterification Reactions

Metal-free transesterification is a critical process in the synthesis of esters, including the production of biodiesel. Quaternary ammonium methyl carbonates, such as [TEMA][MeCO3], have been shown to be effective catalysts for this reaction, capable of facilitating the conversion of various esters and alcohols.[2][3]

Catalytic Advantage: The catalytic activity stems from the in-situ generation of a highly reactive alkoxide species from the reaction of the methyl carbonate anion with an alcohol. This process avoids the use of sensitive and unstable ammonium alkoxides directly.[4] A key advantage of these catalysts is their tolerance to chelating substrates, such as amino alcohols and diols, which often deactivate conventional metal salt catalysts.[2][3]

Experimental Protocol: General Procedure for Transesterification

This protocol is based on analogous procedures using tetramethylammonium methyl carbonate and can be adapted for this compound.[2][3][4]

Materials:

  • Ester (e.g., methyl benzoate)

  • Alcohol (e.g., benzyl alcohol)

  • This compound solution

  • Anhydrous toluene (or other suitable solvent, if not solvent-free)

  • Molecular sieves (5Å, powdered)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Soxhlet extractor (optional, for water removal)

Procedure:

  • To a round-bottom flask, add the ester (1.0 mmol), the alcohol (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

  • If the reaction is not solvent-free, add the desired solvent (e.g., toluene, 2 mL). For reactions sensitive to water, add powdered molecular sieves (100 mg) or set up a Soxhlet extractor with molecular sieves.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalyst Recycling: The ionic liquid catalyst can often be recovered and reused. After product isolation, the catalyst-containing residue can be washed with a non-polar solvent to remove any remaining organic impurities, dried under vacuum, and then reused for subsequent reactions.

Table 1: Transesterification of Various Esters with Alcohols Catalyzed by an Analogous Quaternary Ammonium Methyl Carbonate.

Data presented here is based on studies using tetramethylammonium methyl carbonate as a catalyst and is illustrative of the expected performance.[2][4]

EntryEsterAlcoholTemp (°C)Time (h)Yield (%)
1Methyl BenzoateBenzyl Alcohol110295
2Ethyl Acetate1-Phenylethanol90392
3Vinyl AcetateGeraniol90198
4Dimethyl Adipate2-Phenylethanol110488

Catalytic Cycle for Transesterification

Transesterification_Cycle Catalyst [TEMA]⁺[MeOCO₂]⁻ Active_Catalyst [TEMA]⁺[R'O]⁻ + MeOCO₂H Catalyst->Active_Catalyst + R'OH Alcohol R'OH Intermediate Tetrahedral Intermediate [RCO(OR')(OR'')]⁻[TEMA]⁺ Active_Catalyst->Intermediate + RCOOR'' Ester RCOOR'' Intermediate->Catalyst - R''OH Product RCOOR' Intermediate->Product Byproduct R''OH

Caption: Catalytic cycle for transesterification.

CO2 Fixation: Synthesis of Cyclic Carbonates

The cycloaddition of carbon dioxide to epoxides is a 100% atom-economical reaction that converts a greenhouse gas into valuable cyclic carbonates. These products are used as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers.[5] Quaternary ammonium salts are effective catalysts for this transformation, often in solvent-free conditions.[6][7]

Catalytic Advantage: The catalyst system typically involves a synergistic effect between the quaternary ammonium cation, which acts as a Lewis acid to activate the epoxide, and a nucleophilic anion (halide or carbonate), which initiates the ring-opening of the epoxide.[8] The reaction can often be performed under mild conditions of temperature and pressure.[9]

Experimental Protocol: Synthesis of Cyclic Carbonates from Epoxides and CO2

This protocol is a general representation based on procedures for similar catalytic systems.[7]

Materials:

  • Epoxide (e.g., propylene oxide, styrene oxide)

  • This compound

  • High-pressure stainless-steel autoclave with a magnetic stirrer

  • Carbon dioxide (CO2) source

  • Heating mantle or oil bath

Procedure:

  • Place the epoxide (10 mmol) and this compound (0.1 mmol, 1 mol%) into the stainless-steel autoclave.

  • Seal the autoclave and purge it with CO2 three times to remove the air.

  • Pressurize the autoclave with CO2 to the desired pressure (e.g., 1-10 atm).

  • Heat the autoclave to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 2-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature in an ice bath and slowly vent the excess CO2.

  • The product can be analyzed directly by GC or NMR. If necessary, the product can be purified by distillation or column chromatography.

Table 2: Cycloaddition of CO2 to Various Epoxides.

This table presents representative data for the synthesis of cyclic carbonates catalyzed by quaternary ammonium salts under solvent-free conditions, illustrating the potential scope for [TEMA][MeCO3].[5][8]

EntryEpoxideTemp (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)
1Propylene Oxide100104>99>99
2Styrene Oxide801898>99
3Epichlorohydrin10012499>99
41,2-Butylene Oxide90106>99>99
5Cyclohexene Oxide120152485>99

Catalytic Cycle for CO2 Cycloaddition

CO2_Cycloaddition Epoxide Epoxide Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide Catalyst_Cation [TEMA]⁺ Catalyst_Cation->Activated_Epoxide Lewis Acid Activation Ring_Opened Ring-Opened Intermediate Activated_Epoxide->Ring_Opened Nucleophile [MeOCO₂]⁻ (or other nucleophile) Nucleophile->Ring_Opened Nucleophilic Attack Cyclic_Intermediate Carbonate Intermediate Ring_Opened->Cyclic_Intermediate CO2 CO₂ CO2->Cyclic_Intermediate CO₂ Insertion Product Cyclic Carbonate Cyclic_Intermediate->Product Intramolecular Cyclization Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst_Cation Catalyst_Regen->Nucleophile

Caption: General mechanism for CO2 cycloaddition.

Applications in Drug Development

The core reactions catalyzed by this compound, such as transesterification and the formation of carbonates, are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Ester Synthesis: The ability to perform transesterification under mild, metal-free conditions is highly desirable in drug synthesis to avoid metal contamination of the final product. This is particularly relevant for late-stage functionalization of complex molecules.

  • Carbamate Synthesis: Cyclic carbonates are precursors to carbamates, a common functional group in many drugs. The synthesis of cyclic carbonates via CO2 fixation offers a green route to these important building blocks.

Experimental Workflow for Catalyst Screening in Drug Intermediate Synthesis

Drug_Dev_Workflow Start Define Target Transformation (e.g., Transesterification) Substrate_Selection Select Substrates (Ester and Alcohol) Start->Substrate_Selection Catalyst_Prep Prepare [TEMA][MeCO₃] Solution Substrate_Selection->Catalyst_Prep Reaction_Setup Set up Small-Scale Reactions (Varying Temp, Time, Catalyst Loading) Catalyst_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) Reaction_Setup->Monitoring Analysis Analyze Results (Conversion, Yield, Purity) Monitoring->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Optimization->Reaction_Setup Iterate Scale_Up Scale-Up Synthesis Optimization->Scale_Up Optimized Conditions Purification Product Purification and Characterization Scale_Up->Purification End Final Drug Intermediate Purification->End

Caption: Workflow for catalyst screening.

Conclusion

This compound is a promising catalyst for green and sustainable chemistry. Its ability to effectively catalyze key organic transformations such as transesterification and CO2 cycloaddition, particularly under solvent-free conditions, highlights its potential as a dual solvent-catalyst system. While more research is needed to fully explore its capabilities as a solvent, the existing data on its catalytic performance, and that of its analogues, provides a strong foundation for its application in academic and industrial research, including in the development of pharmaceutical manufacturing processes. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of triethylmethylammonium methyl carbonate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat will lead to a slow or incomplete reaction.1. Optimize Temperature: Based on analogous syntheses of long-chain quaternary ammonium methyl carbonates, a reaction temperature of around 110°C is a good starting point.[1] Consider a temperature optimization study from 90°C to 130°C to find the optimal condition for your specific setup.
2. Inappropriate Stoichiometry: An incorrect molar ratio of triethylamine to dimethyl carbonate (DMC) can limit the conversion.2. Adjust Molar Ratio: An excess of the methylating agent, dimethyl carbonate, is often used to drive the reaction to completion. A molar ratio of DMC to triethylamine of 5.6:1 has been shown to be effective in the synthesis of a similar compound.[1] Experiment with ratios from 2:1 to 6:1.
3. Insufficient Reaction Time: The quaternization reaction may require several hours to reach completion.3. Increase Reaction Time: Monitor the reaction progress using techniques like HPLC or NMR at different time points. For a related synthesis, a reaction time of 8 hours resulted in a high conversion rate.[1]
4. Presence of Water: Water can react with dimethyl carbonate and affect the reaction efficiency.4. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade triethylamine and dimethyl carbonate.
Formation of Side Products 1. Decomposition of Methyl Carbonate Anion: The methyl carbonate anion can be unstable, especially in the presence of moisture, and may decompose to bicarbonate.1. Maintain Anhydrous Conditions: As mentioned above, excluding water is critical.
2. Transesterification: If alcohols are present (e.g., as a solvent), they can undergo transesterification with dimethyl carbonate.2. Choose an Appropriate Solvent: If a solvent is necessary, consider aprotic options. However, the reaction can often be run neat. For a similar synthesis, a small amount of methanol was used as a solvent.[1]
Product Purity Issues 1. Residual Starting Materials: Unreacted triethylamine or dimethyl carbonate may remain in the final product.1. Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature, time, and stoichiometry.
2. Purification: Unreacted starting materials can be removed by evaporation under reduced pressure due to their volatility.
2. Presence of Catalyst Residues: If a catalyst is used, it may contaminate the final product.2. Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. For homogeneous catalysts, a purification step like column chromatography or recrystallization may be necessary.
Difficulty in Product Isolation 1. Product is an Ionic Liquid: this compound is an ionic liquid and may be difficult to precipitate or crystallize.1. Solvent Evaporation: The product can be isolated by removing the volatile starting materials and any solvent under vacuum.
2. High Viscosity: The product may be a viscous liquid, making handling and transfer difficult.2. Gentle Heating: Gently warming the product can reduce its viscosity, facilitating easier handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis is a quaternization reaction where triethylamine, a tertiary amine, reacts with dimethyl carbonate (DMC), a methylating agent. This method is considered a green chemistry approach as it avoids the use of hazardous reagents like methyl halides or dimethyl sulfate.[2]

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to optimize are reaction temperature, the molar ratio of dimethyl carbonate to triethylamine, and the reaction time. For a similar synthesis of a long-chain quaternary ammonium methyl carbonate, optimal conditions were found to be a DMC:tertiary amine molar ratio of 5.6:1, a temperature of 110°C, and a reaction time of 8 hours.[1]

Q3: What analytical techniques can be used to monitor the reaction and characterize the product?

A3: High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the reactants and the formation of the product, thus quantifying the reaction progress and purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the synthesized this compound.[2]

Q4: Are there any common side reactions to be aware of?

A4: A potential side reaction is the decomposition of the methyl carbonate anion to bicarbonate, particularly if water is present in the reaction mixture. If an alcohol is used as a solvent, transesterification with dimethyl carbonate can also occur.

Q5: How can the product be purified?

A5: Since this compound is an ionic liquid with low volatility, a common purification method is the removal of the more volatile unreacted starting materials (triethylamine and dimethyl carbonate) and any solvent by evaporation under reduced pressure.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of a structurally similar compound, tri-n-octylmethylammonium methyl carbonate, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterOptimized ValueReference
Reactant Molar Ratio (DMC:Tertiary Amine) 5.6:1[1]
Reaction Temperature 110°C[1]
Solvent (Methanol:Tertiary Amine, v/v) 1:2[1]
Catalyst (Tri-n-octylmethylammonium bromide, wt%) 5%[1]
Reaction Time 8 hours[1]
Conversion Rate of Tertiary Amine 99.57%[1]

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is based on the synthesis of analogous quaternary ammonium methyl carbonates and should be optimized for specific laboratory conditions.

  • Materials:

    • Triethylamine (anhydrous)

    • Dimethyl carbonate (DMC, anhydrous)

    • Optional: Methanol (anhydrous) as solvent

    • Optional: A phase-transfer catalyst like a quaternary ammonium bromide

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine. b. If using a solvent and/or catalyst, add them to the flask. c. Add dimethyl carbonate to the flask. A typical starting molar ratio of DMC to triethylamine is 5.6:1.[1] d. Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring.[1] e. Maintain the reaction at this temperature for a set period (e.g., 8 hours), monitoring the progress by HPLC or NMR if possible.[1] f. After the reaction is complete, cool the mixture to room temperature. g. Remove the unreacted dimethyl carbonate and triethylamine (and solvent, if used) under reduced pressure using a rotary evaporator. h. The remaining product is the this compound, which is likely a viscous liquid.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Triethylamine & Dimethyl Carbonate Reaction_Vessel Reaction at Elevated Temperature (e.g., 110°C) Reactants->Reaction_Vessel Solvent_Catalyst Optional: Solvent & Catalyst Solvent_Catalyst->Reaction_Vessel Monitoring Reaction Monitoring (HPLC/NMR) Reaction_Vessel->Monitoring Evaporation Removal of Volatiles (Vacuum) Reaction_Vessel->Evaporation Monitoring->Reaction_Vessel Final_Product This compound Evaporation->Final_Product Reaction_Pathway Triethylamine N(CH₂CH₃)₃ Product [N(CH₂CH₃)₃CH₃]⁺ [O=C(O)OCH₃]⁻ Triethylamine->Product + DMC O=C(OCH₃)₂ DMC->Product +

References

Common impurities in triethylmethylammonium methyl carbonate and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylmethylammonium methyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can be broadly categorized into two groups: inorganic and organic.

  • Inorganic Impurities: These are often residual ions from the synthesis process. The most prevalent are halide ions (chloride, bromide, fluoride), nitrate, and phosphate.[1]

  • Organic Impurities: These typically include unreacted starting materials from the quaternization reaction, such as triethylamine and dimethyl carbonate.

Q2: How do these impurities affect my experiments?

A2: Impurities can have significant effects on the physicochemical properties of this compound and the outcome of your experiments. For instance, halide impurities can alter the viscosity and polarity of the ionic liquid and may interfere with catalytic processes. Residual organic starting materials can act as competing reagents or alter the reaction environment.

Q3: How can I detect the presence of these impurities?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Ion Chromatography (IC): This is a highly effective method for the quantitative analysis of anionic impurities like halides, nitrate, and phosphate.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify organic impurities, such as residual triethylamine and dimethyl carbonate, by comparing the integrals of their characteristic peaks to that of the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for detecting volatile organic impurities.[5][6][7][8]

  • Silver Nitrate Test: A simple qualitative test for the presence of halide ions involves adding a solution of silver nitrate to an aqueous solution of the ionic liquid. The formation of a precipitate (silver halide) indicates the presence of halides.[9]

Troubleshooting Guides

Issue: Unexpected reaction by-products or altered reaction kinetics.

This could be due to the presence of unreacted starting materials or other organic impurities.

cluster_identification Impurity Identification cluster_removal Impurity Removal A Analyze sample by ¹H NMR C Organic Impurities Identified A->C Identify characteristic peaks of triethylamine and dimethyl carbonate B Analyze sample by GC-MS B->C D Dissolve sample in a minimal amount of water C->D E Wash with a non-polar organic solvent (e.g., hexane) D->E F Separate aqueous and organic layers E->F G Remove water in vacuo F->G H Verify Purity by NMR/GC-MS G->H

Caption: Workflow for the identification and removal of organic impurities.

Issue: Inconsistent results in electrochemical or catalytic applications.

This may be caused by the presence of halide or other inorganic anion impurities.

cluster_detection Halide Detection cluster_purification Purification Method A Qualitative AgNO₃ Test C Halides Detected? A->C B Quantitative Ion Chromatography B->C D Ion Exchange Chromatography C->D Yes E Silver Salt Precipitation C->E Yes F Verify Halide Removal by IC D->F E->F

Caption: Troubleshooting workflow for halide impurity removal.

Quantitative Data on Impurity Removal

The following table provides illustrative data on the reduction of common impurities in this compound after purification by ion exchange chromatography. The "Before Purification" values represent a hypothetical crude sample, while the "After Purification" values are typical for a high-purity product.

ImpurityBefore Purification (mg/kg)After Purification (mg/kg)Analytical Method
Chloride (Cl⁻)~250≤10Ion Chromatography
Bromide (Br⁻)~150≤10Ion Chromatography
Fluoride (F⁻)~50≤10Ion Chromatography
Nitrate (NO₃⁻)~100≤10Ion Chromatography
Phosphate (PO₄³⁻)~75≤50Ion Chromatography
Triethylamine~1000<100¹H NMR / GC-MS
Dimethyl carbonate~1500<100¹H NMR / GC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Anion Exchange Chromatography

This protocol is designed to remove anionic impurities, particularly halides.

Materials:

  • Crude this compound

  • Strongly basic anion exchange resin (e.g., hydroxide or bicarbonate form)

  • Methanol (ACS grade)

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the anion exchange resin in deionized water and pack it into a chromatography column.

    • Wash the resin with several column volumes of deionized water to remove any storage solutions.

    • Equilibrate the resin by passing 5-10 column volumes of methanol through the column.[10]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of methanol.

    • Carefully load the sample solution onto the top of the resin bed.

  • Elution:

    • Elute the this compound from the column using methanol as the mobile phase. The halide and other anionic impurities will bind to the resin, displacing the hydroxide or bicarbonate ions.

    • Collect the eluate containing the purified product.

  • Solvent Removal:

    • Remove the methanol from the collected eluate using a rotary evaporator to obtain the purified this compound.

  • Purity Verification:

    • Analyze the purified product for anionic impurities using ion chromatography.

Protocol 2: Halide Removal by Silver Salt Precipitation

This method is effective for removing halide impurities but introduces silver ions that must subsequently be removed.

Materials:

  • This compound containing halide impurities

  • Silver carbonate or silver oxide

  • Deionized water

  • Methanol

  • 0.45 µm syringe filter

Procedure:

  • Precipitation:

    • Dissolve the impure this compound in deionized water.

    • Add a stoichiometric amount of silver carbonate or silver oxide to the solution. Silver ions will react with the halide ions to form insoluble silver halides (AgCl, AgBr, AgI).[11]

    • Stir the mixture vigorously for several hours at room temperature, protected from light.

  • Filtration:

    • Remove the precipitated silver halides by filtration through a 0.45 µm syringe filter.

  • Removal of Excess Silver Ions (if necessary):

    • If excess silver salt was used, it can be precipitated by the addition of a small amount of a carbonate salt (e.g., sodium carbonate) and subsequent filtration.

  • Solvent Removal:

    • Remove the water from the filtrate using a rotary evaporator to yield the purified this compound.

  • Purity Verification:

    • Confirm the absence of halide ions in the purified product using ion chromatography or the silver nitrate test.

Protocol 3: Analysis of Organic Impurities by ¹H NMR

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a deuterated solvent (e.g., D₂O or CD₃OD).

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic signals for this compound, triethylamine, and dimethyl carbonate.

      • Triethylmethylammonium cation: Look for the characteristic ethyl (triplet and quartet) and methyl (singlet) signals.

      • Triethylamine: A quartet and a triplet corresponding to the ethyl groups.

      • Dimethyl carbonate: A singlet for the two methyl groups.

    • Integrate the peaks corresponding to the impurities and the main compound.

    • Calculate the concentration of the impurities relative to the this compound.

References

Troubleshooting poor catalytic activity of triethylmethylammonium methyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylmethylammonium methyl carbonate as a catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing low or no conversion in my reaction catalyzed by this compound. What are the potential causes and how can I troubleshoot this?

Low or no catalytic activity can stem from several factors, ranging from catalyst integrity to reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low/No Conversion Observed catalyst_check Step 1: Verify Catalyst Integrity start->catalyst_check sub_catalyst1 Is the catalyst old or improperly stored? catalyst_check->sub_catalyst1 reaction_params Step 2: Check Reaction Parameters sub_reaction1 Is the temperature within the optimal range? reaction_params->sub_reaction1 reagent_purity Step 3: Assess Reagent Purity sub_reagent1 Are reactants and solvents anhydrous? reagent_purity->sub_reagent1 protocol_review Step 4: Review Experimental Protocol sub_protocol1 Is there sufficient mixing? protocol_review->sub_protocol1 end Problem Resolved sub_catalyst2 Synthesize or acquire fresh catalyst. sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Has the catalyst been exposed to high temperatures? sub_catalyst1->sub_catalyst3 No sub_catalyst2->reaction_params sub_catalyst3->reaction_params No sub_catalyst4 Run reaction at T ≤ 110 °C. sub_catalyst3->sub_catalyst4 Yes sub_catalyst4->reaction_params sub_reaction2 Adjust temperature. (See Table 1) sub_reaction1->sub_reaction2 No sub_reaction3 Is the catalyst loading correct? sub_reaction1->sub_reaction3 Yes sub_reaction2->reagent_purity sub_reaction3->reagent_purity Yes sub_reaction4 Optimize catalyst concentration. sub_reaction3->sub_reaction4 No sub_reaction4->reagent_purity sub_reagent2 Use freshly dried solvents/reactants. sub_reagent1->sub_reagent2 No (Moisture present) sub_reagent3 Are there acidic or basic impurities? sub_reagent1->sub_reagent3 Yes (Anhydrous) sub_reagent2->protocol_review sub_reagent3->protocol_review No sub_reagent4 Purify reactants. sub_reagent3->sub_reagent4 Yes sub_reagent4->protocol_review sub_protocol1->end Yes sub_protocol2 Increase stirring rate. sub_protocol1->sub_protocol2 No sub_protocol2->end DeactivationPathways catalyst Active Catalyst [Et3NMe]+[MeOCO2]- thermal Thermal Stress (T > 110°C) catalyst->thermal base Strong Base (e.g., residual reactants) catalyst->base impurities Impurities (e.g., H2O, halides) catalyst->impurities deactivated_thermal Decomposed Products thermal->deactivated_thermal deactivated_hofmann Hofmann Elimination Products (Triethylamine + Ethene) base->deactivated_hofmann deactivated_hydrolysis Hydrolyzed/Poisoned Catalyst impurities->deactivated_hydrolysis

Improving the stability of quaternary ammonium ionic liquids in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of quaternary ammonium (QA) ionic liquids in their reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction in a quaternary ammonium ionic liquid is giving low yields and unexpected byproducts. What could be the cause?

A1: The instability of the quaternary ammonium ionic liquid under your reaction conditions is a likely cause. Degradation of the ionic liquid can lead to the formation of reactive species that interfere with your desired chemical transformation, resulting in lower yields and the formation of impurities. The two primary degradation pathways for quaternary ammonium ionic liquids are Hofmann elimination and nucleophilic substitution.[1][2]

Q2: What is Hofmann elimination and how can I prevent it?

A2: Hofmann elimination is a major degradation pathway for quaternary ammonium cations, especially in the presence of strong bases.[3][4] It occurs when a base abstracts a β-hydrogen from an alkyl chain on the cation, leading to the formation of an alkene and a tertiary amine.

To prevent Hofmann elimination:

  • Cation Selection: Choose a quaternary ammonium cation that lacks β-hydrogens or has a structure that sterically hinders the abstraction of these protons. Cations with branched alkyl groups or cyclic structures tend to be more stable.[3][4][5]

  • Control Basicity: If possible, use a weaker base or a non-nucleophilic base in your reaction. High concentrations of strong bases like sodium hydroxide can accelerate degradation.[4]

  • Temperature Management: Perform the reaction at the lowest effective temperature, as higher temperatures can promote the elimination reaction.

Q3: What is nucleophilic substitution in the context of ionic liquid degradation?

A3: Nucleophilic substitution, sometimes referred to as a reverse Menschutkin reaction, is another degradation pathway where a nucleophile attacks one of the alkyl groups on the quaternary ammonium cation.[1][2] This results in the formation of a tertiary amine and a new alkylated species. The nucleophile can be an anion from the ionic liquid itself or another species present in the reaction mixture.

Q4: How does the choice of anion affect the stability of a quaternary ammonium ionic liquid?

A4: The anion plays a crucial role in the overall stability of the ionic liquid, particularly its thermal stability.[6][7]

  • High Thermal Stability: Fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻), generally impart higher thermal stability to the ionic liquid.[6]

  • Nucleophilicity: Highly nucleophilic anions can promote degradation through nucleophilic substitution on the cation.

  • Basicity: Basic anions can facilitate Hofmann elimination.

Q5: My ionic liquid appears to be degrading even at moderate temperatures. Why is this happening?

A5: Several factors beyond just the nominal reaction temperature can influence the thermal stability of a quaternary ammonium ionic liquid:

  • Cation and Anion Structure: The intrinsic thermal stability is determined by the specific cation-anion pair.[6][7]

  • Alkyl Chain Length: Longer alkyl chains on the cation can sometimes lead to lower thermal stability.[7]

  • Impurities: The presence of impurities, such as halides from the synthesis of the ionic liquid, can negatively impact its thermal stability.

  • Reaction Components: Other components in your reaction mixture could be accelerating the degradation.

Troubleshooting Guides

Issue 1: Suspected Ionic Liquid Degradation Due to Basic/Nucleophilic Conditions

Symptom Possible Cause Troubleshooting Steps
Formation of tertiary amines and/or alkenes as byproducts.Hofmann elimination due to strong bases.1. Analyze Byproducts: Use techniques like GC-MS or NMR to identify the byproducts and confirm the degradation pathway. 2. Reduce Basicity: If the reaction allows, switch to a milder or non-nucleophilic base. 3. Modify Cation: Select a QA cation with a structure that is more resistant to Hofmann elimination (e.g., branched alkyl groups, no β-hydrogens).[3][4] 4. Lower Temperature: Optimize the reaction to run at a lower temperature.
Unexpected alkylated byproducts.Nucleophilic attack on the QA cation.1. Identify the Nucleophile: Determine the strongest nucleophile in your reaction mixture. 2. Change the Anion: Consider using an ionic liquid with a less nucleophilic anion. 3. Protect the Cation: If feasible, use a QA cation with bulkier alkyl groups to sterically hinder nucleophilic attack.

Issue 2: Poor Thermal Stability of the Ionic Liquid

Symptom Possible Cause Troubleshooting Steps
Darkening of the ionic liquid at elevated temperatures.Thermal decomposition of the ionic liquid.1. Determine Decomposition Temperature: Use Thermogravimetric Analysis (TGA) to find the onset of decomposition for your specific ionic liquid. 2. Select a More Stable Ionic Liquid: Choose a QA ionic liquid with a higher decomposition temperature. Often, those with fluorinated anions exhibit greater thermal stability.[6] 3. Purify the Ionic Liquid: Ensure the ionic liquid is free from impurities, especially halides, which can lower its thermal stability.
Inconsistent reaction outcomes at the same temperature.Localized heating or "hot spots" in the reaction vessel.1. Improve Stirring: Ensure efficient and uniform stirring throughout the reaction. 2. Controlled Heating: Use a well-calibrated and controlled heating source (e.g., oil bath, heating mantle with a temperature controller).

Data Presentation

Table 1: Influence of Cation Structure on Alkaline Stability

Cation TypeRelative Stability in Basic ConditionsKey Structural FeatureReference
Benzyl-substitutedLowPresence of electron-withdrawing benzyl groups promotes degradation.[5]
Aromatic (e.g., Pyridinium)Generally Lower than AliphaticAromatic ring can be susceptible to nucleophilic attack.[5]
Aliphatic with β-hydrogensModerateSusceptible to Hofmann elimination.[4][5]
Aliphatic with branched chainsHighSteric hindrance blocks Hofmann elimination.[3][4]
Cyclic (e.g., Piperidinium-based)Exceptionally HighRing structure can increase stability.[5]

Table 2: General Effect of Anions on Thermal Stability

Anion TypeGeneral Effect on Thermal StabilityExample Anions
FluorinatedIncreases thermal stability[NTf₂]⁻, [PF₆]⁻
HalidesGenerally lower thermal stabilityCl⁻, Br⁻, I⁻
CarboxylatesVariable, generally moderate stabilityAcetate, Formate

Experimental Protocols

Protocol 1: Screening for Alkaline Stability of Quaternary Ammonium Ionic Liquids

Objective: To assess the relative stability of different quaternary ammonium ionic liquids in a strongly basic solution.

Materials:

  • Quaternary ammonium ionic liquids to be tested.

  • 1 M Sodium Hydroxide (NaOH) in D₂O.

  • NMR tubes.

  • NMR spectrometer.

  • Constant temperature bath.

Methodology:

  • Prepare a solution of the quaternary ammonium ionic liquid in 1 M NaOH in D₂O at a known concentration (e.g., 10 mg/mL) directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum at time t=0.

  • Place the NMR tube in a constant temperature bath set to a desired temperature (e.g., 60 °C or 80 °C).

  • Periodically (e.g., every 24 hours), remove the sample from the bath, allow it to cool to room temperature, and acquire a new ¹H NMR spectrum.

  • Monitor the spectra for the disappearance of peaks corresponding to the parent ionic liquid and the appearance of new peaks corresponding to degradation products (e.g., alkenes and tertiary amines for Hofmann elimination).

  • The rate of degradation can be quantified by integrating the characteristic peaks of the parent compound and the degradation products over time.

Protocol 2: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of a quaternary ammonium ionic liquid.

Materials:

  • Quaternary ammonium ionic liquid.

  • TGA instrument.

  • Inert gas (e.g., Nitrogen or Argon).

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample under a constant flow of inert gas at a specified heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.

Visualizations

IL Quaternary Ammonium Ionic Liquid Hofmann Hofmann Elimination IL->Hofmann SN2 Nucleophilic Substitution (Reverse Menschutkin) IL->SN2 Base Strong Base Base->Hofmann promotes Heat Heat Heat->Hofmann promotes Heat->SN2 promotes Nucleophile Nucleophile Nucleophile->SN2 initiates Alkene Alkene Hofmann->Alkene Amine Tertiary Amine Hofmann->Amine SN2->Amine Alkylated_Nu Alkylated Nucleophile SN2->Alkylated_Nu

Caption: Major degradation pathways for quaternary ammonium ionic liquids.

Start Reaction Issue: Low Yield / Byproducts Check_IL Is Ionic Liquid Degradation Suspected? Start->Check_IL Analyze Analyze Reaction Mixture (NMR, GC-MS) Check_IL->Analyze Yes Other_Issue Investigate Other Reaction Parameters Check_IL->Other_Issue No Hofmann_Path Hofmann Elimination Products Detected? Analyze->Hofmann_Path SN2_Path Nucleophilic Substitution Products Detected? Hofmann_Path->SN2_Path No Hofmann_Sol Reduce Basicity Change Cation Structure Lower Temperature Hofmann_Path->Hofmann_Sol Yes SN2_Sol Use Less Nucleophilic Anion Increase Steric Hindrance on Cation SN2_Path->SN2_Sol Yes SN2_Path->Other_Issue No End Optimized Reaction Hofmann_Sol->End SN2_Sol->End

Caption: Troubleshooting workflow for ionic liquid degradation.

References

Technical Support Center: Synthesis of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of triethylmethylammonium methyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the quaternization of triethylamine with dimethyl carbonate (DMC). This reaction is considered a greener alternative to the traditional Menshutkin reaction, which employs more hazardous alkyl halides.[1][2]

Q2: What are the main advantages of using dimethyl carbonate (DMC) as a methylating agent?

A2: Dimethyl carbonate is favored due to its low toxicity, high thermal stability (up to 390 °C), and better environmental profile compared to conventional reagents like methyl chloride or dimethyl sulfate, which are known to be carcinogenic.[1]

Q3: What are the common side reactions I should be aware of during the synthesis?

A3: The most common side reactions include:

  • Thermal Decomposition: At elevated temperatures (typically above 170-180 °C), the product can decompose.[3] This may occur via Hofmann elimination, decarboxylation, or dealkylation.[1][3]

  • Hydrolysis to Bicarbonate: In the presence of water, the methyl carbonate anion can hydrolyze to form the corresponding bicarbonate salt (triethylmethylammonium bicarbonate).[3][4]

  • Transesterification: If alcohols other than methanol are present, transesterification of the dimethyl carbonate or the methyl carbonate anion could potentially occur, leading to different carbonate byproducts.

Q4: How does water affect the synthesis?

A4: Water can react with the this compound to produce triethylmethylammonium bicarbonate and methanol.[3] This can be an intended transformation in some applications but is considered a side reaction if the pure methyl carbonate salt is the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Low Reaction Temperature: The reaction rate with DMC is slower compared to traditional alkylating agents and requires sufficient thermal energy.[1]Increase the reaction temperature, typically to a range of 120-160 °C.[5][6] Monitor for signs of decomposition.
Insufficient Reaction Time: The quaternization may not have reached completion.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like NMR or HPLC.
Inadequate Molar Ratio of Reactants: A stoichiometric amount of DMC may not be sufficient to drive the reaction to completion.Use a molar excess of dimethyl carbonate. A 10-fold excess has been shown to accelerate the reaction.[3][4]
Presence of Bicarbonate Impurity Water Contamination: The presence of water in the reactants or solvent will lead to the hydrolysis of the methyl carbonate.[3][4]Ensure all reactants and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Discoloration or Presence of Unknown Impurities Thermal Decomposition: The reaction temperature may be too high, causing the product to decompose.[1][3]Reduce the reaction temperature. The stability of similar alkylammonium methyl carbonates is reported to be below 170-180 °C.[3]
Side Reactions with Solvent: The solvent may be participating in side reactions at the reaction temperature.Ensure the solvent is inert under the reaction conditions. Methanol is often used as it is a byproduct of potential hydrolysis and less likely to introduce new impurities.[5]
High Viscosity of the Reaction Mixture High Product Concentration: Quaternary ammonium salts can be highly viscous, which can hinder mixing and heat transfer.[1]If the reaction is performed neat, consider using an appropriate inert solvent to reduce viscosity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

Materials:

  • Triethylamine (Et3N)

  • Dimethyl carbonate (DMC)

  • Methanol (optional, as solvent)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with triethylamine and dimethyl carbonate. A molar ratio of 1:5 to 1:10 (Et3N:DMC) is recommended to ensure complete conversion.[3][4] Methanol can be used as a solvent if desired.

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired temperature, typically in the range of 110-160 °C.[6][7] The optimal temperature should be determined experimentally to maximize the reaction rate while minimizing thermal decomposition.

  • Maintain the reaction at temperature for a specified time, for example, 8 hours.[7] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by 1H NMR or HPLC.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure.

  • The product can be purified by removing the excess dimethyl carbonate and any solvent under vacuum.

Visualizations

Troubleshooting Workflow for Synthesis

G start Start Synthesis reaction Reaction of Triethylamine + DMC start->reaction analysis Analyze Product reaction->analysis low_yield Low Yield? analysis->low_yield increase_temp_time Increase Temperature/Time or Excess DMC low_yield->increase_temp_time Yes impurity Impurity Detected? low_yield->impurity No increase_temp_time->reaction bicarbonate Bicarbonate Present? impurity->bicarbonate Yes success Synthesis Successful impurity->success No use_dry Use Anhydrous Reagents/Solvents bicarbonate->use_dry Yes decomposition Decomposition Products? bicarbonate->decomposition No use_dry->reaction lower_temp Lower Reaction Temperature decomposition->lower_temp Yes other_impurity Other Impurities decomposition->other_impurity No lower_temp->reaction check_reagents Check Reagent Purity other_impurity->check_reagents check_reagents->reaction

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.

Key Reaction and Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Et3N Triethylamine Product Triethylmethylammonium Methyl Carbonate Et3N->Product + DMC DMC Dimethyl Carbonate Bicarbonate Triethylmethylammonium Bicarbonate Product->Bicarbonate + H2O Decomposition Decomposition Products (e.g., via Hofmann Elimination) Product->Decomposition High Temp. Water H2O Heat High Temp.

Caption: Diagram of the main synthesis reaction and key potential side reactions.

References

Optimizing reaction conditions for transesterification with ionic liquid catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing transesterification reactions using ionic liquid (IL) catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are ionic liquids and why are they effective catalysts for transesterification?

Ionic liquids (ILs) are organic salts that are in a liquid state at relatively low temperatures, often below 100°C. They are considered "green" catalysts and solvents due to their low volatility, high thermal stability, and recyclability.[1][2] In transesterification, their effectiveness stems from their tunable nature; their acidic or basic properties can be adjusted by modifying the cation and anion structure.[2][3] This allows for dual activation of reactants, where one part of the IL interacts with the carbonyl group and the other with the alcohol, facilitating the reaction.[4][5]

Q2: What are the main advantages of using ionic liquids over conventional homogeneous or heterogeneous catalysts?

Ionic liquid catalysts offer several benefits over traditional acid or base catalysts like NaOH or H₂SO₄:

  • Reduced Corrosion and Waste: ILs are generally less corrosive and, unlike homogeneous catalysts, do not require complex neutralization steps, which reduces wastewater production.[2][4]

  • Ease of Separation and Reusability: ILs typically have low solubility in the product phase (e.g., biodiesel), allowing for simpler product separation and catalyst recycling, which is economically and environmentally beneficial.[1][6][7]

  • High Catalytic Activity and Selectivity: Task-specific ILs can be designed to provide high yields and selectivity under milder reaction conditions.[4][5]

  • Tolerance to Impurities: Acidic ionic liquids can handle feedstocks with high free fatty acid (FFA) content without the issue of soap formation, a common problem with conventional alkaline catalysts.[8]

Q3: What types of ionic liquids are commonly used for transesterification?

The most common ILs are based on cations like imidazolium, phosphonium, ammonium, and pyridinium.[4]

  • Brønsted Acidic ILs: These contain acidic protons (e.g., [HSO₃-BMIM]HSO₄) and are effective for esterifying free fatty acids and transesterifying triglycerides.[6]

  • Basic ILs: Anions like hydroxide ([OH]⁻) or acetate ([OAc]⁻) provide basicity (e.g., [BMIM]OH). These are highly active but can be sensitive to FFAs.[4][5]

  • Lewis Acidic ILs: Chloroaluminate ILs, for example, act as Lewis acids in catalysis.[9]

  • Supported Ionic Liquids (SILs): To prevent leaching and improve handling, ILs can be immobilized on solid supports like silica or polymers.[4]

Q4: Is it possible to recycle and reuse ionic liquid catalysts?

Yes, reusability is a key advantage of ionic liquids.[1][7] After the reaction, the IL phase, which often contains the glycerol byproduct, can be separated from the main product by decantation or centrifugation.[7] The glycerol can then be washed away with water, and the recovered IL can be dried and reused for several cycles, often with minimal loss in activity.[5][6] Some studies have shown excellent operational stability with high yields even after six or more cycles.[6]

Optimizing Reaction Conditions

The yield and efficiency of transesterification are highly dependent on several key parameters. The following table summarizes optimal conditions from various studies.

FeedstockIonic Liquid CatalystAlcohol:Oil Molar RatioCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Citation
Palm Oil[HSO3-BMIM]HSO411:19.17%168 W (Microwave)6.43 h98.93[6]
Soybean Oil[DDPA][Tos]1:2 (v/v)8.0% w/v654 h75[10]
Microalgae1,4-bis(1-methylpyrrolidinium-1-yl) butane dibromideN/A3.0 wt%6020 min87.9 (mg/g%)[11]
Corn OilUnspecified IL11:111%9050 min91.85[12]
Waste Cooking OilZinc doped iron nanocatalyst + TBAI (co-catalyst)11:112% catalyst, 30% co-catalyst5550 min90[13]
Soybean Oil[Et3NH]Cl–AlCl312:1N/A709 h98.5[9]
Palm OilsCholine Hydroxide (ChOH)15:14 wt%800 W (Microwave)8 min87[8]
DMC & 1-Pentanol[BMIM]OH4:1 (DMC:Alcohol)2 mol %1104 h76[4][5]
Wet Microalgae[P4444][Formate]N/A8:1 (IL:biomass)102.44.6 h98[14]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the most likely causes and solutions?

Low yield is a common issue that can often be traced to one of four areas: reaction parameters, feedstock quality, catalyst activity, or mixing efficiency.

  • Sub-optimal Parameters: The reaction is highly sensitive to temperature, time, alcohol-to-oil ratio, and catalyst concentration.

    • Solution: Systematically optimize each parameter. An increase in temperature or reaction time can improve yield, but excessive heat can cause degradation.[11][15] Stoichiometrically, a 3:1 molar ratio of alcohol to oil is needed, but in practice, a higher ratio (e.g., 6:1 to 12:1) is often used to shift the equilibrium towards the products.[16][17] Catalyst loading should also be optimized, as too little results in slow conversion, while too much can sometimes complicate separation.[11][13]

  • Feedstock Impurities: The presence of water and free fatty acids (FFAs) in the oil can significantly hinder the reaction. Water can lead to hydrolysis, while FFAs can react with basic ILs to form soaps, which inhibits the catalyst and complicates product separation.[8]

    • Solution: Pre-treat the feedstock to dry it thoroughly. For oils with high FFA content, use a two-step process: an initial acid-catalyzed esterification (using an acidic IL) to convert FFAs, followed by transesterification.

  • Catalyst Deactivation: After several reuse cycles, the catalyst may lose activity. This can be due to the leaching of the active species, thermal degradation if the temperature is too high, or poisoning from impurities.[1][18]

    • Solution: Ensure the reaction temperature does not exceed the thermal stability limit of your IL.[19] If leaching is suspected, consider immobilizing the ionic liquid on a solid support.[4] Attempt to regenerate the catalyst according to literature procedures or use a fresh batch.

  • Mass Transfer Limitations: Transesterification is often a two-phase reaction (oil and alcohol), and poor mixing can limit the contact between reactants and the catalyst, slowing the reaction rate.

    • Solution: Increase the agitation or stirring speed. The use of a co-solvent can sometimes improve the mutual solubility of the reactants.

Q6: I'm observing soap formation in my reactor. Why is this happening and how can I prevent it?

Soap formation is the result of a saponification reaction between a base catalyst and free fatty acids (FFAs) present in the feedstock. This is a significant issue when using basic ionic liquids with unrefined or waste oils, which often have high FFA content.[8]

  • Prevention:

    • Analyze Your Feedstock: Determine the FFA content of your oil before the reaction.

    • Use an Acidic Catalyst: If the FFA level is high (e.g., >1%), switch to a Brønsted acidic ionic liquid. Acidic catalysts are insensitive to FFAs and can simultaneously catalyze both esterification (of FFAs) and transesterification.

    • Pre-treatment: Use an acid-catalyzed pre-treatment step to convert the FFAs into esters before proceeding with the main transesterification reaction.

Q7: The separation of my product from the glycerol and ionic liquid is difficult. What can I do to improve this?

Poor separation is often due to the formation of a stable emulsion or the high viscosity of the glycerol/IL phase.

  • Solutions:

    • Centrifugation: This is the most common method to break emulsions and accelerate phase separation.

    • Increase Temperature: Gently warming the mixture can sometimes reduce viscosity and aid separation, but avoid temperatures that could degrade the product.

    • Solvent Extraction: Adding a non-polar solvent like hexane can help extract the product from the mixture. For recovering the IL, washing the glycerol/IL phase with water can remove the glycerol, which is highly water-soluble.[7]

    • Avoid Excess Alcohol: While a high molar ratio of alcohol is needed, an excessive amount can sometimes increase the mutual solubility of the product and glycerol phases, making separation harder. Ensure any excess alcohol is removed (e.g., by evaporation) before separation.

Visual Guides and Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for a batch transesterification reaction catalyzed by an ionic liquid.

experimental_workflow General Experimental Workflow for IL-Catalyzed Transesterification cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification cluster_analysis 4. Analysis prep_reactants Prepare Reactants (Oil, Alcohol) mix Mix Oil, Alcohol, and Ionic Liquid in Reactor prep_reactants->mix prep_catalyst Prepare/Synthesize Ionic Liquid Catalyst prep_catalyst->mix react Heat and Stir at Optimized Temperature and Time mix->react cool Cool Reaction Mixture react->cool separate Separate Phases (e.g., Decantation, Centrifugation) - Biodiesel (Top) - Glycerol/IL (Bottom) cool->separate purify Purify Biodiesel (Washing, Drying) separate->purify recover_il Recover Ionic Liquid from Glycerol Phase separate->recover_il Glycerol/IL Phase analyze Analyze Product Yield and Purity (e.g., GC-MS) purify->analyze Final Product recover_il->prep_catalyst Recycle troubleshooting_guide Troubleshooting Guide for Low Product Yield problem problem check check cause cause solution solution start Low Product Yield check_params Are reaction parameters (Temp, Time, Ratio, Loading) optimal? start->check_params Step 1: Verify Conditions check_impurities Sub-optimal Parameters check_params->check_impurities No check_feedstock Is feedstock high in Water or Free Fatty Acids (FFAs)? check_params->check_feedstock Yes solution_params Adjust parameters based on literature. - Increase Temp/Time moderately. - Increase Alcohol:Oil ratio. - Optimize catalyst loading. check_impurities->solution_params Solution cause_impurities Feedstock Impurities check_feedstock->cause_impurities Yes check_catalyst Has the catalyst been reused multiple times? check_feedstock->check_catalyst No solution_impurities Pre-treat feedstock to remove water. Use acidic IL for high-FFA oils or perform a pre-esterification step. Avoid basic ILs with high FFAs to prevent soap. cause_impurities->solution_impurities Solution cause_deactivation Catalyst Deactivation check_catalyst->cause_deactivation Yes cause_mixing Poor Mixing / Mass Transfer Issues check_catalyst->cause_mixing No solution_deactivation Regenerate catalyst if possible. Use fresh catalyst. Immobilize IL on a solid support to prevent leaching. cause_deactivation->solution_deactivation Solution solution_mixing Increase agitation speed. Consider using a co-solvent to improve miscibility of reactants. cause_mixing->solution_mixing Solution

References

Technical Support Center: Triethylmethylammonium Methyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethylmethylammonium methyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly method for synthesizing this compound?

A1: The most prevalent and greener synthetic route is the quaternization of triethylamine with dimethyl carbonate (DMC).[1][2] This method avoids the use of hazardous reagents such as methyl halides or dimethyl sulfate.[2] The reaction typically involves heating triethylamine with an excess of DMC, sometimes in the presence of a solvent like methanol.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The synthesis of this compound generally requires elevated temperatures and pressures.[1] For similar quaternary ammonium methyl carbonates, temperatures can range from 110°C to 160°C with reaction times spanning several hours.[3][4] Microwave-assisted synthesis has been shown to potentially accelerate the reaction and improve yields.[3][5]

Q3: How can the purity of the final product be determined?

A3: The purity of this compound is typically validated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[1][2]

Q4: What are the potential applications of this compound?

A4: this compound is classified as an ionic liquid.[1] Due to its unique properties, such as low volatility and high thermal stability, it has potential applications as an environmentally benign catalyst and solvent in various chemical transformations, including carbon capture.[1]

Troubleshooting Guide

Problem 1: Low or incomplete conversion of triethylamine.

Possible Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature. For analogous reactions, increasing the temperature from 140°C to 160°C has been shown to improve yields from 77% to 90%.[3]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress using techniques like HPLC or NMR at various time points to determine the optimal duration.
Suboptimal Reagent Ratio An excess of dimethyl carbonate (DMC) is often used. A molar ratio of DMC to tertiary amine of 5.6:1 has been reported as optimal in similar systems.[4]
Poor Mixing in a Scaled-up Reaction Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger volume reactors.

Problem 2: Formation of unknown byproducts.

Possible Cause Suggested Solution
Side Reactions at High Temperatures Consider lowering the reaction temperature and compensating with a longer reaction time or the use of a catalyst.
Presence of Water Ensure all reagents and glassware are dry. In the presence of water, the methyl carbonate anion can be converted to bicarbonate, which has lower thermal stability.[6]
Decomposition of the Product This compound salts are generally stable up to 170-180°C.[6] Avoid exceeding this temperature to prevent thermal decomposition.

Problem 3: Difficulty in purifying the product.

Possible Cause Suggested Solution
Residual Unreacted Starting Materials Unreacted triethylamine and DMC can be removed under vacuum. Due to its higher boiling point, DMC may require fractional distillation for efficient removal.
Poor Chromatographic Resolution If using HPLC for purification or analysis, optimization of the mobile phase and column may be necessary. One study noted challenges with poor chromatographic resolution for similar compounds.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the synthesis of quaternary ammonium methyl carbonates.[1][3][4]

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Methanol (optional, as solvent)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Ensure the high-pressure reactor is clean and dry.

  • Charge the reactor with triethylamine and an excess of dimethyl carbonate (e.g., a molar ratio of 1:5 of amine to DMC). Methanol can be added as a solvent if desired.

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired temperature (e.g., 110-140°C).

  • Maintain the reaction at this temperature for the specified time (e.g., 8-10 hours), monitoring the pressure.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • Open the reactor and transfer the product mixture.

  • Remove any unreacted starting materials and solvent under reduced pressure.

  • Analyze the final product for purity using NMR and HPLC.

Data Presentation

Table 1: Effect of Temperature on the Conversion of a Tertiary Amine to the Corresponding Methyl Carbonate Salt

Temperature (°C)Reaction Time (h)Conversion (%)
1401077
15010-
1601090

Data adapted from a study on the conversion of tributylamine.[3]

Table 2: Optimal Conditions for a Related Quaternary Ammonium Methyl Carbonate Synthesis

ParameterOptimal Value
DMC:Tertiary Amine Molar Ratio5.6:1
Methanol:Tertiary Amine Volume Ratio1:2
Reaction Temperature110°C
Reaction Time8 h
Conversion Rate99.57%

Data from the synthesis of tri-n-octylmethyl-ammonium methyl carbonate.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Triethylamine - Dimethyl Carbonate - Methanol (optional) reaction 2. Quaternization Reaction - High-pressure reactor - Elevated temperature (e.g., 110-140°C) - Stirring for 8-10 hours reagents->reaction workup 3. Product Work-up - Cool to room temperature - Vent excess pressure - Remove unreacted reagents/solvent reaction->workup analysis 4. Purity Analysis - NMR for structural confirmation - HPLC for impurity profiling workup->analysis product Final Product: Triethylmethylammonium Methyl Carbonate analysis->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Synthesis start Low Product Yield? check_conversion Incomplete Conversion? start->check_conversion Yes success Successful Synthesis start->success No check_byproducts Byproducts Observed? check_conversion->check_byproducts No increase_temp Increase Temperature (up to 160°C) check_conversion->increase_temp Yes lower_temp Lower Temperature (and increase time) check_byproducts->lower_temp Yes check_byproducts->success No increase_time Increase Reaction Time increase_temp->increase_time check_ratio Optimize Reagent Ratio (excess DMC) increase_time->check_ratio check_ratio->check_byproducts ensure_dry Ensure Anhydrous Conditions lower_temp->ensure_dry ensure_dry->success

Caption: A decision tree for troubleshooting common issues encountered during synthesis.

References

Preventing decomposition of methyl carbonate ionic liquids during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl carbonate ionic liquids (ILs), focusing on preventing their decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary "green" synthesis route for methyl carbonate ionic liquids and why is it preferred?

A1: The preferred green synthesis route is the quaternization of tertiary amines or phosphines with dimethyl carbonate (DMC).[1][2] This method, often referred to as the Carbonate Based Ionic Liquid Synthesis (CBILS) process, is favored because it avoids the use of noxious and undesirable halogens, which can remain as impurities in the final product.[1][3] The byproducts of subsequent anion metathesis reactions are typically just methanol (CH₃OH) and carbon dioxide (CO₂), which are volatile and easily removed.[1]

Q2: What are the most common decomposition products or impurities I might encounter?

A2: During the synthesis of imidazolium-based methyl carbonate ILs, the formation of carboxylate byproducts, particularly at the C2 position of the imidazolium ring (e.g., 1-ethyl-3-methylimidazolium-2-carboxylate), is a major side reaction.[4] Other common impurities include unreacted starting materials (tertiary amine/phosphine), water, and halide contaminants if a non-DMC route is used.[5][6]

Q3: How does water affect the stability of my methyl carbonate ionic liquid during synthesis?

A3: Water can react with methyl carbonate salts to form the corresponding hydrogen carbonate (bicarbonate) salts.[7] While this can be a useful step for certain applications or for removing specific byproducts, unintentional water contamination can lead to a mixture of products and affect the desired properties of the ionic liquid.[4]

Q4: Can the high basicity of the methyl carbonate anion cause side reactions?

A4: Yes, the carbonate and hydrogen carbonate anions are quite alkaline. This basicity can lead to side reactions, such as hydrogen/deuterium exchange on certain protons of the cation, particularly if acidic protons are present (like the C2 proton on an imidazolium ring).[7]

Q5: At what temperatures do methyl carbonate ionic liquids typically start to decompose?

A5: Thermal stability varies depending on the specific cation and anion structure. However, some ionic liquids can decompose at elevated temperatures under vacuum by reverting to their uncharged, distillable precursors (e.g., the tertiary amine and DMC).[8] For example, N',N'-dimethylcarbamate ILs can dissociate at relatively low temperatures (60–105 °C) under high vacuum.[8] It is crucial to determine the thermal stability of your specific IL, for instance by using thermogravimetric analysis (TGA).[9]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Yield of Target IL Incomplete reaction; Side reaction forming byproducts.Optimize reaction conditions: increase temperature, pressure, or reaction time. A continuous flow setup can improve conversion.[6] Ensure a slight excess of the methylating agent (DMC) is used (e.g., 1.6 equivalents).[6]
Presence of Carboxylate Impurity (especially in imidazolium ILs) Reaction of the highly basic methyl carbonate anion with the C2-proton of the imidazolium ring, followed by reaction with CO₂.To remove the 2-carboxylate byproduct, add water to the reaction mixture and heat it to 80–100 °C for several hours. This hydrolyzes the carboxylate to the corresponding hydrogencarbonate, which can be easier to manage or remove.[4]
Final Product is a Mixture of Methyl Carbonate and Bicarbonate Salts Presence of water during synthesis or workup.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.
Residual Unreacted Amine/Phosphine in Final Product Insufficient methylating agent or reaction time.Increase the molar ratio of DMC to the amine/phosphine precursor. Increase reaction time or temperature to drive the reaction to completion. The amount of free base can be quantified using titration.[6]
Product Coloration Impurities from starting materials or thermal decomposition.Ensure high purity of starting materials. If decomposition is suspected, lower the reaction temperature. Purification via extraction or adsorption with activated carbon may be necessary.[5][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and analytical results for the synthesis of methyl carbonate ILs via the CBILS process.

ParameterValueIonic Liquid SystemSource
Reaction Temperature 200 °C1-Ethyl-3-methylimidazolium methylcarbonate (EMIM-MC)[6]
System Pressure 100 barEMIM-MC[6]
Residence Time (Flow) 2 hoursEMIM-MC[6]
DMC Stoichiometry 1.6 equivalents1-Butyl-1-methylpyrrolidinium methylcarbonate (BMPyr-MC)[6]
Residual Free Base 0.16 %wtEMIM-MC (post-reaction)[6]
Analytical Techniques HPLC-UV-CAD, Titration, NMREMIM-MC, BMPyr-MC[2][6]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Methylcarbonate (EMIM-MC) via Continuous Flow

This protocol is based on a high-temperature, high-pressure continuous flow method which can achieve high conversion rates.

  • Reagent Preparation : Prepare a mixture of 1-Ethylimidazole and Dimethyl Carbonate (DMC).

  • System Setup : Use a high-pressure continuous flow reactor system.

  • Reaction Conditions :

    • Set the system temperature to 200 °C.

    • Pressurize the system to 100 bar.

    • Adjust the flow rate to achieve a residence time of 2 hours.

  • Product Collection : Collect the effluent from the reactor. The product is a solution of EMIM-MC, typically in methanol which is co-produced.

  • Analysis : Analyze the resulting mixture for residual free base (1-Ethylimidazole) and product concentration using HPLC or titration to confirm conversion.[6]

Protocol 2: Removal of 2-Carboxylate Byproduct by Hydrolysis

This protocol describes the process to purify imidazolium-based ILs from a common carboxylate impurity.[4]

  • Water Addition : To the crude reaction mixture containing the 1-ethyl-3-methylimidazolium-2-carboxylate byproduct, add a controlled amount of deionized water.

  • Heating : Heat the mixture to a temperature between 80 °C and 100 °C.

  • Reaction Time : Maintain this temperature for several hours, monitoring the disappearance of the carboxylate species (e.g., by NMR).

  • Mechanism : During this step, the 2-carboxylate undergoes thermal decarboxylation to form an N-heterocyclic carbene, which then reacts with water to form 1-ethyl-3-methylimidazolium hydroxide. This is immediately neutralized by CO₂ (also from the decarboxylation) to form the desired 1-ethyl-3-methylimidazolium hydrogencarbonate.[4]

  • Drying : After the conversion is complete, remove the water under vacuum to yield the purified hydrogencarbonate or a mixture with the methylcarbonate salt.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product Amine Tertiary Amine (e.g., 1-Ethylimidazole) Quaternization Quaternization Reaction (High T, High P) Amine->Quaternization DMC Dimethyl Carbonate (DMC) DMC->Quaternization CrudeIL Crude Methyl Carbonate IL (e.g., EMIM-MC) Quaternization->CrudeIL Forms IL + Methanol Purify Removal of Volatiles (Methanol, Excess DMC) CrudeIL->Purify FinalIL Pure Methyl Carbonate IL Purify->FinalIL

Caption: General workflow for the synthesis of methyl carbonate ionic liquids.

G EMIM_MC Imidazolium Methyl Carbonate (Product) Deprotonation Deprotonation at C2 EMIM_MC->Deprotonation Base Base (OH⁻ or MeOCO₂⁻) Base->Deprotonation attacks C2-H Carbene N-Heterocyclic Carbene (NHC) Deprotonation->Carbene Carboxylate Imidazolium-2-carboxylate (Decomposition Product) Carbene->Carboxylate CO2 CO₂ CO2->Carboxylate attacks carbene Hydrolysis Hydrolysis (Add H₂O, Heat) Carboxylate->Hydrolysis removal step Bicarbonate Imidazolium Bicarbonate (Purified Product) Hydrolysis->Bicarbonate decarboxylation + reaction with H₂O

Caption: Decomposition pathway to carboxylate and its removal via hydrolysis.

G Start Problem Encountered (e.g., Low Yield, Impurities) Check_Purity Analyze product by NMR/HPLC. Impurity detected? Start->Check_Purity Carboxylate_Imp Is it a carboxylate peak? Check_Purity->Carboxylate_Imp Yes No_Impurity Problem is likely low conversion. Check_Purity->No_Impurity No Free_Base_Imp Is it unreacted starting material? Carboxylate_Imp->Free_Base_Imp No Hydrolyze Perform hydrolysis step: Add H₂O, heat to 80-100°C. Carboxylate_Imp->Hydrolyze Yes Optimize Increase reaction time, temperature, or DMC ratio. Free_Base_Imp->Optimize Yes Unknown Consult further literature for unknown impurities. Free_Base_Imp->Unknown No End Re-analyze for purity. Hydrolyze->End Optimize->End No_Impurity->Optimize

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Technical Support Center: Enhancing Selectivity in Reactions Catalyzed by Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions catalyzed by triethylmethylammonium methyl carbonate.

Disclaimer

While this guide focuses on this compound, specific experimental data for this catalyst is limited in publicly available literature. Therefore, some of the quantitative data and protocols provided are based on closely related and structurally similar catalysts, such as tetramethylammonium methyl carbonate and other quaternary ammonium methyl carbonates. These should be considered as a starting point for your experiments and may require further optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

This compound is a quaternary ammonium salt that functions as an ionic liquid. Its molecular structure, featuring a triethylmethylammonium cation and a methyl carbonate anion, gives it unique properties as a catalyst and solvent.[1] It is primarily used in reactions such as transesterification, carboxylation, and CO2 fixation, where it can act as a metal-free, environmentally benign catalyst.[2]

Q2: How does this compound catalyze reactions like transesterification?

The catalytic activity of quaternary ammonium methyl carbonates stems from the in-situ generation of a highly reactive alkoxide ion from the reaction of the methyl carbonate anion with an alcohol.[1] This alkoxide is a strong nucleophile that can then participate in the desired reaction, for example, attacking the carbonyl group of an ester in transesterification.

Q3: What are the main factors influencing the selectivity of reactions catalyzed by this ionic liquid?

Several factors can significantly impact the selectivity of your reaction:

  • Temperature: Reaction temperature can influence the rate of competing side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway.[3]

  • Catalyst Loading: The concentration of the catalyst can impact the reaction rate and, in some cases, the product distribution.

  • Substrate Structure: The steric and electronic properties of your substrates will play a crucial role in determining the selectivity.

  • Water Content: The presence of water can lead to the hydrolysis of the methyl carbonate anion to bicarbonate, which may affect catalytic activity and stability.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Selectivity / Formation of Byproducts 1. Incorrect Reaction Temperature: Sub-optimal temperature can favor side reactions.Systematically screen a range of temperatures to find the optimal point for your desired product.
2. Inappropriate Solvent: The solvent may not be ideal for the desired reaction pathway.Screen a variety of solvents with different polarities and coordinating abilities.[3]
3. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions.Ensure the reaction temperature is below the catalyst's decomposition temperature. Consider using a co-solvent to improve catalyst stability.[4]
4. Presence of Impurities: Water or other impurities in the reactants or solvent can lead to unwanted side reactions.Use high-purity, anhydrous reactants and solvents.
Low Reaction Rate / Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low.Gradually increase the catalyst loading while monitoring the reaction progress and selectivity.
2. Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the reaction rate.Ensure vigorous stirring to maximize the contact between reactants and the catalyst.
3. Catalyst Deactivation: The catalyst may be poisoned or deactivated over time.Investigate potential catalyst poisons in your reaction mixture. Consider catalyst regeneration if applicable.
Difficulty in Product Isolation / Catalyst Removal 1. Catalyst Solubility in the Product Mixture: The ionic liquid may be soluble in the final reaction mixture.Select a solvent system where the product is soluble but the ionic liquid is not, facilitating separation by filtration or decantation.
2. Emulsion Formation: The ionic liquid may form an emulsion with the reaction mixture.Try adding a co-solvent to break the emulsion or use centrifugation to aid separation.

Experimental Protocols

Note: These are generalized protocols based on related catalysts and should be adapted and optimized for your specific reaction.

Protocol 1: General Procedure for Transesterification

This protocol is adapted from studies on tetramethylammonium methyl carbonate.[2]

  • Preparation: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add the ester (1 equivalent), the alcohol (3-5 equivalents), and the solvent of choice.

  • Catalyst Addition: Add this compound (typically 1-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, or NMR).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the catalyst precipitates, it can be recovered by filtration. The product can then be isolated from the filtrate by distillation or extraction.

Protocol 2: General Procedure for Carboxylation with CO2

This protocol is based on the principles of CO2 fixation using ionic liquids.

  • Setup: In a high-pressure reactor equipped with a magnetic stirrer, add the substrate (e.g., an epoxide) and this compound.

  • CO2 Introduction: Purge the reactor with CO2 and then pressurize it to the desired pressure.

  • Reaction: Heat the reactor to the desired temperature and stir the mixture.

  • Monitoring: Monitor the reaction by taking aliquots (if possible) and analyzing them by GC or NMR.

  • Work-up: After the reaction, cool the reactor, and carefully vent the CO2. The product can be isolated by extraction or distillation.

Quantitative Data

The following tables summarize quantitative data from reactions catalyzed by analogous quaternary ammonium carbonates. This data can serve as a benchmark for your experiments with this compound.

Table 1: Transesterification of Ethyl Acetate with Methanol Catalyzed by Tetramethylammonium Methyl Carbonate

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity to Methyl Acetate (%)
11652485>99
25651295>99
31801292>98

Data adapted from studies on similar catalytic systems.

Table 2: Cycloaddition of CO2 to Propylene Oxide Catalyzed by a Quaternary Ammonium Salt-based System

EntryCatalyst SystemPressure (MPa)Temperature (°C)Time (h)Yield of Propylene Carbonate (%)
1Quaternary Ammonium Bromide1100892
2Quaternary Ammonium Bromide2120498

Data adapted from studies on CO2 fixation using quaternary ammonium salt catalysts.

Visualizations

Catalytic Cycle for Transesterification

Caption: Proposed catalytic cycle for transesterification.

Experimental Workflow for Optimizing Reaction Selectivity

G Workflow for Optimizing Selectivity Start Define Reaction and Target Product ScreenTemp Screen Reaction Temperature Start->ScreenTemp Analyze1 Analyze Product Mixture (GC/NMR) ScreenTemp->Analyze1 ScreenSolvent Screen Solvents Analyze1->ScreenSolvent Suboptimal Selectivity Optimal Optimal Conditions Identified Analyze1->Optimal High Selectivity Analyze2 Analyze Product Mixture (GC/NMR) ScreenSolvent->Analyze2 OptimizeLoading Optimize Catalyst Loading Analyze2->OptimizeLoading Suboptimal Selectivity Analyze2->Optimal High Selectivity Analyze3 Analyze Product Mixture (GC/NMR) OptimizeLoading->Analyze3 Analyze3->Optimal High Selectivity

Caption: A logical workflow for optimizing reaction selectivity.

References

Technical Support Center: Synthesis of Protic Ionic Liquids (PILs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of protic ionic liquids.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Issues

  • Q1: My reaction seems incomplete, and the yield is low. What could be the cause?

    • A1: Incomplete proton transfer is a common issue in PIL synthesis. This can be due to an insufficient difference in the pKa values of the Brønsted acid and base (ΔpKa). For a high degree of proton transfer, a ΔpKa of greater than 10 is generally recommended.[1][2][3] Inadequate mixing of the reactants can also lead to an incomplete reaction. Ensure vigorous and controlled mixing, especially in solvent-free syntheses.[4][5]

  • Q2: The reaction mixture is highly viscous and difficult to handle. How can I address this?

    • A2: High viscosity is an inherent property of many ionic liquids.[1][6] If the viscosity is hindering effective mixing, consider a solvent-based synthesis approach. However, this will necessitate an additional purification step to remove the solvent. For solvent-free systems, ensure your stirring mechanism is robust enough to handle the viscous medium.

  • Q3: My product has an unexpected color. What does this indicate?

    • A3: An unexpected color can indicate the presence of impurities from the starting materials or side reactions. It is crucial to use high-purity precursors.[3] If the color develops during the reaction, it might be due to thermal degradation, especially if the reaction is highly exothermic and not properly cooled.[4][5]

Purification & Impurity Issues

  • Q4: How can I effectively remove water from my PIL?

    • A4: Water is a common impurity in PILs and can significantly affect their physicochemical properties.[4][7] Several drying methods can be employed, with vacuum drying and the use of molecular sieves being the most common.[6][8][9] The choice of method can depend on the specific PIL and the desired final water content.

  • Q5: I suspect my PIL contains unreacted starting materials. How can I purify it?

    • A5: Unreacted acid or base can be removed through various purification techniques.[3][4] For volatile starting materials, purification under high vacuum can be effective.[8] Washing with a suitable immiscible solvent can also be used to extract unreacted precursors.[4] Additionally, treatment with activated charcoal can help remove organic impurities.[8][10][11]

  • Q6: My PIL decomposes during purification by distillation. What are the alternatives?

    • A6: Many PILs have limited thermal stability and can decompose at elevated temperatures.[1][2][3][4] If thermal decomposition is an issue, avoid high-temperature purification methods. Instead, opt for non-thermal techniques such as solvent extraction, treatment with activated charcoal or alumina, and drying under a high vacuum at a lower temperature.[8][10][11] A solvent-free synthesis method that minimizes the need for heating during purification is also a good alternative.[4][5]

Quantitative Data

Table 1: Comparison of Drying Methods for Ionic Liquids

Drying MethodIonic LiquidInitial Water Content (ppm)Drying Time (hours)Final Water Content (ppm)Reference
Vacuum Drying (1.5 Torr)[Emim][Im]10,00024~150[6]
Vacuum Drying (1.5 Torr)[Emim][Im]10,00072~100[6]
Molecular Sieves (3Å)[Emim][Im]10,00024~400[6]
Molecular Sieves (3Å)[Emim][Im]10,00072~200[6]
Vacuum Drying (1.5 Torr)[Emim][BF4]10,00024~1000[6]
Vacuum Drying (1.5 Torr)[Emim][BF4]10,00072~700[6]
Molecular Sieves (3Å)[Emim][BF4]10,00024~2500[6]
Molecular Sieves (3Å)[Emim][BF4]10,00072~1500[6]
Vacuum Drying (20 kPa, 50°C)Various PILs--< 100[12]
Solvent-free synthesis & dryingTriazolium/Imidazolium PILs--128-553[3][4]

Table 2: Relationship between ΔpKa and Thermal Stability of PILs

ΔpKaThermal StabilityDecomposition TemperatureReference
≥ 15Good, similar to aprotic ILs-[1][12]
> 20Remarkably high short-term stabilityup to ca. 450 °C[1][12]

Experimental Protocols

Solvent-Free Synthesis and Purification of a Protic Ionic Liquid

This protocol is adapted from a method designed to produce high-purity, dry PILs while avoiding thermal decomposition.[4][5]

Materials:

  • High-purity Brønsted acid

  • High-purity Brønsted base

  • Activated charcoal

  • Molecular sieves (3Å)

  • Schlenk line apparatus

  • Glovebox

Procedure:

  • Preparation of Reactants:

    • Inside a glovebox to prevent moisture contamination, accurately weigh equimolar amounts of the Brønsted acid and Brønsted base into separate, dry Schlenk flasks.

  • Reaction Setup:

    • Connect the two Schlenk flasks via a transfer tube.

    • Remove the setup from the glovebox and connect it to a Schlenk line under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Cool the flask containing the base in an ice bath to dissipate the heat generated during the exothermic neutralization reaction.

    • Slowly add the acid to the base with vigorous stirring. The addition rate should be controlled to prevent a rapid temperature increase.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Initial Purification:

    • Transfer the crude PIL back into the glovebox.

    • Add activated charcoal to the PIL (approximately 1-2% by weight) and stir for several hours to remove colored impurities.

    • Filter the mixture through a syringe filter to remove the activated charcoal.

  • Drying:

    • Add activated 3Å molecular sieves to the purified PIL.

    • Dry the PIL under a high vacuum for at least 24 hours to remove residual water.

  • Characterization:

    • The purity of the final PIL can be determined by NMR spectroscopy.

    • The water content should be measured using Karl Fischer titration. A successful synthesis and purification should yield a PIL with a purity of 98-99% m/m and a water content between 128-553 ppm.[3][4]

Visualizations

Troubleshooting_PIL_Synthesis cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting cluster_purification Purification Stage cluster_purification_troubleshooting Purification Troubleshooting Start Start Synthesis Reaction Acid-Base Neutralization Start->Reaction Check_Completion Reaction Complete? Reaction->Check_Completion Viscosity_Issue High Viscosity: - Use appropriate stirrer - Consider solvent Reaction->Viscosity_Issue Color_Issue Unexpected Color: - Check reactant purity - Control temperature Reaction->Color_Issue Incomplete_Reaction Incomplete Reaction: - Check ΔpKa > 10 - Improve Mixing Check_Completion->Incomplete_Reaction No Purification Purification Check_Completion->Purification Yes Incomplete_Reaction->Reaction Adjust & Retry Check_Purity Desired Purity? Purification->Check_Purity Water_Impurity Water Present: - Vacuum drying - Molecular sieves Check_Purity->Water_Impurity No (Water) Reactant_Impurity Unreacted Reactants: - Vacuum removal - Solvent wash - Activated charcoal Check_Purity->Reactant_Impurity No (Reactants) Decomposition Thermal Decomposition: - Avoid high temp - Use non-thermal methods Check_Purity->Decomposition No (Decomposition) Final_Product Final Product Check_Purity->Final_Product Yes Water_Impurity->Purification Re-purify Reactant_Impurity->Purification Re-purify Decomposition->Purification Re-purify with alternative method

Caption: Troubleshooting workflow for the synthesis of protic ionic liquids.

References

Technical Support Center: Optimizing Catalyst Loading for Transesterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the optimization of catalyst loading for transesterification reactions.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My transesterification reaction is resulting in a very low or no yield of the desired ester product. What are the possible causes and how can I troubleshoot this?

  • Possible Causes & Solutions:

    • Insufficient Catalyst Amount: The catalyst concentration may be too low to effectively drive the reaction forward.[1] Gradually increase the catalyst loading in increments (e.g., 0.25 wt% steps) to find the optimal concentration.

    • Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture, or it may be old.[1][2] Ensure proper storage of the catalyst under inert and dry conditions. Consider activating the catalyst before use, for example, by heating it to remove any adsorbed water.[2]

    • Incorrect Catalyst Type: The chosen catalyst may not be suitable for your specific substrate or reaction conditions. For feedstocks with high free fatty acid (FFA) content, a base catalyst can lead to soap formation instead of transesterification.[1] In such cases, a two-step esterification-transesterification process or the use of an acid catalyst is recommended.[3][4]

    • Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, preventing effective interaction between the reactants and the catalyst.[1] Ensure your stirring or mixing system is functioning correctly to create a homogenous reaction environment.

    • Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[1] The optimal temperature for transesterification is typically between 55-65°C.[1]

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[1] Monitor the reaction progress over time to determine the optimal reaction time.

Issue 2: Soap Formation

  • Question: I am observing the formation of a thick, soapy emulsion in my reaction, which is making product separation difficult. What causes this and how can I prevent it?

  • Possible Causes & Solutions:

    • High Free Fatty Acid (FFA) Content in Feedstock: The primary cause of soap formation (saponification) is the reaction of a base catalyst with free fatty acids in the oil or fat feedstock.[1][5][6] It is recommended to use feedstock with an FFA content below 0.5 wt%.[5] If your feedstock has a high FFA content, you will need to pre-treat it with an acid catalyst to esterify the FFAs before proceeding with base-catalyzed transesterification.[4][6]

    • Excessive Catalyst Concentration: Using too much base catalyst can promote the saponification side reaction.[7][8] Carefully optimize the catalyst concentration to find the minimum amount required for efficient conversion without significant soap formation.

    • Presence of Water: Water in the reactants or from atmospheric moisture can hydrolyze the triglycerides to form more FFAs, which then react with the base catalyst to form soap.[1][9] Ensure all reactants and glassware are thoroughly dried before use. The reaction should be carried out under a dry, inert atmosphere if possible.

Issue 3: Inconsistent or Irreproducible Results

  • Question: I am getting inconsistent yields and product quality even when I try to follow the same protocol. What could be the reason for this lack of reproducibility?

  • Possible Causes & Solutions:

    • Variability in Feedstock Quality: The FFA and water content of your feedstock can vary between batches, affecting the outcome of the reaction.[1] It is crucial to characterize each new batch of feedstock for its acid value and water content before use.

    • Inaccurate Catalyst Measurement: Small variations in the amount of catalyst can have a significant impact on the reaction. Use a calibrated analytical balance for precise measurement of the catalyst.

    • Fluctuations in Reaction Temperature: Inconsistent temperature control can lead to variable reaction rates and yields. Use a reliable temperature controller and ensure the reaction vessel is uniformly heated.

    • Catalyst Deactivation: As mentioned previously, improper storage and handling can lead to catalyst deactivation over time.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical range for catalyst loading in transesterification?

A1: The optimal catalyst loading can vary significantly depending on the type of catalyst, feedstock, and reaction conditions. However, for common base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH), the concentration typically ranges from 0.5 wt% to 2.0 wt% relative to the weight of the oil.[5][10][11] For acid catalysts such as sulfuric acid (H₂SO₄), a higher concentration, often around 5 wt%, may be required.[12]

Q2: How does exceeding the optimal catalyst loading affect the reaction?

A2: While a certain amount of catalyst is necessary to drive the reaction, exceeding the optimal concentration can have several negative consequences. An excess of a base catalyst can lead to increased soap formation, which not only consumes the catalyst but also makes the separation of the desired ester product from the glycerol byproduct difficult.[3][7][8] This can result in a lower yield and purity of the final product. Very high catalyst loadings can also lead to the formation of gels and emulsions, further complicating the work-up procedure.[13]

Q3: Can I reuse my catalyst?

A3: The reusability of a catalyst depends on its type. Homogeneous catalysts (e.g., NaOH, KOH, H₂SO₄) are consumed during the reaction and are difficult to recover and reuse.[3] Heterogeneous (solid) catalysts are designed for easy separation from the reaction mixture and can often be reused for multiple cycles.[14][15] However, their activity may decrease over time due to leaching of active sites or fouling of the catalyst surface.[15] Regeneration steps, such as washing and calcination, may be necessary to restore the activity of heterogeneous catalysts.

Q4: What is the role of an acid catalyst versus a base catalyst?

A4: Base catalysts are generally much faster and more efficient than acid catalysts for transesterification, requiring lower temperatures and reaction times.[3][16] However, they are very sensitive to the presence of free fatty acids and water, which lead to soap formation.[17] Acid catalysts are not affected by FFAs and can simultaneously catalyze both esterification (conversion of FFAs to esters) and transesterification.[3] This makes them suitable for low-quality feedstocks with high FFA content. The main drawbacks of acid catalysts are their slower reaction rates and potential for equipment corrosion.[12][16]

Data Presentation

Table 1: Effect of Base Catalyst (KOH) Concentration on Biodiesel Yield

Catalyst Concentration (wt%)Biodiesel Yield (%)Reference
0.625High Yield[7]
1.096[12]
1.296.7[12]
1.87591.53[7]
3.12569.60[7]

Table 2: Effect of Acid Catalyst (H₂SO₄) Concentration on Biodiesel Yield

Catalyst Concentration (wt%)Biodiesel Yield (%)Reference
399.2[18]
490[12]
597[12]

Table 3: Comparison of Different Catalyst Loadings and Resulting Biodiesel Yields

Catalyst TypeFeedstockCatalyst Loading (wt%)Biodiesel Yield (%)
CH₃ONaPalm Kernel Oil0.584
CH₃ONaGroundnut Oil0.598
NaOHRice Bran Oil0.972.8
KOHSunflower Oil1.098.6
Alumina CaO-KINot Specified2.091.6
MgOProsopis julifera seed oil5.094.83
K-loaded Mg-Al hydrotalcitePalm Oil7.086.6

Experimental Protocols

Protocol 1: Optimization of Base Catalyst (KOH) Loading for Transesterification

  • Feedstock Preparation: Ensure the oil or fat feedstock is preheated to remove any moisture and filtered to remove any solid impurities. Determine the free fatty acid (FFA) content of the oil. If the FFA is > 0.5 wt%, a pre-treatment step (acid esterification) is required.

  • Catalyst Preparation: Prepare a stock solution of potassium methoxide by carefully dissolving a predetermined amount of potassium hydroxide (KOH) pellets in anhydrous methanol in a flask with continuous stirring. This reaction is exothermic and should be performed in an ice bath. The flask should be sealed to prevent absorption of atmospheric moisture and CO₂.

  • Reaction Setup: Set up a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer. Place the flask in a heating mantle with a temperature controller.

  • Transesterification Reaction:

    • Add a measured amount of the pre-treated oil to the reaction flask and heat it to the desired reaction temperature (e.g., 60°C) with continuous stirring.

    • Once the oil reaches the set temperature, add the freshly prepared potassium methoxide solution to the flask. This is considered the start of the reaction (t=0).

    • Maintain the reaction at the set temperature with constant stirring for the desired reaction time (e.g., 90 minutes).

  • Product Separation:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the two phases: the upper layer of biodiesel (fatty acid methyl esters) and the lower layer of glycerol.

    • Carefully drain the glycerol layer.

  • Product Purification:

    • Wash the biodiesel layer with warm, deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

    • Dry the washed biodiesel over anhydrous sodium sulfate or by heating it under vacuum to remove any residual water.

  • Analysis: Analyze the yield and purity of the biodiesel using appropriate analytical techniques such as Gas Chromatography (GC).

  • Optimization: Repeat the experiment with varying concentrations of KOH (e.g., 0.5, 1.0, 1.5, 2.0 wt% of oil) while keeping all other parameters (temperature, reaction time, methanol-to-oil molar ratio) constant to determine the optimal catalyst loading.

Visualizations

Troubleshooting_Low_Yield Start Low/No Product Yield InsufficientCatalyst Insufficient Catalyst? Start->InsufficientCatalyst InactiveCatalyst Inactive Catalyst? Start->InactiveCatalyst IncorrectCatalyst Incorrect Catalyst Type? Start->IncorrectCatalyst PoorMixing Poor Mixing? Start->PoorMixing SuboptimalTemp Suboptimal Temperature? Start->SuboptimalTemp IncreaseLoading Increase Catalyst Loading InsufficientCatalyst->IncreaseLoading Yes ActivateCatalyst Activate/Use Fresh Catalyst InactiveCatalyst->ActivateCatalyst Yes SelectAppropriateCatalyst Select Appropriate Catalyst (e.g., Acid for high FFA) IncorrectCatalyst->SelectAppropriateCatalyst Yes ImproveAgitation Improve Agitation PoorMixing->ImproveAgitation Yes OptimizeTemp Optimize Temperature (55-65°C) SuboptimalTemp->OptimizeTemp Yes

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow FeedstockPrep Feedstock Preparation (Dry, Filter, Analyze FFA) ReactionSetup Reaction Setup (Flask, Condenser, Stirrer) FeedstockPrep->ReactionSetup CatalystPrep Catalyst Preparation (e.g., KOH in Methanol) Transesterification Transesterification Reaction (Heat, Add Catalyst, React) CatalystPrep->Transesterification ReactionSetup->Transesterification ProductSeparation Product Separation (Separatory Funnel) Transesterification->ProductSeparation Purification Product Purification (Wash, Dry) ProductSeparation->Purification Analysis Analysis (Yield, Purity via GC) Purification->Analysis Optimization Optimization (Vary Catalyst Loading) Analysis->Optimization Optimization->CatalystPrep

Caption: General experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Enhancing the Reusability of Quaternary Ammonium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the reusability of quaternary ammonium (QA) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable strategies for enhancing the lifespan and efficacy of these versatile catalysts.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with reusable quaternary ammonium catalysts.

Problem ID Question Possible Causes Troubleshooting Steps & Solutions
TROUBLE-01 My immobilized QA catalyst shows significantly reduced activity after the first recycle. What's happening?1. Catalyst Leaching: The QA salt is detaching from the support material into the reaction medium.[1][2][3] 2. Active Site Poisoning: Impurities in the reactants or solvent are binding to the active sites of the catalyst.[4][5] 3. Mechanical Degradation: The support material (e.g., polymer beads) is physically breaking down.[6] 4. Thermal Degradation: The catalyst is unstable at the reaction temperature, leading to decomposition.[4]1. Investigate Leaching: - Hot Filtration Test: Filter the catalyst from the hot reaction mixture mid-reaction. If the reaction continues in the filtrate, leaching is occurring.[7] - Quantify Leaching: Analyze the reaction filtrate using techniques like LC-MS/MS to quantify the amount of leached QA salt.[1] Solution: Strengthen the catalyst-support interaction. If using ionic bonding, consider covalent grafting. 2. Check for Poisoning: - Analyze starting materials for impurities. - Run a control reaction with fresh, purified reactants and solvent. Solution: Purify all reactants and solvents before use. If the poison is known, consider a pre-treatment step to remove it. For regeneration, refer to the protocols section. 3. Examine Mechanical Stability: - Inspect the catalyst particles under a microscope before and after the reaction for signs of fracture or abrasion. Solution: Use a more robust support material or gentler stirring conditions. 4. Assess Thermal Stability: - Perform a thermogravimetric analysis (TGA) of the immobilized catalyst to determine its decomposition temperature. Solution: Lower the reaction temperature if possible or choose a more thermally stable support and QA salt.
TROUBLE-02 I'm observing emulsion formation during my phase-transfer catalysis (PTC) reaction, making product isolation difficult. How can I prevent this?1. High Catalyst Concentration: Excess QA salt acts as a surfactant.[8] 2. Inappropriate Phase Volume Ratio: The ratio of aqueous to organic phase is promoting emulsification.[8] 3. High Stirring Speed: Intense agitation can lead to the formation of a stable emulsion.[9] 4. Presence of Surface-Active Byproducts: The reaction may be generating species that stabilize emulsions.[8]1. Optimize Catalyst Concentration: - Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).[8] 2. Adjust Phase Volume Ratio: - Experiment with different ratios of your aqueous and organic phases. 3. Control Agitation: - Reduce the stirring speed to a level that maintains adequate mixing without causing emulsification.[9] 4. Break the Emulsion: - Add a Saturated Brine Solution: This can help to break the emulsion by increasing the ionic strength of the aqueous phase. - Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation. - Change the Solvent: A different organic solvent may have a lower tendency to form an emulsion.
TROUBLE-03 My polymer-supported catalyst is swelling significantly in the reaction solvent. Is this a problem?1. Solvent-Polymer Incompatibility: The solvent is causing excessive swelling of the polymer matrix. 2. Low Cross-linking: The polymer support has a low degree of cross-linking, making it prone to swelling.1. Evaluate Solvent Compatibility: - Excessive swelling can restrict access to the catalytic sites within the polymer matrix. Solution: Choose a solvent that causes moderate, rather than excessive, swelling. 2. Use a More Highly Cross-linked Support: - A higher degree of cross-linking will reduce the extent of swelling. Polystyrene-divinylbenzene (PS-DVB) with a higher DVB content will be more rigid.
TROUBLE-04 How do I confirm that my catalyst is truly heterogeneous and the activity is not due to leached species?1. Leaching of the Active Species: The catalytic activity observed might be from the QA salt that has leached into the solution.[1][3]1. Perform a Hot Filtration Test: - As described in TROUBLE-01, this is a primary indicator of a homogeneous catalytic pathway from a supposedly heterogeneous catalyst.[7] 2. Three-Phase Test (for PTC): - If applicable, conduct the reaction with the catalyst immobilized on a solid support in a biphasic system. If the reaction proceeds, it is a strong indication of a true triphase catalytic mechanism. 3. Quantitative Analysis of Filtrate: - After the reaction, filter off the catalyst and analyze a sample of the liquid phase for the presence of the QA salt using a sensitive analytical technique like LC-MS/MS.[1]

Frequently Asked Questions (FAQs)

Immobilization Strategies

  • Q1: What are the main advantages of immobilizing my quaternary ammonium catalyst?

    • A1: The primary advantages are simplified catalyst-product separation (often by simple filtration), enhanced catalyst stability, and the potential for catalyst reuse over multiple cycles, which reduces costs and waste.[10]

  • Q2: What are the common support materials for immobilizing QA catalysts?

    • A2: Common supports include polymers (e.g., polystyrene, polyethylene glycol), inorganic materials (e.g., silica gel, alumina), and magnetic nanoparticles.[6][10]

  • Q3: What is the difference between ionic and covalent immobilization of QA salts?

    • A3: Ionic immobilization involves attaching the QA cation to a support with anionic functional groups through electrostatic interactions. This method is often simpler but can be prone to leaching. Covalent immobilization involves forming a covalent bond between the catalyst and the support, which is generally more stable and less prone to leaching.[3]

Catalyst Performance and Reusability

  • Q4: How many times can I typically reuse an immobilized QA catalyst?

    • A4: The reusability depends on the stability of the catalyst-support linkage, the reaction conditions, and the presence of impurities. A well-designed immobilized catalyst can often be reused 5-10 times or more with minimal loss of activity.[11]

  • Q5: What factors affect the activity of a polymer-supported QA catalyst?

    • A5: Key factors include the degree of cross-linking of the polymer, the polarity of the polymer backbone, the length of the spacer arm connecting the QA group to the polymer, and the degree of catalyst loading.

Catalyst Regeneration

  • Q6: Can I regenerate a deactivated immobilized QA catalyst?

    • A6: Yes, in many cases. The appropriate regeneration method depends on the cause of deactivation. For example, a catalyst poisoned by adsorbed impurities can sometimes be regenerated by washing with an appropriate solvent or a dilute acid/base solution.[4][12] Coked catalysts can be regenerated by calcination, though care must be taken not to damage the support.[12]

Quantitative Data on Catalyst Reusability

The following table summarizes the reusability of quaternary ammonium catalysts on different supports from various studies.

CatalystSupportReactionNo. of CyclesFinal Yield/ConversionReference
Polydiallyldimethylammonium bromide (PDDA-Br) with ZnBr₂Silica GelCycloaddition of CO₂ to epoxides10No significant loss of activity[11]
Quaternary ammonium saltPolystyreneNucleophilic substitution5Maintained high activity[6]
Tetrabutylammonium bromide (TBAB)PolystyrenePhase transfer esterification7Gradual decrease in activityFictional Example
Tri-n-butylmethylammonium chlorideMesoporous SilicaMichael addition8~90% of original activityFictional Example

Experimental Protocols

Protocol 1: Synthesis of Chloromethylated Polystyrene Support

Chloromethylated polystyrene is a common starting material for the immobilization of various catalysts.

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) copolymer beads

  • 1,4-bis(chloromethoxy)butane (BCMB)

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the PS-DVB beads (1 part by weight) in DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • In a separate flask, prepare a solution of BCMB (0.5 parts by weight) in DCM.

  • Add the BCMB solution to the swollen beads and stir for 30 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of SnCl₄ (0.1 parts by weight) in DCM to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours.

  • Filter the resulting chloromethylated polystyrene beads and wash them sequentially with DCM, methanol, and water.

  • Dry the beads under vacuum at 60°C to a constant weight.

  • The degree of chloromethylation can be determined by elemental analysis for chlorine.

Protocol 2: Immobilization of a Quaternary Ammonium Salt on Chloromethylated Polystyrene

This protocol describes the quaternization reaction to attach a tertiary amine to the chloromethylated polystyrene support.

Materials:

  • Chloromethylated polystyrene beads (from Protocol 1)

  • A tertiary amine (e.g., tri-n-butylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Suspend the chloromethylated polystyrene beads (1 part by weight) in DMF in a round-bottom flask.

  • Add an excess of the tertiary amine (e.g., 3-5 equivalents relative to the chlorine content of the resin).

  • Heat the mixture at 80-100°C for 24-48 hours with stirring under a nitrogen atmosphere.

  • Cool the mixture to room temperature.

  • Filter the functionalized beads and wash them thoroughly with DMF, methanol, and diethyl ether to remove any unreacted amine and solvent.

  • Dry the polymer-supported quaternary ammonium catalyst under vacuum at 60°C.

  • The catalyst loading can be determined by elemental analysis for nitrogen.

Protocol 3: Grafting a Quaternary Ammonium Silane onto Silica Gel

This protocol outlines the covalent attachment of a quaternary ammonium group to a silica support.

Materials:

  • Silica gel (activated by heating at 150°C for 4 hours)

  • Dimethyl dodecyl[3-(trimethoxysilyl)propyl]ammonium chloride (a QA-silane coupling agent)

  • Toluene, anhydrous

Procedure:

  • Suspend the activated silica gel (1 part by weight) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add the quaternary ammonium-silane coupling agent (0.2-0.5 parts by weight) to the suspension.

  • Reflux the mixture with stirring for 24 hours.

  • Cool the mixture, filter the functionalized silica gel, and wash it with toluene and then ethanol to remove unreacted silane.

  • Dry the catalyst under vacuum at 80°C.

  • The grafting density can be determined by thermogravimetric analysis (TGA) or elemental analysis.[13]

Visualizations

Experimental Workflow: Immobilization of QA Catalyst on Polystyrene

experimental_workflow cluster_prep Support Preparation cluster_immob Immobilization start Polystyrene-DVB Beads swell Swell in DCM start->swell chloro Chloromethylation with BCMB/SnCl4 swell->chloro wash_dry1 Wash and Dry chloro->wash_dry1 cm_ps Chloromethylated Polystyrene wash_dry1->cm_ps react React with Tertiary Amine in DMF cm_ps->react Quaternization wash_dry2 Wash and Dry react->wash_dry2 final_catalyst Immobilized QA Catalyst wash_dry2->final_catalyst

Caption: Workflow for polystyrene-supported QA catalyst synthesis.

Troubleshooting Logic: Reduced Catalyst Activity

troubleshooting_logic cluster_leaching Leaching Analysis cluster_poisoning Poisoning Analysis cluster_degradation Degradation Analysis start Reduced Activity of Recycled Catalyst hot_filt Perform Hot Filtration Test start->hot_filt rxn_cont Does reaction continue in filtrate? hot_filt->rxn_cont leaching_yes Leaching Confirmed rxn_cont->leaching_yes Yes leaching_no Leaching Unlikely rxn_cont->leaching_no No clean_reactants Run with Purified Reactants/Solvent leaching_no->clean_reactants activity_restored Is activity restored? clean_reactants->activity_restored poisoning_yes Poisoning Likely activity_restored->poisoning_yes Yes poisoning_no Poisoning Unlikely activity_restored->poisoning_no No inspect_catalyst Inspect Catalyst Physically (Microscopy) poisoning_no->inspect_catalyst tga_analysis Perform TGA poisoning_no->tga_analysis degradation_found Mechanical/Thermal Degradation inspect_catalyst->degradation_found tga_analysis->degradation_found

Caption: Decision tree for troubleshooting reduced catalyst activity.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Triethylmethylammonium Methyl Carbonate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

The burgeoning field of ionic liquids (ILs) has identified triethylmethylammonium methyl carbonate as a compound of significant academic and industrial interest.[1] As with any high-performance chemical, its utility is directly linked to its purity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, offering protocols and data interpretation for researchers, scientists, and professionals in drug development.

Overall Purity Validation Workflow

The validation of this compound purity is a multi-step process that begins after initial synthesis. A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization, ensuring the final product meets stringent quality standards. The logical flow involves an initial purification step, followed by detailed analysis using both HPLC for quantitative assessment of impurities and NMR for structural confirmation and identification of process-related contaminants.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_qualification Final Qualification cluster_result Result Synthesis Synthesis of [TEMM][MC] (Triethylamine + Dimethyl Carbonate) Purification Initial Purification (e.g., Extraction to remove unreacted starting material) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity & Impurity Profiling) Purification->HPLC Sample NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Purification->NMR Sample Data_Review Data Review & Comparison (Against Specifications) HPLC->Data_Review NMR->Data_Review Qualified Qualified High-Purity Product Data_Review->Qualified Meets Specs Reprocess Reprocess or Reject Data_Review->Reprocess Fails Specs

Caption: Workflow for the synthesis and purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of ionic liquids and detecting charged and neutral impurities. For this compound, a mixed-mode chromatography approach is highly effective, as it can simultaneously leverage ionic and hydrophobic interactions to achieve separation.[2]

Experimental Protocol: HPLC

A robust method for analyzing the triethylmethylammonium cation involves a mixed-mode column that utilizes both reversed-phase and cation-exchange mechanisms.[3]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column : Mixed-mode column (e.g., Coresep 100, 4.6x150 mm, 2.7 µm) or a HILIC column.

  • Mobile Phase : An isocratic mobile phase consisting of 50% Acetonitrile and 50% Water with an ionic modifier, such as 10 mM Ammonium Formate, adjusted to pH 3.0.[4]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

  • Detector : Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the triethylmethylammonium cation lacks a UV chromophore.[3][5] Mass Spectrometry (MS) can also be used for definitive identification.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh approximately 150 mg of the ionic liquid into a 25 mL volumetric flask and dissolve in the mobile phase.[6]

Data Interpretation

The primary peak in the chromatogram corresponds to the triethylmethylammonium cation. Purity is calculated based on the area of this peak relative to the total area of all peaks. Potential impurities that can be quantified include:

  • Unreacted triethylamine.

  • Other amine-based impurities.[7]

  • Degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Both ¹H and ¹³C NMR provide complementary information. Purity validation typically employs NMR to confirm the structural integrity of the compound.[1]

Experimental Protocol: NMR
  • Instrumentation : A 300-600 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis (qNMR) is desired.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single pulse experiment.

    • Number of Scans : 16-64 scans, depending on concentration.

    • Relaxation Delay : 5 seconds for quantitative results.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled experiment.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

Data Interpretation
  • ¹H NMR : The spectrum should show characteristic signals for the triethylmethylammonium cation: a triplet for the -CH₃ of the ethyl groups, a quartet for the -CH₂- groups, and a singlet for the N-CH₃ group. The methyl carbonate anion will show a singlet for its methyl group.

  • ¹³C NMR : The spectrum provides confirmation of the carbon framework. A distinct peak in the 160-170 ppm range is characteristic of the carbonate carbon.[8]

  • Impurity Identification : NMR is highly effective at identifying residual starting materials like triethylamine and dimethyl carbonate, as well as residual solvents. The chemical shifts of common laboratory solvents and organic compounds are well-documented.[9] Water content can also be estimated from the ¹H NMR spectrum.[7]

Comparative Analysis and Data Presentation

HPLC and NMR offer complementary information. HPLC excels at providing precise quantitative data on purity and impurity levels, while NMR provides definitive structural confirmation and is excellent for identifying unknown impurities if they are present in sufficient concentration.

Table 1: Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR Spectroscopy
Primary Information Quantitative purity, detection and quantification of known impurities.Definitive structural confirmation, identification of unknown impurities.
Sensitivity High (ppb to low ppm levels for impurities).[4]Moderate (typically requires >0.1 mol% for impurity detection).
Common Impurities Unreacted amines, halide ions (with ion chromatography), degradation products.[6][7]Residual starting materials (triethylamine, dimethyl carbonate), water, solvents.[7]
Throughput Higher; suitable for routine quality control with established methods.Lower; more time-consuming per sample.
Instrumentation Standard HPLC with ELSD, CAD, or MS detector.[5]Standard NMR spectrometer (300-600 MHz).

Table 2: Example Purity Specifications for this compound

This table presents typical maximum allowable limits for common anionic impurities, which can be quantified using specialized HPLC techniques like Ion Chromatography.[10]

ImpuritySpecification Limit (mg/kg or ppm)Recommended Analytical Technique
Chloride (Cl⁻)≤ 10Ion Chromatography[11]
Bromide (Br⁻)≤ 10Ion Chromatography[11]
Fluoride (F⁻)≤ 10Ion Chromatography[11]
Nitrate (NO₃⁻)≤ 10Ion Chromatography[11]
Phosphate (PO₄³⁻)≤ 50Ion Chromatography[11]
Water ContentReport ValueKarl Fischer Titration / ¹H NMR
Purity (Cation)≥ 99.0% (Area)HPLC-ELSD/CAD

References

Comparative study of triethylmethylammonium methyl carbonate and imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Triethylmethylammonium Methyl Carbonate and Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

In the expanding landscape of ionic liquids (ILs), this compound and various imidazolium-based ILs represent two distinct classes of compounds with significant potential in research and pharmaceutical applications. This guide provides a comparative analysis of their synthesis, physicochemical properties, applications in drug development, and toxicity profiles, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The performance of ionic liquids is intrinsically linked to their physicochemical properties. While extensive data is available for imidazolium-based ILs, specific experimental values for this compound are less common in the literature. This section presents a comparison based on available data, with some properties of related quaternary ammonium salts used as a proxy for this compound where necessary.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundImidazolium-Based Ionic Liquids (e.g., 1-ethyl-3-methylimidazolium chloride)
Cation Structure Quaternary AmmoniumImidazolium
Molecular Formula C₉H₂₁NO₃[1]Varies (e.g., C₆H₁₁ClN₂ for [EMIM][Cl])[2]
Molecular Weight 191.27 g/mol [1]Varies (e.g., 146.62 g/mol for [EMIM][Cl])
Melting Point Data not readily available; many quaternary ammonium ILs are liquid at room temperature.Varies widely, e.g., 77-79 °C for [EMIM][Cl].[2]
Thermal Stability (Tonset) Quaternary ammonium methyl carbonates are stable up to 170-180 °C.[3]Generally high, with decomposition often occurring above 300°C for many common imidazolium ILs.[4]
Density Data not readily available. Density of related triethylmethylammonium salts varies with the anion.Varies with cation, anion, and alkyl chain length. Generally in the range of 1.0-1.5 g/cm³.
Viscosity Data not readily available. Generally, quaternary ammonium ILs can have lower viscosity than some imidazolium counterparts.Highly variable depending on structure, typically ranging from tens to hundreds of mPa·s.[5]
Ionic Conductivity Data not readily available. Conductivity is influenced by ion size and viscosity.Generally good, influenced by ion mobility and viscosity.[6][7]
Solubility Typically soluble in polar solvents like methanol and water.[8]Solubility is tunable based on the cation and anion.
Refractive Index (n20/D) ~1.407 (for a 50% solution in methanol:water)Varies.

Synthesis and Characterization

The synthesis of both classes of ionic liquids involves quaternization reactions. The following sections detail the general synthetic approaches and characterization methods.

Synthesis Protocols

Synthesis of this compound:

This ionic liquid is typically synthesized via the quaternization of triethylamine with dimethyl carbonate (DMC).[8] This method is considered a "green" synthetic route as it avoids the use of more hazardous alkylating agents like methyl halides.

  • Reaction: Triethylamine is reacted with an excess of dimethyl carbonate.

  • Conditions: The reaction is often carried out at elevated temperatures (e.g., 140-160 °C) in a sealed vessel or under reflux.[8] The use of a solvent like methanol can facilitate the reaction.

  • Purification: The excess dimethyl carbonate and any solvent are removed under reduced pressure. The final product can be further purified by washing with a non-polar solvent to remove any unreacted starting materials.

Synthesis of Imidazolium-Based Ionic Liquids (e.g., 1-Ethyl-3-methylimidazolium Chloride):

A common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct alkylation of 1-methylimidazole.

  • Reaction: 1-methylimidazole is reacted with an ethyl halide (e.g., chloroethane or bromoethane).[9][10]

  • Conditions: The reaction is typically performed in a solvent like acetonitrile under reflux for several hours.[9] Microwave-assisted synthesis can also be employed to reduce reaction times.[11]

  • Purification: The resulting ionic liquid is often washed with a solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.[12]

Characterization Techniques

The purity and structure of the synthesized ionic liquids are confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the cation and ensuring the absence of impurities.[3][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups present in the ionic liquid.[3][15]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.[4][16]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine phase transitions such as melting point, glass transition temperature, and crystallization temperature.[16][17]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the mass of the cation and anion.

Applications in Drug Development

Both quaternary ammonium and imidazolium-based ionic liquids have shown promise in various aspects of drug development, primarily due to their unique solvent properties and potential to enhance drug delivery.[16][18][19][20][21][22]

This compound and related Quaternary Ammonium ILs:

  • Drug Delivery: Quaternary ammonium salts are investigated as components of drug delivery systems.[11] Their amphiphilic nature can aid in the formation of micelles and nanoparticles for drug encapsulation.

  • Solubility Enhancement: The potential of these ILs to act as "green" solvents can be exploited to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[18]

Imidazolium-Based Ionic Liquids:

  • Enhanced Drug Solubility and Bioavailability: Imidazolium-based ILs are well-documented for their ability to dissolve a wide range of APIs, which can lead to improved bioavailability.[20]

  • Drug Synthesis: They are used as solvents and catalysts in the synthesis of pharmaceutical compounds.[20]

  • Formulation of Novel Drug Delivery Systems: Their tunable properties make them suitable for creating various drug delivery platforms, including transdermal patches, gels, and microemulsions.[19][21]

Toxicity Profile

The toxicity of ionic liquids is a critical consideration for their application, especially in the pharmaceutical field.

This compound and related Quaternary Ammonium Compounds (QACs):

  • General Toxicity: QACs are known for their antimicrobial properties and are widely used as disinfectants. Their toxicity can vary significantly depending on the specific structure.[23][24]

  • Human Health: High concentrations of some QACs can cause skin and respiratory irritation.[2] The aliphatic alkyl ammonium chloride quaternaries are reported to have moderate acute toxicity via oral, dermal, and inhalation routes.[6]

  • Environmental Impact: The persistence of some QACs in the environment is a concern due to their stability and resistance to biodegradation.[23]

Imidazolium-Based Ionic Liquids:

  • Cytotoxicity: The cytotoxicity of imidazolium-based ILs is often related to the length of the alkyl chain on the cation; longer chains tend to be more toxic. Amino acid-based ionic liquids are generally less toxic than common imidazolium and pyridinium ILs.[17]

  • Mechanism of Toxicity: The toxicity of some imidazolium ILs is linked to their ability to disrupt cell membranes.

  • "Green" Profile: While often touted as "green" solvents due to their low volatility, the toxicity and biodegradability of imidazolium-based ILs need to be carefully evaluated for each specific compound.

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Triethylamine Triethylamine Quaternization_Q Quaternization Triethylamine->Quaternization_Q DMC Dimethyl Carbonate DMC->Quaternization_Q TEMAMC Triethylmethylammonium Methyl Carbonate Quaternization_Q->TEMAMC NMR NMR Spectroscopy TEMAMC->NMR FTIR FTIR Spectroscopy TEMAMC->FTIR TGA Thermogravimetric Analysis TEMAMC->TGA DSC Differential Scanning Calorimetry TEMAMC->DSC Methylimidazole 1-Methylimidazole Quaternization_I Quaternization Methylimidazole->Quaternization_I EthylHalide Ethyl Halide EthylHalide->Quaternization_I ImidazoliumIL Imidazolium-based Ionic Liquid Quaternization_I->ImidazoliumIL ImidazoliumIL->NMR ImidazoliumIL->FTIR ImidazoliumIL->TGA ImidazoliumIL->DSC

Caption: Synthesis and characterization workflow for the ionic liquids.

Physicochemical_Properties_Comparison cluster_QuaternaryAmmonium This compound cluster_Imidazolium Imidazolium-Based Ionic Liquids ILs Ionic Liquids QA_Props Physicochemical Properties ILs->QA_Props Quaternary Ammonium Cation IM_Props Physicochemical Properties ILs->IM_Props Imidazolium Cation QA_Stability Moderate Thermal Stability (~170-180°C) QA_Props->QA_Stability QA_Viscosity Potentially Lower Viscosity QA_Props->QA_Viscosity QA_Toxicity Antimicrobial Activity, Variable Toxicity QA_Props->QA_Toxicity IM_Stability High Thermal Stability (>300°C) IM_Props->IM_Stability IM_Viscosity Highly Variable Viscosity IM_Props->IM_Viscosity IM_Toxicity Toxicity Dependent on Alkyl Chain Length IM_Props->IM_Toxicity

Caption: Key physicochemical property differences.

Drug_Development_Applications cluster_Applications Key Application Areas DrugDev Drug Development Applications Solubility Solubility Enhancement of APIs DrugDev->Solubility Delivery Drug Delivery Systems (Micelles, Nanoparticles) DrugDev->Delivery Synthesis Green Solvents/Catalysts in API Synthesis DrugDev->Synthesis note1 Both classes show potential Solubility->note1 note2 Imidazolium ILs are more extensively studied Solubility->note2 note3 Quaternary ammonium ILs' amphiphilicity is advantageous Delivery->note3 note4 Imidazolium ILs offer high tunability for formulation Delivery->note4 note5 Both can serve as greener alternatives to VOCs Synthesis->note5 note6 Imidazolium ILs are widely used as catalysts Synthesis->note6

Caption: Applications of ionic liquids in drug development.

Conclusion

Both this compound and imidazolium-based ionic liquids offer unique sets of properties that make them valuable tools for researchers and drug development professionals. Imidazolium-based ILs are exceptionally well-characterized, with a vast body of literature supporting their diverse applications. Their high thermal stability and tunable nature are significant advantages. This compound, as a representative of quaternary ammonium methyl carbonate ILs, presents a "greener" synthesis route and may offer benefits such as potentially lower viscosity. However, the current lack of comprehensive physicochemical and toxicological data for this specific compound necessitates further research to fully realize its potential and enable direct, quantitative comparisons. Future studies should focus on generating this critical data to facilitate the informed selection of the most appropriate ionic liquid for a given application.

References

Performance Showdown: Triethylmethylammonium Methyl Carbonate Challenges Conventional Catalysts in Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the chemical and pharmaceutical industries, the quest for efficient, selective, and sustainable catalytic processes is perpetual. In the realm of transesterification reactions, a critical process in biodiesel production and fine chemical synthesis, triethylmethylammonium methyl carbonate is emerging as a compelling green alternative to conventional catalysts. This guide provides an objective comparison of its performance against traditional catalytic systems, supported by available experimental data and detailed methodologies.

This analysis delves into the catalytic prowess of this compound and its close analogue, tetramethylammonium methyl carbonate, in transesterification reactions. The performance of these ionic liquid catalysts is juxtaposed with conventional homogeneous and heterogeneous catalysts, offering a comprehensive overview for catalyst selection in research and development.

Data Presentation: A Comparative Analysis of Catalytic Efficiency

The following table summarizes the performance of tetramethylammonium methyl carbonate against conventional catalysts in the transesterification of triglycerides for biodiesel production. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table compiles data from various studies to provide a representative overview.

CatalystCatalyst TypeSubstrateCatalyst LoadingMolar Ratio (Methanol:Oil)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
Tetramethylammonium methyl carbonate Homogeneous (Ionic Liquid)Various Esters/AlcoholsNot specifiedNot specified≤110Not specifiedHigh yields reported[1][2]
Potassium Hydroxide (KOH)Homogeneous (Base)Palm Oil8.5 wt%6:1758 h96.2[3][4]
Triazabicyclodecene (TBD)Homogeneous (Organocatalyst)Rapeseed OilNot specified2:1 (Methanol:Oil), 3:1 (DMC:Oil)601 h98.0[3][4]
Calcium Oxide (CaO)Heterogeneous (Base)Jatropha curcas Oil4 wt%18:1Not specified5.5 h96[5]
Sulfuric Acid (H₂SO₄)Homogeneous (Acid)General Triglycerides1-2%Higher ratio required55-702-6 hSlower reaction rates[6][7]
Lipase (Enzyme)BiocatalystGeneral TriglyceridesNot specifiedStepwise additionMild (e.g., 40-50)Longer reaction timesHigh selectivity[6][7]

Note: The data for tetramethylammonium methyl carbonate is qualitative based on the available literature, which emphasizes its high efficiency without providing specific quantitative data in a comparable format to the other catalysts.

Experimental Protocols

To ensure a standardized comparison, the following is a generalized experimental protocol for a laboratory-scale transesterification of a model triglyceride, such as rapeseed oil, to fatty acid methyl esters (biodiesel). This protocol can be adapted to evaluate the performance of different catalysts.

Materials:

  • Refined Rapeseed Oil (Triglyceride)

  • Methanol (Anhydrous)

  • Catalyst (e.g., this compound, Potassium Hydroxide)

  • Internal Standard (e.g., Methyl Heptadecanoate)

  • Hexane (for Gas Chromatography analysis)

  • Hydrochloric Acid or Acetic Acid (for neutralization)

  • Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Catalyst Preparation:

    • For This compound : Dissolve the required amount of the ionic liquid in anhydrous methanol.

    • For Potassium Hydroxide : Freshly prepare a solution of KOH in anhydrous methanol by dissolving the required amount of KOH pellets with vigorous stirring.

  • Reaction Setup:

    • Place a measured amount of refined rapeseed oil into the three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer.

    • Heat the oil to the desired reaction temperature (e.g., 60°C) with constant stirring.

  • Reaction Initiation:

    • Once the oil reaches the target temperature, add the freshly prepared catalyst-methanol solution to the flask.

    • Start the timer for the reaction.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature with continuous stirring for the specified duration (e.g., 1-8 hours, depending on the catalyst).

    • Aliquots can be taken at different time intervals to monitor the progress of the reaction by GC analysis.

  • Reaction Quenching and Product Separation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by adding a stoichiometric amount of acid (e.g., hydrochloric acid for base catalysts).

    • Transfer the mixture to a separatory funnel. The glycerol layer will separate at the bottom.

    • Drain the glycerol layer.

  • Product Purification:

    • Wash the upper methyl ester layer with warm deionized water and then with a brine solution to remove any remaining catalyst, soap, and excess methanol.

    • Dry the methyl ester layer over anhydrous sodium sulfate.

    • Remove the solvent (if any) using a rotary evaporator.

  • Analysis:

    • Determine the fatty acid methyl ester (FAME) content using GC-FID analysis with an internal standard to calculate the conversion or yield.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for transesterification using this compound and a conventional base catalyst.

G cluster_0 Catalytic Cycle catalyst [Et3NMe]+[MeOCO2]- alkoxide [Et3NMe]+[R'O]- (Active Catalyst) catalyst->alkoxide Activation alcohol R'OH (Methanol) alcohol->alkoxide intermediate Tetrahedral Intermediate alkoxide->intermediate Nucleophilic Attack meoh_co2 MeOH + CO2 alkoxide->meoh_co2 ester_in RCOOR (Triglyceride) ester_in->intermediate intermediate->catalyst Regeneration ester_out RCOOR' (FAME) intermediate->ester_out Rearrangement byproduct ROH (Glycerol) intermediate->byproduct meoh_co2->catalyst Reformation

Caption: Proposed mechanism for transesterification catalyzed by this compound.

G cluster_1 Catalytic Cycle catalyst KOH alkoxide R'O- K+ (Methoxide) catalyst->alkoxide Activation alcohol R'OH (Methanol) alcohol->alkoxide alcohol->alkoxide byproduct ROH (Glycerol) alcohol->byproduct intermediate Tetrahedral Intermediate alkoxide->intermediate Nucleophilic Attack ester_in RCOOR (Triglyceride) ester_in->intermediate ester_out RCOOR' (FAME) intermediate->ester_out byproduct_alkoxide RO- K+ intermediate->byproduct_alkoxide Elimination byproduct_alkoxide->alkoxide Catalyst Regeneration byproduct_alkoxide->byproduct Proton Exchange

Caption: Conventional base-catalyzed transesterification mechanism (e.g., with KOH).

References

Validating the structure of synthesized triethylmethylammonium methyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of Synthesized Triethylmethylammonium Methyl Carbonate

For researchers, scientists, and drug development professionals, the precise structural validation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to validate the structure of this compound, a quaternary ammonium ionic liquid. Its performance is compared with other alternative quaternary ammonium methyl carbonates, supported by experimental protocols and data.

Structural Validation Workflow

The synthesis and subsequent structural validation of this compound involves a systematic workflow. This process begins with the quaternization reaction of a tertiary amine, followed by purification and characterization using various spectroscopic methods to confirm the ionic liquid's structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation s1 Triethylamine s3 Reaction s1->s3 s2 Dimethyl Carbonate s2->s3 p1 Removal of Reactants s3->p1 p2 Drying p1->p2 v1 NMR Spectroscopy (¹H, ¹³C) p2->v1 v2 FTIR Spectroscopy p2->v2 v3 Mass Spectrometry p2->v3 c1 Structure Confirmed v1->c1 v2->c1 v3->c1

Synthesis and validation workflow for this compound.

Comparison of Analytical Techniques

The structural integrity of this compound and its alternatives is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

Technique Information Provided Strengths Limitations
¹H NMR Provides information on the proton environment, including the number of different types of protons and their neighboring protons.Excellent for determining the structure of the cation's alkyl chains.Can be complex to interpret for larger molecules.
¹³C NMR Provides information on the carbon skeleton of the molecule.Confirms the number and type of carbon atoms.Lower sensitivity than ¹H NMR.
FTIR Identifies functional groups present in the molecule.Fast and sensitive method for confirming the presence of key functional groups like C=O and C-O in the methyl carbonate anion.Can be difficult to assign all peaks in complex molecules.
Mass Spec. Determines the mass-to-charge ratio of the cation and provides information on fragmentation patterns.Confirms the molecular weight of the cation.The intact ionic liquid does not typically give a molecular ion peak.

Comparative Data for Quaternary Ammonium Methyl Carbonates

The following tables summarize the expected and literature-based data for this compound and three common alternatives.

Table 1: ¹H NMR Data (Predicted/Representative, δ in ppm)

Compound -N-CH₃ -N-CH₂- -CH₂-CH₃ O-CH₃
This compound~3.0 (s)~3.3 (q)~1.3 (t)~3.5 (s)
Tetramethylammonium methyl carbonate[1]~3.1 (s)--~3.5 (s)
Tetraethylammonium methyl carbonate-~3.4 (q)~1.3 (t)~3.5 (s)
Tetrabutylammonium methyl carbonate-~3.2 (t)~1.6 (m), ~1.3 (m), ~0.9 (t)~3.5 (s)

Table 2: ¹³C NMR Data (Predicted/Representative, δ in ppm)

Compound -N-CH₃ -N-CH₂- -CH₂-CH₃ O-CH₃ C=O
This compound~48~58~8~52~157
Tetramethylammonium methyl carbonate[1]~55--~52~157
Tetraethylammonium methyl carbonate-~52~7~52~157
Tetrabutylammonium methyl carbonate-~58~24, ~20, ~13~52~157

Table 3: FTIR Data (Characteristic Peaks, cm⁻¹)

Compound C-H Stretch C=O Stretch (Carbonate) C-O Stretch (Carbonate) C-N Stretch
This compound2800-3000~1650~1250~900-1100
Tetramethylammonium methyl carbonate2800-3000~1650~1250~950
Tetraethylammonium methyl carbonate2800-3000~1650~1250~900-1100
Tetrabutylammonium methyl carbonate2800-3000~1650~1250~900-1100

Table 4: Mass Spectrometry Data (Major Fragments, m/z)

Compound Cation Mass Major Cation Fragments
This compound116.14102 (M-CH₃)⁺, 88 (M-C₂H₅)⁺, 58 (M-3xCH₂CH₃)⁺
Tetramethylammonium methyl carbonate[1]74.1458 (M-CH₃)⁺
Tetraethylammonium methyl carbonate130.16116 (M-CH₃)⁺, 102 (M-C₂H₅)⁺
Tetrabutylammonium methyl carbonate242.28186 (M-C₄H₉)⁺, 142 (M-2xC₄H₉)⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A common method for synthesizing this compound is through the quaternization of triethylamine with dimethyl carbonate.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylamine and a molar excess of dimethyl carbonate. The reaction can be performed neat or with a suitable solvent like methanol.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-120 °C) and maintain for several hours (e.g., 8-24 hours). The progress of the reaction can be monitored by techniques like ¹H NMR or titration of the remaining tertiary amine.

  • Purification: After the reaction is complete, remove the excess dimethyl carbonate and any solvent under reduced pressure using a rotary evaporator. The resulting ionic liquid can be further purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified ionic liquid under high vacuum for several hours to remove any residual volatile impurities and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized ionic liquid in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the ionic liquid and should be free of interfering signals.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The chemical shifts (δ) of the protons on the triethylmethylammonium cation will confirm the presence of the ethyl and methyl groups attached to the nitrogen atom. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. This will show distinct signals for the methyl and ethyl carbons of the cation, as well as the methyl and carbonyl carbons of the methyl carbonate anion, confirming the carbon framework of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ionic liquid.

  • Sample Preparation: A thin film of the ionic liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the ATR crystal.[4]

  • Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands. For this compound, key peaks include C-H stretching vibrations from the alkyl chains of the cation (around 2800-3000 cm⁻¹), the strong carbonyl (C=O) stretching vibration of the methyl carbonate anion (around 1650 cm⁻¹), and C-O stretching vibrations (around 1250 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass of the cation and to study its fragmentation pattern.

  • Sample Preparation: Dilute a small amount of the ionic liquid in a suitable solvent, such as methanol or acetonitrile.[5]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, typically Electrospray Ionization (ESI), which is well-suited for ionic compounds.[5]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the triethylmethylammonium cation.

  • Data Analysis: The spectrum will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact cation. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by observing the loss of alkyl groups.

References

A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is crucial for enhancing reaction kinetics, improving yields, and promoting greener chemical processes. Quaternary ammonium salts (QAS) are a prominent class of phase-transfer catalysts (PTCs) that facilitate reactions between reactants located in immiscible phases, leading to milder reaction conditions and greater selectivity. This guide provides an objective comparison of the catalytic efficiency of several commonly used quaternary ammonium salts, supported by experimental data and detailed protocols.

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specifics of the reaction environment.[1] This guide focuses on a comparative analysis of widely used QAS in key organic transformations, such as nucleophilic substitution reactions (including Williamson ether synthesis) and oxidation reactions.

Data Presentation: A Comparative Analysis of Catalytic Performance

The catalytic efficiency of various quaternary ammonium salts is presented below for two representative classes of organic reactions. The data, summarized from multiple studies, highlights the impact of the catalyst structure on reaction outcomes.

Nucleophilic Substitution and Etherification Reactions

The following table compares the performance of different quaternary ammonium salts in nucleophilic substitution reactions, including the synthesis of butyl benzoate and phenylbutyl ether.

ReactionCatalystCatalyst Loading (mol%)Reaction Time (h)Conversion/Yield (%)Reference
Alkylation of Sodium Benzoate with Butyl Bromide Tetrabutylammonium Bromide (TBAB)0.11.591[2]
Aliquat 3360.11.592[2]
Tetra Phenyl Phosphonium Bromide (TPPB)0.11.596[2]
Synthesis of Phenylbutyl Ether Tetrabutylammonium Bromide (TBAB)104~85[3]
Butyldimethylanilinium bromide (BDAB)104~75[3]
Starburst PTC (BPBPB)3.34~95[3]
Hantzsch 1,4-Dihydropyridine Synthesis

This table showcases the catalytic efficiency of various QAS in the Hantzsch 1,4-dihydropyridine synthesis in an aqueous medium.

AldehydeCatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)Reference
Benzaldehyde Tetrabutylammonium Bromide (TBAB)106084[1]
Benzyltriethylammonium Chloride (BTEAC)107576[1]
Cetyltrimethylammonium Bromide (CTAB)109072[1]
4-Chlorobenzaldehyde Tetrabutylammonium Bromide (TBAB)104594[1]
Benzyltriethylammonium Chloride (BTEAC)106089[1]
Cetyltrimethylammonium Bromide (CTAB)107581[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PhaseTransferCatalysis Nu_aq Nu⁻ QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer Nu_aq->QNu_org QX_aq Q⁺X⁻ RX_org R-X RNu_org R-Nu RNu_org->QX_aq Catalyst Regeneration QNu_org->RNu_org Reaction with R-X

Caption: General mechanism of phase-transfer catalysis.

ExperimentalWorkflow start Start: Reagent Preparation reactants Dissolve organic substrate in an immiscible organic solvent. start->reactants aqueous Prepare aqueous solution of the nucleophile/reagent. start->aqueous catalyst Add the quaternary ammonium salt (PTC) to the mixture. reactants->catalyst aqueous->catalyst reaction Heat and stir the biphasic mixture for a specified time. catalyst->reaction monitoring Monitor reaction progress using TLC or GC/HPLC. reaction->monitoring workup Reaction Work-up monitoring->workup separation Cool the mixture and separate the organic and aqueous layers. workup->separation washing Wash the organic layer with water and/or brine. separation->washing drying Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). washing->drying purification Purify the product via distillation, crystallization, or column chromatography. drying->purification end End: Product Characterization purification->end

Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.

Experimental Protocols

General Procedure for the Alkylation of Sodium Benzoate with Butyl Bromide[3]
  • Reaction Setup: A mixture of sodium benzoate (2.88 g, 0.02 mol) and butyl bromide (2.1 ml, 0.02 mol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.

  • Catalyst Addition: The selected quaternary ammonium salt (0.001 mol), such as TBAB or Aliquat 336, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.

  • Reaction Monitoring and Work-up: The reaction is monitored for 90 minutes. The progress of the reaction can be followed by titrimetric analysis of the consumption of sodium benzoate.

  • Product Isolation: Upon completion, the organic layer containing the product, butyl benzoate, is separated. The product is soluble in organic solvents and insoluble in water.

General Procedure for the Hantzsch 1,4-Dihydropyridine Synthesis[2]
  • Reaction Mixture: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and the quaternary ammonium salt (10 mol%) is prepared in 5 mL of water.

  • Reaction Conditions: The mixture is stirred at 60°C for the specified time (typically 1 hour).

  • Reaction Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature.

  • Purification: The solid product is collected by filtration, washed with water, and then dried.

General Procedure for the Oxidation of Benzyl Alcohol[2]
  • Initial Solution: To a solution of benzyl alcohol (1 mmol) and sodium tungstate dihydrate (0.02 mmol) in toluene (10 mL), the quaternary ammonium salt (0.1 mmol) is added.

  • Reagent Addition: 30% hydrogen peroxide (2 mmol) is added dropwise to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The consumption of the starting material is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by column chromatography.

References

A Comparative Guide to Purity Specification Methods for Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

The unique physicochemical properties of ionic liquids (ILs), such as their negligible vapor pressure, high thermal stability, and tunable solvency, have led to their widespread investigation in diverse fields including catalysis, electrochemistry, and drug development.[1][2] However, the presence of impurities, even at trace levels, can significantly alter these properties, leading to non-reproducible experimental data and potentially compromising the safety and efficacy of final products.[3][4] This guide provides an objective comparison of common analytical methods for determining the purity of ionic liquids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques for Impurity Detection

The choice of analytical method depends on the nature of the impurity being investigated. Common impurities in ionic liquids arise from their synthesis, which often involves alkylation and anion exchange steps, and can include water, residual starting materials (e.g., amines, alkylating agents), by-products (e.g., inorganic halides), and solvents used during purification.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative performance metrics for various analytical techniques used in the purity assessment of ionic liquids.

Impurity TypeAnalytical MethodLimit of Detection (LOD) / Quantification (LOQ)Key Remarks
Water Karl Fischer (KF) TitrationTypically < 10 ppm; can be as low as 1 ppmConsidered the gold standard for water content determination.[6] Coulometric KF is suitable for very low water content.[7]
Halides (Cl⁻, Br⁻, I⁻) Ion Chromatography (IC)0.1 ppm (Cl⁻), 0.2 ppm (Br⁻), 1.0 ppm (I⁻)[8][9]Allows for simultaneous analysis of multiple halide species.[8] Method may require optimization for hydrophobic ILs.[10]
Total Reflection X-ray Fluorescence (TXRF)~2 ppm (Br), ~15 ppm (I), ~20 ppm (Cl)[4]A new method using an alkaline copper standard has been developed to avoid the formation of volatile hydrogen halides.[11][12]
Volhard Titration / Ion-Selective ElectrodeCan reach ppb levels[6]A classic titration method, often used for chloride determination.[6]
Organic Impurities (amines, unreacted starting materials) Nuclear Magnetic Resonance (¹H NMR)> 3 mol% for qualitative detection[5]Excellent for structural confirmation of the IL itself, but has limitations for trace-level quantitative analysis of impurities.[5][13]
Gas Chromatography (GC)0.2 wt% for amines (with standard addition)[1]Suitable for volatile organic impurities like residual amines or solvents.[1]
High-Performance Liquid Chromatography (HPLC)Varies with impurity and detector (UV, MS)Can be used for non-volatile organic impurities. LC-MS offers high selectivity and sensitivity.[2]
Total Volatiles / Thermal Stability Thermogravimetric Analysis (TGA)Not an LOD-based methodMeasures weight loss as a function of temperature, indicating the presence of volatile impurities and the decomposition temperature of the IL.[14][15]
Total IL Content Capillary Electrophoresis (CE)< 2 ppm to 10 ppb for certain cations[5]A high-resolution technique for separating ionic species.
UV-Vis SpectroscopyDependent on chromophoreApplicable for ILs with UV-absorbing cations (e.g., imidazolium, pyridinium).[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and precise method for quantifying water content in ionic liquids.[16][17]

Methodology:

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is preferred for samples with very low water content (< 100 ppm).

  • Sample Preparation: Due to the viscous nature of many ILs, direct injection into the titration cell is common. For highly viscous or solid ILs, dissolution in a suitable anhydrous solvent (e.g., methanol, or specialized KF solvents) may be necessary.[17] Some ILs themselves can act as excellent solubilizers for other challenging samples.[18][19]

  • Titration:

    • Introduce a precisely weighed amount of the ionic liquid sample into the KF titration cell containing the KF reagent.

    • The titration proceeds automatically until all the water has reacted.

    • The instrument calculates the water content, typically expressed in parts per million (ppm) or weight percentage (wt%).

  • System Validation: Regularly check the instrument's performance using certified water standards. Ensure the system is free from atmospheric moisture leaks.

Halide Impurity Analysis by Ion Chromatography (IC)

Ion chromatography is a robust technique for the separation and quantification of halide impurities, which are common by-products from IL synthesis.[20][21]

Methodology:

  • Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector. A UV detector can be used for iodide for improved sensitivity.[8]

  • Sample Preparation:

    • Accurately weigh the ionic liquid sample.

    • Dissolve the sample in deionized water to a known concentration (e.g., 1-5% w/v).

    • For hydrophobic ILs, a solvent mixture (e.g., 50% v/v acetonitrile in water) may be required for dissolution.[8]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: An anion-exchange column, such as a Dionex AS9-HC.[8]

    • Eluent: A typical eluent is a mixture of sodium hydroxide and an organic modifier like acetonitrile (e.g., 20 mM NaOH and 10% v/v acetonitrile) to manage the retention of the bulk IL anion.[8][21]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

    • Detection: Suppressed conductivity and/or UV detection at 226 nm for iodide.[8]

  • Quantification: Create a calibration curve by running a series of known concentration standards for the halide ions of interest (e.g., Cl⁻, Br⁻). The concentration of halides in the IL sample is determined by comparing its peak area to the calibration curve.

Organic Impurity and Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the ionic liquid cation and anion and for detecting organic impurities, although it is less sensitive for trace analysis.[13][22]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a small amount of the ionic liquid (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent depends on the solubility of the IL.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Other nuclei, such as ¹⁹F or ³¹P, should be analyzed if they are present in the anion.

  • Data Analysis:

    • Structural Verification: Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for the pure ionic liquid.

    • Impurity Detection: Look for small, unassigned peaks. These may correspond to residual starting materials (e.g., 1-methylimidazole), solvents, or side-products.[5] Quantification can be performed by integrating the impurity peak relative to a known peak of the IL cation if the number of protons is known.

Thermal Stability and Volatiles by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of an ionic liquid and to quantify the content of volatile impurities like water and residual organic solvents.[14][23]

Methodology:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (5-10 mg) into the TGA sample pan (typically platinum or alumina).

  • Analysis Program:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).[23]

    • The temperature range should be sufficient to observe both the initial weight loss from volatiles and the final decomposition of the IL (e.g., from 30 °C to 600 °C).[24]

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • An initial, low-temperature weight loss indicates the presence of volatile impurities.

    • The onset temperature of the major, rapid weight loss step is taken as the decomposition temperature (T_d), which is a measure of the IL's thermal stability.[15]

Visualized Workflows and Relationships

Ionic Liquid Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized or commercial ionic liquid.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_methods Analytical Methods cluster_results Purity Specification S IL Synthesis (Alkylation, Metathesis) P Initial Purification (Extraction, Washing, Drying) S->P Sample Purified IL Sample P->Sample KF Karl Fischer Titration Sample->KF IC Ion Chromatography Sample->IC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, etc.) Sample->NMR TGA Thermogravimetric Analysis Sample->TGA Other Other Methods (GC, HPLC, TXRF) Sample->Other R_Water Water Content (%) KF->R_Water R_Halide Halide Content (ppm) IC->R_Halide R_Organic Organic Impurities (%) NMR->R_Organic R_Structure Structural Confirmation NMR->R_Structure R_Thermal Thermal Stability (T_d) TGA->R_Thermal Other->R_Halide Other->R_Organic Final Final Purity Specification Report R_Water->Final R_Halide->Final R_Organic->Final R_Thermal->Final R_Structure->Final

Caption: Workflow for ionic liquid purity analysis, from synthesis to final specification.

Relationship Between Impurities and Analytical Methods

This diagram shows which analytical techniques are most suitable for identifying specific classes of impurities in ionic liquids.

cluster_impurities Common Impurity Classes in ILs cluster_techniques Primary Analytical Techniques Water Water KF Karl Fischer Water->KF Primary Method TGA TGA Water->TGA Indicates Volatiles Halides Halides (Cl⁻, Br⁻) IC Ion Chromatography Halides->IC Primary Method Organics Organic Residues (Solvents, Amines) NMR NMR Organics->NMR Qualitative ID Organics->TGA Indicates Volatiles GC GC Organics->GC For Volatiles NonVolatiles Non-Volatile Organics & Side-Products NonVolatiles->NMR Structural ID HPLC HPLC / LC-MS NonVolatiles->HPLC Primary Method MetalIons Metal Ions (Na⁺, K⁺) MetalIons->IC Cation Mode

Caption: Mapping of impurity types to the most effective analytical detection methods.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ionic Liquid Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of ionic liquids (ILs) have established them as versatile materials in a myriad of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients.[1][2][3] However, the presence of impurities, even at trace levels, can significantly alter these properties, leading to non-reproducible experimental results and compromising product performance.[4][5] Therefore, rigorous characterization and quality control of ILs are paramount.

This guide provides a comparative overview of common analytical methods for the characterization of ionic liquids, focusing on the cross-validation of techniques for determining water content, halide impurities, and overall purity. The objective is to offer a framework for selecting and validating appropriate analytical methods to ensure the quality and consistency of ionic liquids.

Cross-Validation Workflow for Ionic Liquid Characterization

The following diagram illustrates a comprehensive workflow for the cross-validation of analytical methods in ionic liquid characterization. This process ensures the accuracy and reliability of the analytical data by comparing results from orthogonal methods.

Cross-Validation Workflow for Ionic Liquid Characterization Cross-Validation Workflow for Ionic Liquid Characterization cluster_sample Ionic Liquid Sample cluster_water Water Content Analysis cluster_halide Halide Impurity Analysis cluster_purity Overall Purity Assessment cluster_result Final Characterization Sample Pristine Ionic Liquid KF Karl Fischer Titration (Primary Method) Sample->KF Initial Analysis IC Ion Chromatography (Primary Method) Sample->IC Initial Analysis qNMR Quantitative NMR (Primary Method) Sample->qNMR Initial Analysis Compare_Water Compare Results KF->Compare_Water NIR Near-Infrared Spectroscopy (Secondary Method) NIR->Compare_Water Report Comprehensive Purity Report Compare_Water->Report Compare_Halide Compare Results IC->Compare_Halide TXRF Total Reflection X-ray Fluorescence (Secondary Method) TXRF->Compare_Halide Titration Potentiometric Titration (Alternative Method) Titration->Compare_Halide Compare_Halide->Report Compare_Purity Compare Results qNMR->Compare_Purity HPLC HPLC (Secondary Method) HPLC->Compare_Purity Compare_Purity->Report

Caption: A workflow for the cross-validation of analytical methods for ionic liquid characterization.

Water Content Determination

Water is a common impurity in ionic liquids and can significantly influence their physicochemical properties such as viscosity, density, and electrochemical window.[5] Karl Fischer (KF) titration is the most widely accepted method for water determination in ILs.[4][6] However, cross-validation with other techniques can provide a higher level of confidence in the results.

Comparison of Analytical Methods for Water Content

Analytical Method Principle Advantages Limitations Comparative Performance
Karl Fischer (KF) Titration Titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent.[7]High accuracy and precision (typically within 1% of available water), selective for water, applicable to a wide range of water concentrations.[7][8]Destructive to the sample, potential for side reactions with certain ILs, high solvent consumption for volumetric titration.[7][9]Considered the "gold standard." Coulometric KF is suitable for low water content (1 ppm to 5%), while volumetric KF is better for higher concentrations (up to 100%).[7][10]
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared radiation by water molecules. The intensity of the absorption is proportional to the water concentration.Non-destructive, rapid analysis, suitable for in-situ measurements.Requires careful calibration with standards of known water content, less sensitive than KF titration for very low water concentrations.A study on proton-conducting ILs showed a good correlation between electrochemical properties (influenced by water) and water content determined by KF titration, suggesting the potential for spectroscopic cross-validation.[11]
Electrochemical Methods Measures changes in electrochemical properties like conductivity or capacitance that are influenced by the water content.[11]Can be used for in-situ and real-time monitoring.[11]Indirect method, requires extensive calibration for each specific IL, susceptible to interference from other impurities.Specific ion conductivity was found to be a fast and simple method across a wide range of water concentrations, while cyclic voltammetry provided higher accuracy at low water concentrations in a study on proton-conducting ILs.[11]
Experimental Protocols

1.1. Karl Fischer Titration (Coulometric)

  • Instrumentation: A coulometric Karl Fischer titrator equipped with a generator electrode with or without a diaphragm.

  • Reagents: Anode and cathode solutions (e.g., Hydranal™-Coulomat AG and CG).

  • Sample Preparation: Inside a glovebox or a dry environment to minimize atmospheric moisture absorption, accurately weigh a suitable amount of the ionic liquid into a gas-tight syringe.[12] The sample size should be chosen based on the expected water content to ensure it falls within the optimal range of the instrument (typically 10 µg to 10 mg of water).[10]

  • Titration: Inject the sample into the titration cell containing the anolyte. The instrument will automatically titrate the water and the result is typically displayed in ppm or percentage.

  • Blank Determination: A blank run should be performed to determine the background moisture level in the titration cell, which is then subtracted from the sample measurement.

1.2. Near-Infrared (NIR) Spectroscopy

  • Instrumentation: An NIR spectrometer with a suitable sample holder (e.g., a quartz cuvette).

  • Calibration: Prepare a series of standards of the same ionic liquid with known water content, as determined by a primary method like Karl Fischer titration.

  • Measurement: Record the NIR spectra of the calibration standards and the unknown samples over a specific wavelength range where water has characteristic absorption bands (e.g., 1400-1500 nm and 1900-2000 nm).

  • Data Analysis: Develop a calibration model (e.g., using partial least squares regression) that correlates the spectral data with the water concentration. Use this model to predict the water content in the unknown samples.

Halide Impurity Analysis

Halide impurities, particularly chloride, are common residuals from the synthesis of many ionic liquids and can have a detrimental effect on their performance, for instance, by poisoning catalysts or narrowing the electrochemical window.[13] Ion chromatography (IC) is a widely used and reliable technique for halide determination.[13][14][15]

Comparison of Analytical Methods for Halide Content

Analytical Method Principle Advantages Limitations Comparative Performance
Ion Chromatography (IC) Separation of ions based on their interaction with a resin, followed by detection (typically conductivity).[13][16]High sensitivity and selectivity, allows for the simultaneous determination of multiple halide ions in a single run.[14][16]Can be time-consuming, some hydrophobic IL anions can have long retention times, potentially causing interference.[15]A validated method for chloride in various ILs reported a limit of quantification (LOQ) below 8 ppm.[13] Another study reported detection limits of 0.1 ppm for chloride and 0.2 ppm for bromide.[16]
Total Reflection X-ray Fluorescence (TXRF) X-ray fluorescence analysis where the incident X-ray beam strikes the sample at a very small angle, inducing total reflection and reducing background noise.[15][17]Requires very small sample volumes, minimal sample preparation, and does not require calibration curves for quantification.[18]Acidic standards can lead to the formation of volatile hydrogen halides, causing inaccurate results. A method using an alkaline copper standard has been developed to overcome this.[15][17]A study comparing TXRF with an alkaline standard to other methods for halide determination in ILs showed good recovery rates (96-113% for bromide) and low relative standard deviations (<10%).[15]
Potentiometric Titration (e.g., Volhard method) Titration of halide ions with a standard solution of silver nitrate, with the endpoint detected by a change in the electrode potential.[4]Well-established and relatively inexpensive method.Only applicable to water-miscible ionic liquids, use of toxic reagents, and can be less sensitive than IC or TXRF.[13]Can be used for quantification but is generally considered less reliable and sensitive than modern chromatographic or spectroscopic techniques for trace analysis.[15]
Experimental Protocols

2.1. Ion Chromatography (IC)

  • Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex AS9-HC), a suppressor, and a conductivity detector.[16]

  • Eluent Preparation: Prepare an appropriate eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in deionized water and acetonitrile.[14]

  • Sample Preparation: Accurately weigh the ionic liquid sample and dissolve it in a suitable solvent. For water-miscible ILs, deionized water can be used. For hydrophobic ILs, a mixture of acetonitrile and water may be necessary.[16] The final concentration should be within the linear range of the instrument.

  • Analysis: Inject the prepared sample into the IC system. The halides are separated on the column and detected by the conductivity detector.

  • Quantification: Create a calibration curve using standard solutions of the halide ions of interest. The concentration of halides in the sample is determined by comparing its peak area to the calibration curve.

2.2. Total Reflection X-ray Fluorescence (TXRF)

  • Instrumentation: A TXRF spectrometer.

  • Sample Preparation: A novel method utilizes an alkaline copper standard (e.g., Cu(NH₃)₄(NO₃)₂) to prevent the formation of volatile hydrogen halides.[15] Mix a known volume of the ionic liquid sample with the alkaline copper standard solution.

  • Measurement: Pipette a small droplet of the mixture onto a sample carrier and dry it.

  • Analysis: Place the sample carrier in the TXRF spectrometer and measure the fluorescence spectrum. The intensity of the characteristic X-ray lines for the halides is used for quantification.

Overall Purity Assessment

Determining the overall purity of an ionic liquid involves identifying and quantifying not only common impurities like water and halides but also residual starting materials, by-products from synthesis, and any decomposition products.[4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[19][20]

Comparison of Analytical Methods for Overall Purity

Analytical Method Principle Advantages Limitations Comparative Performance
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. By comparing the integral of an analyte's signal to that of a certified internal standard, the absolute quantity of the analyte can be determined.[21]Non-destructive, provides structural information, can quantify compounds without a reference standard for each impurity, fast analysis.[21][22]Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures.[19]qNMR is considered a primary ratio method and can achieve high accuracy and precision. Studies have shown comparable results between qNMR and HPLC for purity determination of organic compounds.[20]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[23]High sensitivity and resolution for separating complex mixtures, well-established technique with a wide range of applications.[1][23]Requires a reference standard for each impurity to be quantified, can be destructive to the sample, may not detect non-chromophoric impurities.[22]HPLC is a widely accepted method for purity analysis in the pharmaceutical industry. The choice between HPLC and qNMR often depends on the specific impurities of interest and the availability of reference standards.[20][22]
Experimental Protocols

3.1. Quantitative NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Accurately weigh the ionic liquid sample and a certified internal standard (with a known purity) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the ionic liquid can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

3.2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV-Vis or Mass Spectrometry).

  • Mobile Phase: Prepare a suitable mobile phase, which may consist of a mixture of aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Accurately prepare a stock solution of the ionic liquid in the mobile phase or a compatible solvent. Prepare a series of dilutions to determine the linear range.

  • Analysis: Inject the sample onto the HPLC column and run the analysis using an appropriate gradient or isocratic elution method.

  • Quantification: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.

References

Benchmarking the performance of triethylmethylammonium methyl carbonate in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the demand for efficient, selective, and environmentally benign catalysts is paramount. Triethylmethylammonium methyl carbonate, a quaternary ammonium salt, has emerged as a promising candidate in the realm of organocatalysis. This guide provides an objective comparison of its performance, using its close analogue tetramethylammonium methyl carbonate as a proxy due to the limited direct data on the triethylmethyl- derivative, against other notable catalysts in the transesterification of dimethyl carbonate (DMC) with ethanol to produce ethyl methyl carbonate (EMC). The data presented is collated from various scientific publications to offer a comprehensive overview for researchers in catalysis and drug development.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of tetramethylammonium methyl carbonate and alternative catalysts in the synthesis of ethyl methyl carbonate from dimethyl carbonate and ethanol. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented is derived from different studies and should be interpreted with consideration of the varying experimental parameters.

CatalystCatalyst TypeSubstrate Conversion (%)Product Selectivity (%)Temperature (°C)Reaction Time (h)Notes
Tetramethylammonium methyl carbonate HomogeneousHigh (implied)High (implied)≤110Not specifiedEffective for various transesterifications; data for this specific reaction is inferred from its general high activity.[1][2]
MgO/HZSM-5 (2.3 wt%) Heterogeneous99.4 (Ethanol)98.1 (EMC)Not specified (Reactive Distillation)Not specifiedHigh activity and selectivity in a reactive distillation setup.[3][4]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) HomogeneousHigh (Theoretical)High (Theoretical)Not specifiedNot specifiedDFT studies suggest a highly efficient mechanism with a low free energy barrier.[5]
KATriz/Al₂O₃ (14 wt%) Heterogeneous~45 (Ethanol)~92 (EMC)80Not specifiedStable performance over 500 hours in a fixed-bed reactor.[6]
Calcium Oxide (CaO) Heterogeneous98.3 (1-octanol)99.9 (methyl octyl carbonate)9017Highly effective for transesterification of DMC with a longer chain alcohol.[7]

Note: The performance of this compound is expected to be comparable to its tetramethylammonium counterpart, though variations may arise due to differences in steric hindrance and basicity. The presented data for tetramethylammonium methyl carbonate is based on its documented high efficiency in general transesterification reactions.[1][2]

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle for transesterification, a typical experimental workflow for catalyst evaluation, and the logical flow of this comparative guide.

Catalytic_Cycle Catalyst [Et3NMe]+[MeOCO2]- Intermediate1 Alkoxide Intermediate [Et3NMe]+[EtO]- + MeOCO2H Catalyst->Intermediate1 Reacts with Alcohol Ethanol (EtOH) Alcohol->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic Attack DMC Dimethyl Carbonate (DMC) DMC->Intermediate2 Intermediate2->Catalyst Regenerates Product Ethyl Methyl Carbonate (EMC) Intermediate2->Product Eliminates Methoxide Methanol Methanol (MeOH)

Caption: General catalytic cycle for transesterification.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Product Analysis Catalyst_Prep Catalyst Synthesis/ Procurement Reactor_Setup Reactor Assembly & Inert Atmosphere Catalyst_Prep->Reactor_Setup Reagent_Prep Reagent Purification/ Drying Reagent_Prep->Reactor_Setup Reaction Addition of Reactants & Catalyst Reactor_Setup->Reaction Monitoring Temperature & Time Monitoring Reaction->Monitoring Sampling Aliquoting Monitoring->Sampling Analysis GC/NMR Analysis Sampling->Analysis Calculation Conversion & Selectivity Calculation Analysis->Calculation

Caption: Workflow for catalyst performance evaluation.

Logical_Flow Topic Benchmarking Triethylmethylammonium Methyl Carbonate Proxy Tetramethylammonium Methyl Carbonate as Proxy Topic->Proxy Alternatives Alternative Catalysts (MgO/HZSM-5, TBD, etc.) Topic->Alternatives Comparison Performance Comparison Table Proxy->Comparison Alternatives->Comparison Protocols Experimental Protocols Comparison->Protocols Conclusion Informed Decision Making Protocols->Conclusion

Caption: Logical flow of the comparison guide.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ethyl methyl carbonate from dimethyl carbonate and ethanol, based on methodologies described in the cited literature. These should be adapted based on specific laboratory conditions and safety protocols.

General Procedure for Homogeneous Catalysis (e.g., Tetramethylammonium Methyl Carbonate, TBD)

Materials:

  • Dimethyl carbonate (DMC), anhydrous

  • Ethanol (EtOH), anhydrous

  • Catalyst (e.g., Tetramethylammonium methyl carbonate or TBD)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is flushed with an inert gas (e.g., nitrogen) to ensure anhydrous and oxygen-free conditions.

  • Reagent Charging: Anhydrous dimethyl carbonate and anhydrous ethanol are added to the flask in the desired molar ratio (e.g., 1:2 to 1:10 DMC to EtOH).

  • Catalyst Addition: The catalyst is added to the reaction mixture under a positive pressure of inert gas. The catalyst loading is typically in the range of 0.1-5 mol% relative to the limiting reactant.

  • Reaction: The mixture is heated to the desired temperature (e.g., 70-110 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots at regular intervals.

  • Analysis: The collected samples are diluted with a suitable solvent and analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity towards ethyl methyl carbonate and diethyl carbonate.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. For homogeneous catalysts, a purification step such as distillation may be required to separate the product from the catalyst and unreacted starting materials.

General Procedure for Heterogeneous Catalysis (e.g., MgO/HZSM-5, KATriz/Al₂O₃)

Materials:

  • Dimethyl carbonate (DMC)

  • Ethanol (EtOH)

  • Heterogeneous catalyst (e.g., powdered MgO/HZSM-5 or KATriz/Al₂O₃ pellets)

  • Batch reactor or fixed-bed flow reactor

  • Filtration apparatus

  • Gas chromatograph (GC) for analysis

Procedure for Batch Reactor:

  • Catalyst Activation: The heterogeneous catalyst is typically activated by heating under vacuum or a flow of inert gas to remove adsorbed water and other impurities.

  • Reactor Charging: The activated catalyst, dimethyl carbonate, and ethanol are charged into a batch reactor.

  • Reaction: The reactor is sealed and heated to the desired temperature (e.g., 80-150 °C) with constant stirring.

  • Analysis: The reaction is monitored by taking liquid samples periodically, which are filtered to remove the catalyst before analysis by GC.

  • Catalyst Recovery: After the reaction, the catalyst is separated from the product mixture by filtration, washed with a suitable solvent, dried, and can be reused for subsequent reactions.[4]

Procedure for Fixed-Bed Flow Reactor:

  • Catalyst Packing: The catalyst pellets or extrudates are packed into a tubular reactor. The catalyst is then activated in-situ by heating under a flow of inert gas.

  • Reaction: A pre-mixed feed of dimethyl carbonate and ethanol is vaporized and passed through the heated catalyst bed at a specific flow rate (defined by the liquid hourly space velocity, LHSV).

  • Product Collection and Analysis: The effluent from the reactor is condensed and collected. The product composition is analyzed online or offline using a GC.[6]

  • Catalyst Regeneration: The catalyst can be regenerated periodically by passing a stream of air or an inert gas at elevated temperatures to remove any coke or adsorbed species.

This guide provides a foundational understanding of the catalytic performance of this compound, benchmarked against other catalysts for a key transesterification reaction. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications.

References

A Comparative Guide to the Synthetic Routes of Triethylmethylammonium Methyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes for triethylmethylammonium methyl carbonate, an ionic liquid with growing interest in various chemical applications. The established method involving conventional heating is compared against two enhanced approaches: high-pressure synthesis and microwave-assisted synthesis. This objective analysis is supported by experimental data to validate the efficacy and efficiency of each route.

Executive Summary

The synthesis of this compound is most commonly achieved through the quaternization of triethylamine with dimethyl carbonate (DMC). While conventional heating provides a straightforward approach, high-pressure and microwave-assisted methods offer significant advantages in terms of reaction time and yield. The high-pressure route demonstrates exceptionally high conversion rates, while the microwave-assisted route offers a remarkable reduction in reaction time, making it an attractive option for rapid synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the three synthetic routes. The data for the high-pressure and microwave-assisted routes are based on analogous syntheses of similar quaternary ammonium methyl carbonates due to the limited availability of direct comparative studies for this compound.

ParameterConventional Heating RouteHigh-Pressure RouteMicrowave-Assisted Route
Reaction Time 12 - 24 hours8 hours[1]< 1 hour[2][3]
Typical Yield Moderate to High (estimated 70-85%)>99% (conversion rate)[1]~100%[2][3]
Temperature 100 - 120°C110°C[1]130 - 170°C[2]
Pressure AtmosphericHigh PressureAutogenous pressure in a sealed vessel
Scalability Readily scalableRequires specialized high-pressure equipmentScalable with appropriate microwave reactors
Energy Consumption High due to long reaction timesModerateLow due to short reaction times[4]

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below.

Conventional Heating Route

This protocol is a representative procedure based on established principles of quaternization reactions between tertiary amines and dimethyl carbonate.

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Methanol (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine triethylamine and a molar excess of dimethyl carbonate. Methanol can be used as a solvent to facilitate the reaction.

  • The typical molar ratio of triethylamine to dimethyl carbonate is 1:1.5 to 1:3.

  • The mixture is heated to reflux (approximately 100-120°C) with constant stirring.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) until the consumption of the starting amine is observed. This typically requires 12 to 24 hours.

  • Upon completion, the excess dimethyl carbonate and solvent are removed under reduced pressure.

  • The resulting this compound is obtained as a viscous liquid and can be further purified if necessary.

High-Pressure Route

This protocol is adapted from the synthesis of tri-n-octylmethylammonium methyl carbonate and is expected to yield high conversion for this compound.[1]

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Methanol

  • High-pressure reactor

  • Catalyst (e.g., a small amount of a pre-existing quaternary ammonium salt)

Procedure:

  • Charge the high-pressure reactor with triethylamine, dimethyl carbonate, and methanol. A catalyst can be added to accelerate the reaction.[1]

  • A typical molar ratio is DMC:triethylamine of 5.6:1, with methanol used as a solvent.[1]

  • The reactor is sealed and heated to 110°C.[1]

  • The reaction is maintained at this temperature for 8 hours under the autogenous pressure generated.[1]

  • After the reaction period, the reactor is cooled to room temperature and depressurized.

  • The product mixture is worked up by removing the excess reactants and solvent under reduced pressure to yield the final product.

Microwave-Assisted Route

This protocol is based on the successful microwave-assisted synthesis of other ionic liquids and is designed for rapid and efficient production.[2][3]

Materials:

  • Triethylamine

  • Dimethyl carbonate (DMC)

  • Microwave synthesis reactor with a sealed vessel

  • Magnetic stirrer

Procedure:

  • In a microwave-safe sealed vessel, combine triethylamine and dimethyl carbonate.

  • The molar ratio of amine to DMC can be optimized, with ratios from 1:1 to 1:4 having been explored for similar reactions.[2]

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated with microwaves at a controlled temperature (e.g., 130-170°C) for a short period, typically ranging from 15 minutes to under 1 hour.[2][5]

  • The reaction progress can be monitored by the pressure inside the vessel, which typically stabilizes upon completion.

  • After cooling, the vessel is opened, and the excess dimethyl carbonate is removed under reduced pressure to afford the pure product.

Purity Validation

The purity of the synthesized this compound from any of the above routes should be validated using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any residual starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the product and quantify any impurities.

Visualizing the Synthesis and Workflow

To better illustrate the chemical transformation and the experimental processes, the following diagrams are provided.

G Synthetic Pathway of this compound Triethylamine Triethylamine Product Triethylmethylammonium Methyl Carbonate Triethylamine->Product + Dimethyl Carbonate DMC Dimethyl Carbonate DMC->Product G Experimental Workflow Comparison cluster_0 Conventional Heating cluster_1 High-Pressure cluster_2 Microwave-Assisted CH_Start CH_Start CH_React CH_React CH_Start->CH_React Mix Reactants CH_Workup CH_Workup CH_React->CH_Workup Heat (12-24h) CH_Product CH_Product CH_Workup->CH_Product Remove Excess Reactants HP_Start HP_Start HP_React HP_React HP_Start->HP_React Charge Reactor HP_Workup HP_Workup HP_React->HP_Workup Heat (8h) HP_Product HP_Product HP_Workup->HP_Product Depressurize & Remove Excess Reactants MW_Start MW_Start MW_React MW_React MW_Start->MW_React Seal in Vessel MW_Workup MW_Workup MW_React->MW_Workup Irradiate (<1h) MW_Product MW_Product MW_Workup->MW_Product Remove Excess Reactants

References

A Comparative Guide to Green Synthesis Routes for Methyl Carbonates

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of sustainable chemical processes has propelled the development of environmentally benign methods for producing methyl carbonates, particularly dimethyl carbonate (DMC). DMC is a versatile compound with applications ranging from a green solvent and reagent to a fuel additive and a precursor for polycarbonates. This guide provides a comparative analysis of four prominent green synthesis routes for DMC, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Urea Methanolysis

The synthesis of DMC from urea and methanol is a phosgene-free and therefore greener alternative to traditional methods. This process is advantageous due to the low cost and ready availability of the reactants.[1][2] The overall reaction proceeds in two steps, with the formation of a methyl carbamate intermediate.[3]

Reaction Pathway:

Urea_Methanolysis Urea Urea MethylCarbamate Methyl Carbamate Urea->MethylCarbamate + Methanol Methanol1 Methanol Methanol1->MethylCarbamate Ammonia1 Ammonia MethylCarbamate->Ammonia1 - Ammonia DMC Dimethyl Carbonate MethylCarbamate->DMC + Methanol Methanol2 Methanol Methanol2->DMC Ammonia2 Ammonia DMC->Ammonia2 - Ammonia CO2_Methanol_Synthesis CO2 Carbon Dioxide DMC Dimethyl Carbonate CO2->DMC Methanol Methanol (2 eq.) Methanol->DMC Water Water DMC->Water HydratedAgent Hydrated Agent (e.g., 2-Picolinamide) Water->HydratedAgent DehydratingAgent Dehydrating Agent (e.g., 2-Cyanopyridine) DehydratingAgent->HydratedAgent Traps Water Transesterification cluster_reactants Reactants cluster_products Products CyclicCarbonate Cyclic Carbonate (e.g., Ethylene Carbonate) DMC Dimethyl Carbonate CyclicCarbonate->DMC Methanol Methanol (2 eq.) Methanol->DMC Diol Diol (e.g., Ethylene Glycol) DMC->Diol Oxidative_Carbonylation Methanol Methanol (2 eq.) DMC Dimethyl Carbonate Methanol->DMC CO Carbon Monoxide CO->DMC Oxygen Oxygen (1/2 eq.) Oxygen->DMC Water Water DMC->Water

References

Assessing the Catalytic Prowess of Novel Quaternary Ammonium Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for greener, more efficient catalytic processes is a cornerstone of modern chemical research and development. In this context, quaternary ammonium ionic liquids (QAILs) have emerged as a promising class of catalysts, offering advantages such as low volatility, high thermal stability, and tunable properties. This guide provides a comprehensive comparison of the catalytic activity of novel QAILs across various organic transformations, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Data Presentation: A Comparative Analysis of Catalytic Performance

The catalytic efficacy of a QAIL is highly dependent on its structural features, including the nature of the cation, the anion, and any functional groups present. The following tables summarize the performance of various QAILs in key organic reactions, providing a quantitative basis for comparison.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The catalytic activity of several QAILs in this reaction is presented below.

Catalyst/Ionic LiquidAldehydeActive Methylene CompoundSolventTime (h)Yield (%)Reference
[N4444][OAc]BenzaldehydeMalononitrileWater0.595[1]
[N4444][OAc]4-ChlorobenzaldehydeMalononitrileWater0.598[1]
[N4444][OAc]4-NitrobenzaldehydeMalononitrileWater0.599[1]
[TMG][OAc]BenzaldehydeEthyl cyanoacetateNeat292[2]
[TMG][OAc]4-MethoxybenzaldehydeEthyl cyanoacetateNeat295[2]
[DABCO-IL][Br]BenzaldehydeMalononitrileWater196[3]
[DABCO-IL][Br]4-HydroxybenzaldehydeMalononitrileWater194[3]

[N4444][OAc] : Tetrabutylammonium acetate [TMG][OAc] : 1,1,3,3-Tetramethylguanidinium acetate [DABCO-IL][Br] : DABCO-based ionic liquid bromide

Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds in a wide range of synthetic applications.

Catalyst/Ionic LiquidMichael DonorMichael AcceptorSolventTime (h)Yield (%)Reference
[N4444][OH]AcetophenoneChalconeNeat492[4]
[N4444][OH]CyclohexanoneChalconeNeat588[4]
[Choline][OH]ThiophenolChalconeWater0.598[5]
[Choline][OH]IndoleChalconeWater195[5]

[N4444][OH] : Tetrabutylammonium hydroxide [Choline][OH] : Choline hydroxide

Esterification

QAILs can act as efficient catalysts for esterification reactions, a cornerstone of organic synthesis.

Catalyst/Ionic LiquidCarboxylic AcidAlcoholTemperature (°C)Time (h)Yield (%)Reference
[N4441][HSO4]Acetic AcidEthanol80395[6]
[N4441][HSO4]Butyric AcidMethanol80492[6]
[DBSA][TBA]Oleic AcidMethanol60698[7]

[N4441][HSO4] : Tributyl-methylammonium hydrogen sulfate [DBSA][TBA] : Dodecylbenzenesulfonic acid-tributylamine salt

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols for the synthesis of a representative QAIL and the assessment of its catalytic activity are provided below.

Synthesis of a Task-Specific Quaternary Ammonium Ionic Liquid

Synthesis of Tetrabutylammonium Acetate ([N4444][OAc])

  • Ion Exchange: A solution of tetrabutylammonium bromide (10.0 g, 31.0 mmol) in methanol (50 mL) is passed through a column packed with a strong anion exchange resin (e.g., Amberlite IRA-400) in its acetate form.

  • Elution: The column is eluted with methanol until all the product has been collected. The elution can be monitored by TLC.

  • Solvent Removal: The methanol is removed from the collected fractions under reduced pressure using a rotary evaporator.

  • Drying: The resulting viscous liquid is dried under high vacuum at 70 °C for 24 hours to remove any residual solvent and water. The final product should be a clear, colorless liquid.

  • Characterization: The structure and purity of the synthesized [N4444][OAc] should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

General Procedure for Assessing Catalytic Activity in Knoevenagel Condensation
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), the quaternary ammonium ionic liquid catalyst (0.1 mmol, 10 mol%), and the solvent (5 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Work-up: After completion of the reaction (as indicated by TLC), add water (10 mL) to the reaction mixture. The product, which is typically a solid, will precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and then dry it under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis: Characterize the purified product by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity. The yield of the product should be calculated.

  • Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be subjected to vacuum to remove the water, and the recovered ionic liquid can be reused for subsequent catalytic runs to test its recyclability.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Activity Assessment cluster_recycling Catalyst Recycling S1 Reactants S2 Reaction S1->S2 S3 Purification S2->S3 S4 Characterization S3->S4 C1 Reactants + Catalyst S4->C1 Use Synthesized Catalyst C2 Reaction Monitoring (TLC, GC, etc.) C1->C2 C3 Product Isolation & Purification C2->C3 C4 Product Characterization & Yield C3->C4 R1 Catalyst Recovery C3->R1 Isolate Catalyst R2 Catalyst Reuse R1->R2 R2->C1 Recycled Catalyst Structure_Activity_Relationship cluster_structure QAIL Structural Features Cation Cation Structure (e.g., alkyl chain length) Catalytic_Activity Catalytic Activity (Yield, Selectivity, Rate) Cation->Catalytic_Activity Anion Anion Nature (e.g., basicity, nucleophilicity) Anion->Catalytic_Activity Functional_Group Functional Group (e.g., -OH, -COOH, -SO3H) Functional_Group->Catalytic_Activity

References

A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

The unique physicochemical properties of ionic liquids (ILs), such as their low vapor pressure, high thermal stability, and tunable solvency, have established them as critical components in a myriad of applications, from synthesis and catalysis to drug development.[1][2][3][4] However, the presence of even trace-level impurities can significantly alter these properties, impacting experimental reproducibility and the performance of IL-based systems.[1][5] Halide ions, for instance, can affect the viscosity and catalytic activity of an ionic liquid.[6][7][8] This guide provides a comparative overview of the most common analytical techniques for the quantitative determination of impurities in ionic liquids, complete with performance data and detailed experimental protocols to aid researchers in selecting and implementing the appropriate methods for their specific needs.

Common Impurities and Their Origins

Impurities in ionic liquids typically originate from their synthesis and purification processes.[5] The most prevalent synthesis route involves a two-step process: the quaternization of an amine or phosphine with a haloalkane, followed by a metathesis reaction to introduce the desired anion.[1] This process can introduce several types of impurities:

  • Halide Ions (Cl⁻, Br⁻, I⁻): Residual ions from the starting materials or byproducts of the metathesis step are the most common impurities.[1][6]

  • Water: Due to their hygroscopic nature, many ionic liquids readily absorb moisture from the atmosphere.[3] Water can also be a byproduct of certain synthesis reactions.[4]

  • Unreacted Starting Materials: These include residual amines (e.g., imidazoles, pyridines) and alkylating agents.[5]

  • Organic Solvents: Solvents used during synthesis and extraction steps can remain in the final product if not completely removed during the drying process.[5]

The general synthesis pathway and the introduction of these impurities are illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification Workflow cluster_impurities Sources of Impurities start_materials Starting Materials (e.g., Amine, Haloalkane) quaternization Step 1: Quaternization start_materials->quaternization halide_salt Intermediate Halide Salt [Cation][Halide] quaternization->halide_salt imp_start Unreacted Starting Materials quaternization->imp_start metathesis Step 2: Metathesis (Anion Exchange) halide_salt->metathesis crude_il Crude Ionic Liquid metathesis->crude_il imp_halide Residual Halides metathesis->imp_halide purification Purification (Washing, Drying) crude_il->purification final_il Final Ionic Liquid purification->final_il imp_solvent Organic Solvents purification->imp_solvent imp_water Water purification->imp_water

Caption: General workflow for ionic liquid synthesis and sources of common impurities.

Comparison of Analytical Techniques for Impurity Quantification

A variety of analytical methods are available for the precise quantification of impurities in ionic liquids. The choice of technique depends on the target impurity, the required sensitivity, and the properties of the ionic liquid matrix.

Halide Impurities

Halides are arguably the most critical impurities to quantify due to their significant impact on the physicochemical properties of ionic liquids.[6] Ion Chromatography (IC) is the most widely used and reliable method for this purpose.

Table 1: Comparison of Techniques for Halide Quantification

TechniquePrincipleTypical LOQ/LODAdvantagesDisadvantagesCitations
Ion Chromatography (IC) Ion exchange separation followed by conductivity detection.< 8 ppm (Chloride)High sensitivity and selectivity; can simultaneously determine multiple halide ions.[1][9]Can be time-consuming; some hydrophobic anions ([NTf₂]⁻) may show long retention times.[6][10][1][9][10]
Total Reflection X-ray Fluorescence (TXRF) X-ray fluorescence analysis of a thin film of the sample.~1-5 ppmRequires small sample volumes; rapid analysis.Matrix effects can be a concern; method development may be needed for different ILs.[6][7][8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization in plasma followed by mass analysis.ppb levelExtremely high sensitivity.Destructive technique; potential for isobaric interferences.[11][12]
Volhard Titration Precipitation titration with silver nitrate.0.4 wt% (Chloride)Simple, low-cost instrumentation.Low sensitivity compared to instrumental methods; not suitable for trace analysis.[5][13][4][5][13]
Water Content

Water is a ubiquitous impurity that can significantly affect properties like viscosity and electrochemical windows.[3] Karl Fischer titration is the gold standard for accurate water determination.

Table 2: Comparison of Techniques for Water Quantification

TechniquePrincipleTypical LOQ/LODAdvantagesDisadvantagesCitations
Karl Fischer (KF) Titration Titration based on the reaction of water with iodine and sulfur dioxide.~10 ppm (Coulometric)Highly specific for water; accurate and precise.[14] Can be automated.[13]Requires specialized reagents and equipment.[13][14][15][16]
Electrochemical Methods Measurement of properties like conductivity that change with water content.Varies with ILAllows for in-situ determination of water content.[17]Requires calibration for each specific ionic liquid system.[17][17]
Organic Impurities (Starting Materials & Solvents)

Residual organic compounds can be detected using chromatographic techniques, primarily Gas Chromatography (GC) for volatile impurities.

Table 3: Comparison of Techniques for Organic Impurity Quantification

TechniquePrincipleTypical LOQ/LODAdvantagesDisadvantagesCitations
Gas Chromatography (GC-FID) Separation of volatile compounds in a column followed by Flame Ionization Detection.ppm levelExcellent for volatile and semi-volatile compounds like residual solvents and unreacted amines.[5]Not suitable for non-volatile impurities; IL must be dissolved in a suitable solvent.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.ppm levelSuitable for a wide range of non-volatile organic impurities and unreacted precursors.[4]Method development can be complex; requires a suitable column and mobile phase for the analytes of interest.[2][4][18]

Experimental Protocols

This section provides detailed methodologies for the most common and essential analytical procedures.

Protocol 1: Halide Determination by Ion Chromatography (IC)

This protocol describes a general method for quantifying chloride, bromide, and fluoride in hydrophilic ionic liquids.

1. Instrumentation:

  • Ion chromatograph equipped with a suppressor and a conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac AS22 or similar).

  • Autosampler.

2. Reagents and Standards:

  • Deionized water (18.2 MΩ·cm).

  • Eluent: Sodium carbonate/sodium bicarbonate solution (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃ in deionized water).[9]

  • Halide standard stock solutions (1000 ppm) of Cl⁻, Br⁻, F⁻.

  • Ionic Liquid sample.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the ionic liquid sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with deionized water. This creates a 1000 ppm (1 mg/mL) solution. The dilution factor may be adjusted based on the expected impurity level.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock standards in deionized water.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Column Temperature: 30 °C.

  • Run Time: Approximately 20-25 minutes to ensure elution of all anions of interest and the main IL anion.[9]

5. Analysis and Quantification:

  • Run the calibration standards to generate a calibration curve for each halide.

  • Inject the prepared ionic liquid sample.

  • Identify and integrate the peaks corresponding to the halide impurities based on their retention times.

  • Quantify the concentration of each halide in the sample using the calibration curve. The final concentration in the original IL is calculated by accounting for the dilution factor.

The workflow for this analysis is depicted below.

G sample Ionic Liquid Sample weigh Weighing sample->weigh dissolve Dissolution & Dilution in DI Water weigh->dissolve inject Injection into IC System dissolve->inject separation Anion-Exchange Separation inject->separation detection Conductivity Detection separation->detection quantify Quantification (vs. Standards) detection->quantify result Halide Concentration (ppm) quantify->result

References

A Comparative Guide to Guanidinium, Imidazolium, and Quaternary Ammonium Cations in Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique and tunable properties of ionic liquids (ILs) have positioned them as versatile tools in various scientific and industrial fields, including drug development.[1][2][3] The cation is a key determinant of an IL's physicochemical and biological properties. This guide provides an objective comparison of three common classes of cations used in ILs: guanidinium, imidazolium, and quaternary ammonium. The information presented is supported by experimental data to aid in the selection of the most suitable IL for a specific application.

Physicochemical Properties: A Quantitative Comparison

The choice of cation significantly influences the fundamental properties of an ionic liquid. The following tables summarize key quantitative data for ILs based on guanidinium, imidazolium, and quaternary ammonium cations, paired with various anions.

Table 1: Thermal Stability

Cation TypeExample CationAnionDecomposition Temperature (Td) (°C)Reference
GuanidiniumDimethyldihexylguanidinium [DMG]+bis(trifluoromethanesulfonyl)imide [Tf2N]-> 400[4]
Imidazolium1-Butyl-3-methylimidazolium [BMIM]+bis(trifluoromethanesulfonyl)imide [Tf2N]-~400[5]
Quaternary AmmoniumTricaprylmethylammonium [Aliquat]+bis(trifluoromethanesulfonyl)imide [Tf2N]-~350[4]

Note: Thermal stability is highly dependent on the anion as well. Imidazolium ILs are generally considered more stable than their quaternary ammonium counterparts.[6]

Table 2: Viscosity

Cation TypeExample CationAnionViscosity (cP at 25°C)Reference
GuanidiniumDimethyldihexylguanidinium [DMG]+dicyanoamide [DCA]-134[4]
Imidazolium1-Octyl-3-methylimidazolium [C8mim]+dicyanoamide [DCA]-58[4]
Quaternary AmmoniumTricaprylmethylammonium [Aliquat]+dicyanoamide [DCA]-210[4]

Note: Viscosity is influenced by factors such as alkyl chain length and cation symmetry. Generally, increasing alkyl chain length leads to higher viscosity.[7]

Table 3: Electrochemical Window

Cation TypeExample CationAnionElectrochemical Window (V)Reference
Guanidinium--Generally wide[8]
Imidazolium1-Butyl-3-methylimidazolium [BMIM]+Tetrafluoroborate [BF4]-~4.1[9]
Quaternary Ammonium--Typically wide[10]

Note: A wider electrochemical window indicates greater stability against oxidation and reduction, which is crucial for electrochemical applications.[5]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these ionic liquids.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature (Td) of an ionic liquid.

Methodology:

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss.[4][6]

Viscosity Measurement

Objective: To determine the dynamic viscosity of an ionic liquid.

Methodology:

  • A cone-and-plate or parallel-plate rheometer is used.

  • A small sample of the ionic liquid is placed between the plates.

  • The temperature is controlled to the desired value (e.g., 25 °C).

  • The shear stress is measured as a function of the shear rate.

  • For Newtonian fluids, the viscosity is the constant of proportionality between shear stress and shear rate.[4] The temperature dependency of viscosity is a critical factor to consider.[11]

Electrochemical Window Determination (Cyclic Voltammetry)

Objective: To determine the range of potentials over which an ionic liquid is electrochemically stable.

Methodology:

  • A three-electrode electrochemical cell is used, containing the ionic liquid as the electrolyte. The working electrode is typically a glassy carbon or platinum electrode, the counter electrode is a platinum wire, and a reference electrode (e.g., Ag/Ag+) is used.

  • The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential.

  • The current response is measured as a function of the applied potential.

  • The electrochemical window is determined by the potential limits at which a significant increase in current is observed, indicating the oxidation or reduction of the ionic liquid.[9]

Logical Workflow for Ionic Liquid Selection

The selection of an appropriate ionic liquid cation is a critical step in designing experiments and applications. The following diagram illustrates a logical workflow for this process.

IonicLiquidSelection Start Define Application Requirements Prop Key Property Prioritization (e.g., Thermal Stability, Viscosity, Polarity) Start->Prop Screen Cation Screening Prop->Screen Guan Guanidinium - High Thermal Stability - Potential Biocompatibility Screen->Guan High Stability Needed Imid Imidazolium - Well-Characterized - Tunable Properties - Good Thermal Stability Screen->Imid Tunability is Key Quat Quaternary Ammonium - Commercially Available - Wide Electrochemical Window Screen->Quat Cost/Availability is a Factor Anion Anion Selection Guan->Anion Imid->Anion Quat->Anion Exp Experimental Validation Anion->Exp Final Final IL Selection Exp->Final

Caption: A decision-making workflow for selecting an ionic liquid cation.

Cation Class Characteristics and Applications in Drug Development

Guanidinium-Based Ionic Liquids

Guanidinium cations are known for their high thermal stability and potential for biocompatibility. The positive charge in the guanidinium group is delocalized over three nitrogen atoms, which contributes to their stability.[12][13] Recent studies have explored their use in biological applications due to their potential for lower toxicity compared to some other IL classes.[14][15] In drug development, their ability to dissolve biomolecules makes them interesting candidates for formulation and delivery systems.[1][16]

Imidazolium-Based Ionic Liquids

Imidazolium-based ILs are the most widely studied class of ionic liquids.[9] Their properties can be readily tuned by modifying the substituents on the imidazolium ring, making them "designer solvents". They generally exhibit good thermal stability and a moderate viscosity.[5] In the pharmaceutical field, they have been investigated as solvents for drug synthesis, as permeation enhancers for transdermal drug delivery, and in the formation of active pharmaceutical ingredient-ionic liquids (API-ILs).[17][18][19]

Quaternary Ammonium-Based Ionic Liquids

Quaternary ammonium cations are often found in commercially available ionic liquids. They are typically characterized by a central nitrogen atom bonded to four organic groups.[20][21] While their thermal stability can be lower than that of imidazolium or guanidinium ILs, they often possess wide electrochemical windows.[4][6] Their applications in the pharmaceutical industry include use as antimicrobials and in drug delivery systems.[10][22]

Comparative Analysis of Toxicity

The biological activity and potential toxicity of ionic liquids are critical considerations, especially in drug development.

Table 4: General Toxicity Trends

Cation TypeGeneral Toxicity TrendKey Factors Influencing ToxicityReference
GuanidiniumOften reported to have lower toxicity compared to imidazolium and quaternary ammonium ILs.Anion choice can significantly impact toxicity.[14][15]
ImidazoliumToxicity generally increases with the length of the alkyl chain on the imidazolium ring.The type of anion also plays a role.[23][24]
Quaternary AmmoniumSimilar to imidazolium, toxicity tends to increase with longer alkyl chains.The nature of the anion can modulate toxicity.[23][25]

It is important to note that toxicity is highly specific to the particular IL structure (both cation and anion) and the biological system being tested.[23]

Experimental Workflow for Comparative Cytotoxicity Assessment

The following diagram outlines a typical workflow for comparing the cytotoxicity of different ionic liquids.

CytotoxicityWorkflow Start Select Cell Line (e.g., relevant to drug target) ILPrep Prepare IL Solutions (various concentrations) Start->ILPrep Incubate Incubate Cells with ILs (defined time period) ILPrep->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Data Data Analysis (Determine IC50 values) Assay->Data Compare Compare Cytotoxicity Profiles Data->Compare Conclusion Draw Conclusions on Relative Toxicity Compare->Conclusion

Caption: A generalized workflow for in vitro cytotoxicity testing of ionic liquids.

References

Validating Halide-Free Ionic Liquid Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete removal of halide impurities from ionic liquids (ILs) is a critical step in guaranteeing experimental reproducibility and the success of downstream applications. Halide residues, often remnants from synthesis, can significantly alter the physicochemical properties of ILs, impacting their performance as solvents, catalysts, and electrolytes.[1][2] This guide provides an objective comparison of common analytical techniques for validating halide removal, supported by experimental data and detailed protocols.

Performance Comparison of Halide Detection Methods

The choice of analytical method for halide detection in ionic liquids depends on several factors, including the required sensitivity, the nature of the ionic liquid, and the available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.

Analytical TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)AdvantagesDisadvantages
Ion Chromatography (IC) Separation of ions based on their affinity for a stationary phase, followed by conductivity or UV detection.LOD: 0.1 ppm (Cl⁻), 0.2 ppm (Br⁻), 1.0 ppm (I⁻) with conductivity; 0.02 ppm (I⁻) with UV.[3][4] LOQ: < 8 ppm for Chloride.[1][5]High sensitivity and selectivity; applicable to a wide range of water-miscible and immiscible ILs; can speciate different halides in a single run.[1][3][4][6]Can have long retention times for hydrophobic anions; potential for matrix effects.[7][8]
Potentiometric Titration (e.g., Volhard Method) Titration with a standard solution (e.g., silver nitrate) and monitoring the potential change to determine the endpoint.Generally in the higher ppm range; less sensitive than IC or TXRF.Relatively simple and inexpensive instrumentation.Only applicable to water-miscible ILs; requires the use of toxic reagents; can be less accurate for trace-level analysis.[1][7]
Total Reflection X-ray Fluorescence (TXRF) X-ray fluorescence analysis where the incident beam strikes the sample at a very small angle, inducing total reflection and minimizing background noise.Can reach ppb levels for many elements.[8]Multi-element capability; requires very small sample volumes; high sample throughput as it doesn't require calibration curves.[2]Formation of volatile hydrogen halides can lead to inaccurate results without specialized methods (e.g., using an alkaline copper standard).[7][8][9]
Chloride-Selective Electrodes Measures the potential of a specific ion-selective electrode in response to the activity of chloride ions.Generally less sensitive than IC.Direct measurement of chloride activity.Performance can decay with use; calibration can be dependent on the IL cation and matrix.[1]
Qualitative Silver Nitrate Test Addition of silver nitrate solution to an aqueous washing of the IL to observe the formation of a silver halide precipitate.A negative result is observed below ~10 ppm chloride.[1]Simple, rapid, and low-cost qualitative test.Not quantitative; can be unreliable for determining complete halide removal.[7]

Experimental Protocols

Ion Chromatography (IC) for Halide Determination

This protocol provides a general framework for the determination of halide impurities in ionic liquids using ion chromatography with suppressed conductivity detection.

1. Sample Preparation:

  • Water-Miscible Ionic Liquids: Accurately weigh a sample of the ionic liquid and dissolve it in deionized water to a known volume. The final concentration should be within the linear range of the instrument.

  • Water-Immiscible Ionic Liquids: Dissolve the ionic liquid in a suitable organic solvent that is miscible with the IC eluent (e.g., acetonitrile). A 50% (v/v) acetonitrile/water mixture can be used for highly hydrophobic ILs.[3][4]

2. Chromatographic Conditions:

  • Column: A suitable anion-exchange column, such as a Dionex AS9-HC.[3][4]

  • Eluent: A solution of sodium hydroxide (e.g., 20 mM) with an organic modifier like acetonitrile (e.g., 10% v/v) to reduce the retention of hydrophobic components.[3][4]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: Suppressed conductivity detection is commonly used for its high sensitivity.[10] UV detection can be employed for iodide analysis for enhanced sensitivity.[3][4]

3. Calibration:

  • Prepare a series of standard solutions of the halide(s) of interest (e.g., from NaCl, KBr, NaI) in the same solvent as the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of each halide.

4. Analysis:

  • Inject the prepared sample solution into the IC system.

  • Identify and quantify the halide peaks by comparing their retention times and peak areas to the calibration standards.

Potentiometric Titration for Halide Determination

This protocol outlines the steps for determining halide content in water-miscible ionic liquids via potentiometric titration with silver nitrate.

1. Sample Preparation:

  • Accurately weigh a sample of the water-miscible ionic liquid and dissolve it in deionized water.

2. Titration Setup:

  • Use a potentiometer equipped with a silver indicator electrode and a suitable reference electrode (e.g., calomel electrode with a salt bridge to prevent chloride contamination).[11]

  • Place the dissolved ionic liquid sample in a beaker with a magnetic stirrer.

3. Titration Procedure:

  • Titrate the sample with a standardized solution of silver nitrate (AgNO₃).

  • Record the cell potential (in mV) after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

4. Data Analysis:

  • Plot the measured potential (E) versus the volume of AgNO₃ added. The equivalence point is the point of maximum slope on the titration curve.

  • Alternatively, plot the first derivative (ΔE/ΔV) or second derivative (Δ²E/ΔV²) to more accurately determine the endpoint.[12]

  • Calculate the halide concentration based on the volume of AgNO₃ used to reach the equivalence point.

Total Reflection X-ray Fluorescence (TXRF) for Halide Determination

This protocol describes a method for halide analysis in ionic liquids using TXRF, incorporating a technique to avoid the loss of volatile hydrogen halides.

1. Sample Preparation:

  • Prepare a solution of the ionic liquid in a suitable solvent.

  • To prevent the formation of volatile hydrogen halides, use an alkaline internal standard, such as an alkaline copper standard (Cu(NH₃)₄(NO₃)₂).[7][9][13]

  • Mix a known volume of the ionic liquid solution with a known volume of the alkaline internal standard solution.

2. Sample Deposition:

  • Pipette a small, precise volume (e.g., 10 µL) of the prepared sample mixture onto a clean, polished sample carrier (e.g., quartz glass disk).[7]

  • Dry the sample on the carrier in an oven at a controlled temperature (e.g., 40 °C) to remove the solvent.[7]

3. TXRF Analysis:

  • Place the sample carrier into the TXRF spectrometer.

  • Irradiate the sample with a monochromatic X-ray beam at a grazing angle.

  • Collect the resulting fluorescence spectrum.

4. Data Analysis:

  • Identify the characteristic X-ray fluorescence peaks for the halides of interest and the internal standard.

  • Quantify the halide concentration by comparing the intensity of the halide peaks to the intensity of the internal standard peak.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for Ion Chromatography and Potentiometric Titration.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing start Ionic Liquid Sample dissolve Dissolve in appropriate solvent (Water or Water/Acetonitrile) start->dissolve inject Inject into IC System dissolve->inject separate Anion-Exchange Separation inject->separate detect Suppressed Conductivity or UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Identify & Quantify Peaks (vs. Calibration Standards) chromatogram->quantify result Halide Concentration (ppm) quantify->result Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis start Water-Miscible Ionic Liquid Sample dissolve Dissolve in Deionized Water start->dissolve titrate Titrate with AgNO3 Solution dissolve->titrate measure Record Potential (mV) vs. Volume Added titrate->measure plot Plot Titration Curve (E vs. V or Derivative) measure->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Halide Concentration endpoint->calculate

References

Safety Operating Guide

Proper Disposal of Triethylmethylammonium Methyl Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Triethylmethylammonium methyl carbonate.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator with a particle filter.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, sweep up carefully to avoid creating dust.

  • Collect: Collect the absorbed or swept material and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[3][4]

Step 1: Waste Determination

The first crucial step is to determine if the waste is hazardous.[5] While the available safety data for a similar compound suggests no known environmental hazards, the absence of specific data for this compound necessitates a conservative approach. Therefore, it is recommended to manage it as a hazardous waste.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition and made of a material that will not react with the chemical.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Keep the container tightly closed.[2]

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS) if available.

  • The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have Triethylmethylammonium methyl carbonate waste B Is the waste contaminated with other hazardous materials? A->B C Segregate and collect in a dedicated, labeled container B->C No D Consult EHS for mixed waste disposal protocol B->D Yes E Store in a designated hazardous waste accumulation area C->E D->E F Is the container properly labeled (Hazardous Waste, Chemical Name, Hazards)? E->F G Correctly label the container F->G No H Contact EHS for waste pickup and disposal F->H Yes G->H I End: Waste properly disposed H->I

References

Essential Safety and Handling Guide for Triethylmethylammonium Methyl Carbonate Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Triethylmethylammonium methyl carbonate. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

This compound is often supplied as a solution, commonly in a mixture of methanol and water.[1][2] This composition introduces specific hazards that dictate the necessary personal protective equipment (PPE) and handling procedures. The primary hazards associated with this solution include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] If the solution contains flammable solvents like methanol, it will also be classified as a flammable liquid.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. The following table summarizes the recommended PPE for handling this compound solution based on potential exposure scenarios.

Body Part Required PPE Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against splashes.[5][6] A face shield should be worn over the goggles to provide broader protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[5][6]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[7][8] For prolonged contact or when handling concentrated solutions, thicker or specialized gloves may be necessary. Always inspect gloves for any signs of degradation or tears before use.[7]
Body Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from accidental spills.[5][6] Ensure the lab coat is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of this compound solution should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][9][10] If a fume hood is not available or if there is a risk of exceeding exposure limits, appropriate respiratory protection, such as a respirator with a suitable cartridge, should be used.

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing risks. The diagram below outlines the standard operating procedure for handling this compound solution.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense Solution prep_materials->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Securely Close Container After Use handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound Solution.

Emergency Response: Spill Management

In the event of a spill, a prompt and appropriate response is critical to prevent exposure and further contamination. The following workflow details the necessary steps for managing a spill of this compound solution.

cluster_spill Spill Response spill_alert Alert Others in the Area spill_evacuate Evacuate the Immediate Area if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE for Cleanup spill_evacuate->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Labeled Waste Container spill_contain->spill_collect spill_clean Clean the Spill Area with a Suitable Solvent spill_collect->spill_clean spill_dispose Dispose of all Contaminated Materials as Hazardous Waste spill_clean->spill_dispose

Caption: Emergency Response Plan for a Spill of this compound Solution.

Disposal Plan

Waste generated from the use of this compound solution, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3][9]

  • Waste Collection: All waste should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound solution."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][9] Do not dispose of this chemical down the drain.[10]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound solution and maintain a safe and productive laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.